2-(Hexyloxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hexoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIDROUJIGQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221865 | |
| Record name | 2-(Hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7162-59-6 | |
| Record name | 2-(Hexyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7162-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Hexyloxy)benzaldehyde chemical properties and structure
An In-depth Technical Guide to 2-(Hexyloxy)benzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound, also known as o-hexyloxybenzaldehyde, is an aromatic organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Structurally, it is a derivative of benzaldehyde featuring a hexyloxy group attached to the ortho (position 2) of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a key building block for the synthesis of more complex molecules, particularly in the fields of materials science and drug discovery. The presence of both an ether linkage and a reactive aldehyde group on the same aromatic scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a benzaldehyde core with a six-carbon alkyl chain linked via an ether bond at the C2 position.
IUPAC Name: 2-hexoxybenzaldehyde[1] Synonyms: o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde[1][3] CAS Number: 7162-59-6[1][2] Molecular Formula: C₁₃H₁₈O₂[1][2] Molecular Weight: 206.28 g/mol [1][3]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The long alkyl chain contributes to its lipophilicity and influences its boiling point and solubility.
| Property | Value | Source(s) |
| Molecular Weight | 206.28 g/mol | [1][3] |
| Boiling Point | 599.58 K (326.43 °C) (Predicted) | [4] |
| Melting Point | 339.44 K (66.29 °C) (Predicted) | [4] |
| LogP (Octanol/Water) | 3.458 (Predicted) | [4] |
| Water Solubility | Log10(S) = -3.93 mol/L (Predicted) | [4] |
| Appearance | Liquid (at standard conditions) | [5] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (CHO) typically appears as a singlet far downfield around δ 9.8-10.5 ppm.[6] Aromatic protons on the substituted ring will appear in the δ 6.8-7.9 ppm region. The oxymethylene protons (-OCH₂-) of the hexyloxy group are expected as a triplet around δ 4.0 ppm. The remaining aliphatic protons of the hexyl chain will produce multiplets between δ 1.3-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.[7]
-
¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde group is a key indicator, resonating significantly downfield around δ 190-192 ppm.[1] The aromatic carbons will produce signals between δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons (excluding the one bonded to the aldehyde group).
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1680-1705 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[5][8][9] Two weaker bands for the aldehydic C-H stretch can be found around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C ether stretch will appear in the 1250-1000 cm⁻¹ region.[5][10]
-
Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of 206.[1][11] Key fragmentation patterns include the loss of a pentyl radical (C₅H₁₁) to give a prominent peak at m/z 135, and cleavage of the ether bond to produce a benzoyl cation fragment (m/z 121) or a hexyloxy-substituted fragment.[1][11]
Synthesis via Williamson Etherification
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable hexyl halide.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the hexyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the phenoxide anion highly reactive, while not participating in hydrogen bonding that could hinder its nucleophilicity.[12][13]
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An In-Depth Technical Guide to 2-(Hexyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Hexyloxy)benzaldehyde, a significant aromatic aldehyde with applications in organic synthesis and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and safety protocols, offering field-proven insights for its effective application in a research and development setting.
Chemical Identity and Properties
This compound is an organic compound characterized by a benzaldehyde molecule substituted with a hexyloxy group at the ortho (position 2) of the benzene ring.[1] This structural feature, particularly the six-carbon alkyl chain, imparts specific solubility and reactivity characteristics that are pivotal for its application.
CAS Number: 7162-59-6[2][3][4][5]
Synonyms:
-
2-hexoxybenzaldehyde[4]
Physicochemical Properties
The integration of the hexyl ether group onto the benzaldehyde scaffold significantly influences its physical properties. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3][4][5][8] |
| Molecular Weight | 206.28 g/mol | [2][4][5][8] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 149-151 °C at 0.5 mmHg | [1] |
| Density | 1.00 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.529 - 1.531 at 20 °C | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); low solubility in water. | [1] |
Synthesis of this compound: The Williamson Ether Synthesis
The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis.[9] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[10] In this specific synthesis, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an n-hexyl halide.[9]
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[10][11][12] This mechanism involves a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic phenoxide ion.[10] For an efficient SN2 reaction, a primary alkyl halide like 1-bromohexane is preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides.[11][12]
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous dimethylformamide (4-5 mL per gram of aldehyde).[9][13]
-
Reagent Addition: Add 1-bromohexane (1.1 equivalents) to the reaction mixture.[9][13]
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.[13]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate. The disappearance of the more polar 2-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicates the progression of the reaction.[9]
-
Work-up: Once the reaction is complete (typically after 3-6 hours), cool the mixture to room temperature.[13] Pour the reaction mixture into ice-cold water and extract the product into ethyl acetate (3x).[13]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure this compound.[13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust method for quantifying this compound and assessing its purity. The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[14]
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 280 nm.[14]
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol and create a series of calibration standards by dilution.[14]
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the identification and quantification of volatile compounds like this compound.
Illustrative GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., 5% phenylpolysiloxane).[15]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[14]
-
Standard Preparation: Prepare a stock solution in a volatile organic solvent like hexane and create a series of calibration standards.[14]
-
Sample Preparation: Dissolve the sample in hexane to an estimated concentration within the calibration range.[14]
Analytical Workflow Diagram
Caption: General analytical workflow for this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.[16][19]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[16][18][19]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[16][19]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][17]
-
Keep away from incompatible substances and sources of ignition.[16]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][17][18]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][17]
Applications and Future Directions
Benzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and dyes.[1][20] The introduction of the hexyloxy group modifies the lipophilicity and steric properties of the benzaldehyde core, which can be exploited in drug design to enhance membrane permeability or modulate receptor binding. While specific signaling pathways involving this compound are not extensively documented, its structural similarity to other biologically active benzaldehydes suggests potential for further investigation in medicinal chemistry and materials science.[1]
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Synthesis of 2-(Hexyloxy)benzaldehyde from salicylaldehyde
An In-depth Technical Guide to the Synthesis of 2-(Hexyloxy)benzaldehyde from Salicylaldehyde
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound from salicylaldehyde and 1-bromohexane. The core of this process is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful synthesis. We delve into the rationale behind reagent selection, reaction conditions, and purification strategies, ensuring a self-validating and reproducible workflow. The guide includes detailed safety protocols, troubleshooting advice, and visual diagrams to support both theoretical understanding and practical execution.
Introduction: The Williamson Ether Synthesis in Context
The synthesis of aromatic ethers is a fundamental transformation in organic chemistry, with applications ranging from fragrance chemistry to the development of complex pharmaceutical intermediates. This compound serves as a valuable building block in these fields. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most prevalent and reliable method for preparing such asymmetrical ethers.[1][2][3]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1] The broad scope and reliability of this reaction make it an ideal choice for the targeted synthesis.
Mechanistic Rationale and Strategic Considerations
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis of this compound via this method involves two critical stages.
Stage 1: Deprotonation of Salicylaldehyde
The phenolic hydroxyl group of salicylaldehyde is weakly acidic and must be deprotonated to form the more potent nucleophile, the salicylaldehyde phenoxide ion.
Choice of Base: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is a preferable choice for this synthesis for several reasons.[5][6] It is a mild, non-hygroscopic solid that is easier and safer to handle than NaH.[7] It is sufficiently basic to deprotonate the phenol without promoting undesirable side reactions, such as an aldol reaction involving the aldehyde and the solvent (if acetone were used).[8][9] The reaction of carbonate with residual water can form potassium hydroxide in situ, which drives the deprotonation.[7][10]
Stage 2: SN2 Nucleophilic Attack
The generated phenoxide ion then acts as the nucleophile, attacking the primary alkyl halide, 1-bromohexane.
Choice of Alkylating Agent: The selection of a primary alkyl halide is crucial.[1] 1-Bromohexane is an excellent substrate because the electrophilic carbon is sterically unhindered, favoring the SN2 pathway.[4] Using secondary or tertiary alkyl halides would significantly increase the likelihood of a competing E2 elimination reaction, leading to the formation of hexene as a major byproduct and reducing the yield of the desired ether.[1][3]
The overall reaction mechanism is depicted below.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 7.42 g (5.75 mL) | 45.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.48 g | 61.4 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Reaction Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq., 40.9 mmol), anhydrous potassium carbonate (1.5 eq., 61.4 mmol), and 50 mL of N,N-dimethylformamide (DMF).[2]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq., 45.0 mmol) to the stirring mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C using a heating mantle.[11] Maintain this temperature and allow the reaction to stir for 6-8 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). Spot the starting material (salicylaldehyde) and the reaction mixture. The reaction is complete when the salicylaldehyde spot has been consumed.[12]
Work-up and Extraction
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Pour the cooled reaction mixture into a beaker containing 150 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude product will be a yellow to brown oil.
Experimental Workflow Diagram
Purification and Characterization
The crude product typically contains unreacted 1-bromohexane and minor impurities. Purification by column chromatography is highly effective.
Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass chromatography column.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or hexane and load it onto the column.[13]
-
Elution: Begin elution with pure hexane to remove any non-polar impurities like unreacted 1-bromohexane. Gradually increase the eluent polarity by adding ethyl acetate. A gradient from 1% to 5% ethyl acetate in hexane is typically effective for eluting the product.[13]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent via rotary evaporation to yield the final product as a colorless to light yellow liquid.[14]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic aldehyde proton singlet (~9.9-10.5 ppm), aromatic protons, and the aliphatic protons of the hexyloxy chain.
-
Mass Spectrometry: Confirms the molecular weight of the product (C₁₃H₁₈O₂), which is 206.28 g/mol .[15][16]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the aldehyde C=O stretch (~1680-1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
Safety and Hazard Considerations
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Salicylaldehyde: Harmful if swallowed or in contact with skin.[17][18] Causes serious eye irritation and is suspected of causing genetic defects.[17][19][20] Avoid inhalation and direct contact.[19]
-
1-Bromohexane: Flammable liquid and vapor.[21][22] Causes skin and serious eye irritation.[21][22] May cause respiratory irritation.[21][22] Keep away from heat and open flames.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Causes skin and eye irritation. Handle with care.
-
Diethyl Ether: Extremely flammable. Work away from ignition sources.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; impure or wet reagents; side reactions (E2 elimination). | Extend reaction time and monitor by TLC. Ensure K₂CO₃ and DMF are anhydrous. Maintain moderate temperature (80-90°C) to minimize elimination.[14] |
| Reaction Stalls | Insufficient base; low temperature. | Add an additional portion of K₂CO₃. Ensure the reaction temperature is maintained at 80°C. |
| Product is a Dark Oil | Formation of polymeric by-products or degradation. | Purification by column chromatography should remove colored impurities.[14] If necessary, a charcoal treatment can be performed before chromatography. |
| Difficult Separation | Unreacted salicylaldehyde present in the product. | The starting material is much more polar. During column chromatography, it will elute much later than the product. Ensure the eluent polarity is not increased too quickly.[13] |
References
- Penta chemicals. (2025-03-21).
- Filo. (2023-10-07). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
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An In-depth Technical Guide to the Williamson Ether Synthesis for Alkoxybenzaldehydes
Abstract
Alkoxybenzaldehydes are a pivotal class of organic compounds, serving as foundational intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. The Williamson ether synthesis, a venerable and robust method for forming ether linkages, remains a cornerstone technique for the preparation of these valuable molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Williamson ether synthesis as applied to the preparation of alkoxybenzaldehydes. We will delve into the core mechanistic principles, explore critical experimental parameters, provide detailed and validated protocols, and offer field-proven insights into troubleshooting and optimization. This document is designed not as a rigid template, but as a dynamic resource to empower chemists to rationally design and execute successful syntheses of a diverse range of alkoxybenzaldehydes.
Introduction: The Enduring Relevance of a Classic Transformation
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a powerful and versatile method for the formation of ethers.[1][2] Its enduring utility lies in its straightforward approach: the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[1][3][4] In the context of alkoxybenzaldehyde synthesis, this translates to the O-alkylation of a hydroxybenzaldehyde precursor. The resulting alkoxybenzaldehydes are crucial building blocks in numerous applications. For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are not only key flavor and fragrance compounds but also serve as starting materials for various pharmaceuticals. Similarly, other alkoxy-substituted benzaldehydes are integral components in the synthesis of a wide array of biologically active molecules.
This guide will provide a comprehensive exploration of this vital synthetic transformation, moving beyond a simple recitation of steps to a deeper understanding of the underlying chemical principles that govern success.
The Heart of the Matter: Mechanistic Insights
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[3] In the synthesis of alkoxybenzaldehydes, the key steps are:
-
Deprotonation: A hydroxybenzaldehyde is treated with a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the primary alkyl halide, displacing the halide leaving group and forming the ether linkage.
dot graph "Williamson_Ether_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General mechanism of the Williamson ether synthesis for alkoxybenzaldehydes.
The success of this reaction is critically dependent on the nature of the reactants and the reaction conditions, which we will explore in detail in the following sections.
Experimental Design and Optimization: A Scientist's Perspective
The rational design of a Williamson ether synthesis for a specific alkoxybenzaldehyde requires careful consideration of several key parameters. The choices made will directly impact the reaction's yield, purity, and scalability.
The Substrates: Choosing Your Reactants Wisely
-
The Phenolic Precursor: The acidity of the hydroxyl group on the benzaldehyde ring is a crucial factor. Electron-withdrawing groups (such as the aldehyde group itself, and other substituents like nitro groups) increase the acidity of the phenol, allowing for the use of weaker bases for deprotonation.[5][6] Conversely, electron-donating groups decrease acidity, necessitating stronger bases.
-
The Alkylating Agent: The Williamson ether synthesis is most efficient with primary alkyl halides.[3][4] Secondary alkyl halides can also be used, but they are more prone to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct.[3] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[3] The reactivity of the halide follows the order I > Br > Cl. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles for this reaction.[4]
The Reaction Environment: Base, Solvent, and Temperature
The choice of base and solvent is interdependent and critical for a successful reaction.
| Parameter | Considerations and Recommendations | Rationale |
| Base | For acidic phenols (like hydroxybenzaldehydes), weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[7] For less acidic phenols or to drive the reaction to completion, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be employed.[7] | The base must be strong enough to deprotonate the phenol to a significant extent, but overly strong bases can promote side reactions. |
| Solvent | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[7] | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction. |
| Temperature | Reactions are typically conducted at temperatures ranging from room temperature to 100 °C.[2] | Higher temperatures can increase the reaction rate but may also favor the competing elimination side reaction. The optimal temperature should be determined empirically for each specific substrate combination. |
Modern Enhancements: Phase-Transfer Catalysis
For industrial applications and to improve reaction conditions, phase-transfer catalysis (PTC) is a valuable technique.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[1] This allows for the use of milder reaction conditions, often with aqueous bases, simplifying the procedure and reducing the need for expensive anhydrous solvents.[8][9]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative alkoxybenzaldehydes.
Protocol 1: Synthesis of p-Anisaldehyde (4-Methoxybenzaldehyde)
This protocol details the methylation of 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension and add methyl iodide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield p-anisaldehyde. The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of Vanillin Benzyl Ether (3-Methoxy-4-(benzyloxy)benzaldehyde) using Phase-Transfer Catalysis
This protocol illustrates the use of PTC for the benzylation of vanillin.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Benzyl chloride (BnCl)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the biphasic mixture vigorously and add benzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
Even with a well-designed protocol, challenges can arise. Below is a guide to addressing common issues in the Williamson ether synthesis of alkoxybenzaldehydes.
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Low or No Yield | - Incomplete deprotonation of the phenol. - Inactive alkyl halide. - Wet reagents or solvents. | - Use a stronger base or increase the reaction temperature. - Check the purity of the alkyl halide. - Ensure all reagents and solvents are anhydrous. |
| Formation of Alkene Byproduct | - Use of a secondary or sterically hindered primary alkyl halide. - High reaction temperature. - Use of a bulky, strong base. | - If possible, redesign the synthesis to use a primary alkyl halide. - Lower the reaction temperature. - Use a less sterically hindered base. |
| C-Alkylation of the Phenoxide | - The phenoxide ion is an ambident nucleophile. | - Use of polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. |
| Reaction with the Aldehyde Group | - The aldehyde group is generally stable under these conditions, but strong bases and high temperatures could potentially lead to side reactions like aldol condensation if other enolizable protons are present. | - Use the mildest possible base and temperature that afford a reasonable reaction rate. - If necessary, protect the aldehyde group as an acetal, though this adds extra steps to the synthesis.[10] |
dot graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];
} Caption: A decision-making workflow for troubleshooting the Williamson ether synthesis.
Comparative Analysis with Alternative Synthetic Routes
While the Williamson ether synthesis is a powerful tool, it is essential to consider alternative methods for preparing alkoxybenzaldehydes.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Hydroxybenzaldehyde, Alkyl halide | Base (e.g., K₂CO₃, NaOH) | Versatile, generally good yields, well-established. | Requires a hydroxybenzaldehyde precursor, potential for elimination side reactions. |
| Vilsmeier-Haack Reaction | Alkoxybenzene | POCl₃, DMF | High yields for electron-rich aromatics, direct formylation. | Use of corrosive and hazardous reagents. |
| Reimer-Tiemann Reaction | Phenol | Chloroform, Base | One-pot synthesis from simple phenols. | Often gives a mixture of ortho and para isomers, lower yields for the desired para product.[8] |
| Oxidation of Alkoxybenzyl Alcohols | Alkoxybenzyl alcohol | Oxidizing agent (e.g., PCC, MnO₂) | Mild conditions, high selectivity. | Requires the synthesis of the corresponding alcohol. |
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific functionalities present in the target molecule.
Conclusion: A Timeless Reaction for Modern Chemistry
The Williamson ether synthesis, despite its long history, remains an indispensable tool in the arsenal of the modern organic chemist. Its application to the synthesis of alkoxybenzaldehydes is a testament to its reliability and versatility. By understanding the mechanistic nuances, carefully selecting reaction parameters, and being prepared to troubleshoot potential issues, researchers can effectively leverage this classic transformation to access a wide range of valuable alkoxybenzaldehyde building blocks for drug discovery and materials science. This guide has aimed to provide not just a set of instructions, but a deeper, more intuitive understanding of the Williamson ether synthesis, empowering scientists to confidently and successfully apply it in their own research endeavors.
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Physical properties of 2-(n-hexyloxy)benzaldehyde
An In-Depth Technical Guide to the Physical Properties of 2-(n-Hexyloxy)benzaldehyde
Introduction
2-(n-Hexyloxy)benzaldehyde, a member of the alkoxybenzaldehyde family, is an aromatic organic compound with significant applications in the synthesis of novel materials, pharmaceuticals, and fragrances. Its structure, featuring a hexyl ether group ortho to an aldehyde function on a benzene ring, imparts specific physicochemical characteristics that are critical for its reactivity, handling, and application. This guide provides a comprehensive overview of the core physical properties of 2-(n-hexyloxy)benzaldehyde, offering insights into its molecular structure, spectroscopic profile, and the experimental methodologies for its characterization. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile synthetic intermediate.
Molecular and General Properties
The foundational attributes of a chemical compound are its identity and basic molecular characteristics. For 2-(n-hexyloxy)benzaldehyde, these are well-established and provide the basis for all further physical and chemical analysis.
| Property | Value | Source |
| IUPAC Name | 2-(Hexyloxy)benzaldehyde | [1] |
| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | [1][2][3][4] |
| CAS Registry Number | 7162-59-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| Appearance | Not specified, likely a liquid at room temperature |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various environments, influencing its solubility, purification methods, and reaction kinetics. While specific experimental data for 2-(n-hexyloxy)benzaldehyde is sparse in publicly available literature, properties can be inferred from structurally similar compounds and computational models.
| Property | Value | Remarks & Causality |
| Boiling Point | Data not available. High boiling point expected. | The relatively high molecular weight (206.28 g/mol ) and the presence of a polar aldehyde group suggest strong intermolecular forces, leading to a high boiling point, likely requiring distillation under reduced pressure. For comparison, the related 2-allyloxybenzaldehyde boils at 130 °C at 10 mmHg. |
| Melting Point | Data not available. | The ortho-substitution and the flexible hexyloxy chain may disrupt crystal lattice packing, potentially leading to a low melting point. |
| Density | Data not available. | Expected to be slightly denser than water, similar to other aromatic aldehydes. 2-Allyloxybenzaldehyde has a density of 1.079 g/mL at 25 °C. |
| Refractive Index | Data not available. | The aromatic ring and conjugation contribute to a refractive index significantly above that of aliphatic compounds. 2-Allyloxybenzaldehyde has a refractive index (n20/D) of 1.55. |
| Solubility | Low in water; Soluble in common organic solvents. | The long nonpolar hexyloxy chain dominates the molecule's character, making it hydrophobic. It is expected to be soluble in solvents like ethanol, diethyl ether, acetone, and chlorinated solvents.[5] |
| Octanol/Water Partition Coeff. (logP) | 4.3 | This computed value[1] indicates high lipophilicity, consistent with its expected low water solubility and preference for nonpolar environments. |
Synthesis and Purity Considerations
Understanding the synthesis of 2-(n-hexyloxy)benzaldehyde is crucial as residual starting materials or by-products can significantly alter measured physical properties. The most common and direct route is the Williamson ether synthesis .
Causality behind the protocol: This reaction involves the nucleophilic substitution of a halide by an alkoxide. Salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a weak base like potassium carbonate to form a more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide (1-bromohexane), displacing the bromide ion to form the desired ether. Acetone or DMF are excellent polar aprotic solvents for this Sₙ2 reaction, effectively solvating the cation without interfering with the nucleophile.
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The Synthetic Versatility of 2-(Hexyloxy)benzaldehyde: A Core Intermediate for Modern Organic Synthesis
An In-depth Technical Guide
Abstract
2-(Hexyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, characterized by a reactive aldehyde functionality at the ortho position to a moderately lipophilic hexyloxy group, presents a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the core synthetic transformations involving this compound, offering field-proven insights and detailed methodologies. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of complex molecular targets, from bioactive chalcones to novel amine-containing pharmacophores. We will dissect the causality behind experimental choices for key reactions, including Claisen-Schmidt condensations, Wittig olefinations, Grignard additions, and reductive aminations, providing a robust framework for its practical application.
Physicochemical and Spectroscopic Profile
Before delving into its synthetic applications, it is crucial to understand the fundamental properties of this compound. The ortho-hexyloxy group sterically influences the adjacent aldehyde, which can affect reaction kinetics and equilibria compared to its meta or para isomers. Electronically, the oxygen atom of the ether donates electron density to the aromatic ring via resonance, which can modulate the electrophilicity of the carbonyl carbon.
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2][3] |
| Molecular Weight | 206.28 g/mol | [1][2][4] |
| CAS Number | 7162-59-6 | [1][2][3] |
| Appearance | Liquid | [2] |
| IUPAC Name | 2-hexoxybenzaldehyde | [1] |
| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | [1][2][4] |
Spectroscopic data, including ¹³C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are publicly available and provide the necessary tools for reaction monitoring and product characterization.[1][2][5]
Core Synthetic Transformations and Methodologies
The aldehyde functional group is the epicenter of this compound's reactivity, serving as an electrophilic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
2.1. Claisen-Schmidt Condensation: Synthesis of Bioactive Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are well-established precursors to flavonoids and possess a wide range of pharmacological activities.[6] The reaction involves the base-catalyzed condensation between an aromatic aldehyde and an acetophenone derivative.[7][8]
Mechanistic Rationale: The reaction proceeds via the formation of an enolate from the acetophenone under basic conditions. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of a strong base like KOH or NaOH is critical for ensuring efficient enolate formation.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Detailed Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-(hexyloxy)phenyl)prop-2-en-1-one
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq, e.g., 10 mmol, 2.06 g) and acetophenone (1.0 eq, e.g., 10 mmol, 1.20 g) in 20 mL of ethanol.
-
Base Addition: While stirring vigorously at room temperature, add a solution of potassium hydroxide (4.0 eq, e.g., 40 mmol, 2.24 g) in 10 mL of water dropwise over 15 minutes. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[7]
-
Reaction Monitoring: The reaction mixture will typically become turbid and change color. Stir vigorously for 4-6 hours. Monitor the consumption of the starting aldehyde via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and carefully neutralize with dilute HCl until the pH is ~7.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude chalcone can be further purified by recrystallization from ethanol to yield the pure product.[7]
2.2. Wittig Olefination: A Versatile Route to Alkenes
The Wittig reaction is an indispensable tool for synthesizing alkenes with high regioselectivity by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[9] This method is particularly valuable for creating specific olefin geometries and is often complementary to condensation strategies.[10] Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[11]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate known as a betaine. This betaine rapidly cyclizes to a four-membered oxaphosphetane intermediate. The driving force of the reaction is the subsequent collapse of the oxaphosphetane into the final alkene and a highly stable triphenylphosphine oxide byproduct.[9][11]
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The Ortho-Hexyloxy Effect: A Technical Guide to the Reactivity of the Aldehyde Group in 2-(Hexyloxy)benzaldehyde
Abstract
This technical guide provides an in-depth analysis of the reactivity of the aldehyde functional group in 2-(Hexyloxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document explores the nuanced interplay of electronic and steric factors conferred by the ortho-hexyloxy substituent. We will dissect the theoretical underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations—including nucleophilic additions, oxidations, and reductions—and present relevant analytical data for characterization. This guide serves as a comprehensive resource, synthesizing established chemical principles with practical, field-proven insights to facilitate the strategic use of this versatile aromatic aldehyde in complex organic synthesis.
Introduction: Understanding the Ortho-Alkoxy Influence
This compound is an aromatic aldehyde distinguished by the presence of a C6 alkyl chain linked via an ether bond at the ortho position to the formyl group. The reactivity of the aldehyde's carbonyl carbon—a critical electrophilic site—is modulated by a unique combination of electronic and steric effects imposed by this ortho substituent. Understanding these effects is paramount for predicting reaction outcomes and designing rational synthetic pathways.
Electronic Effects: The oxygen atom of the hexyloxy group exerts two opposing electronic influences:
-
+R (Resonance) Effect: The lone pairs on the oxygen atom can donate electron density into the aromatic ring through resonance. This effect increases the electron density of the benzene ring and, by extension, can slightly decrease the electrophilicity of the carbonyl carbon.
-
-I (Inductive) Effect: Due to its high electronegativity, the oxygen atom withdraws electron density from the benzene ring through the sigma bond.
For alkoxy groups, the +R effect generally outweighs the -I effect, making them net electron-donating groups.[1] However, this donation primarily affects the ortho and para positions. In the case of this compound, this electron donation can subtly reduce the partial positive charge on the carbonyl carbon, rendering it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]
Steric Effects: The most significant influence of the ortho-hexyloxy group is steric hindrance. The bulky hexyl chain physically obstructs the trajectory of incoming nucleophiles, shielding the electrophilic carbonyl carbon.[3][4] This steric impediment significantly raises the activation energy for nucleophilic attack, leading to slower reaction rates compared to its meta and para isomers, or to unsubstituted benzaldehyde.[3] This "ortho-effect" is a critical consideration in planning synthetic transformations.
The following diagram illustrates the dual nature of the ortho-hexyloxy substituent's influence on the aldehyde group.
Caption: Logical relationship between substituent effects and aldehyde reactivity.
Synthesis of this compound
The most common and efficient method for preparing this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenoxide with an alkyl halide.[5] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1-bromohexane in an SN2 reaction.
Caption: General workflow for the Williamson ether synthesis of the title compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (1.0 eq)
-
1-Bromohexane (1.1-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add salicylaldehyde (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of salicylaldehyde).
-
Add potassium carbonate (1.5-2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1-bromohexane (1.1-1.2 eq) dropwise to the reaction mixture via a syringe.
-
Heat the reaction mixture to 70-80 °C and maintain stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system), observing the consumption of the salicylaldehyde spot. The reaction typically takes 4-12 hours.
-
Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a clear or pale yellow liquid.
Reactivity of the Aldehyde Group
The aldehyde group is a site of rich chemical reactivity, primarily characterized by nucleophilic addition to the carbonyl carbon, oxidation to a carboxylic acid, and reduction to a primary alcohol. The ortho-hexyloxy group modulates the accessibility and electrophilicity of this site.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[6]
Due to the steric bulk of the ortho-hexyloxy group, reactions with large or sterically demanding nucleophiles may proceed slowly, require more forcing conditions (higher temperatures or longer reaction times), or give lower yields compared to the para-isomer.[3]
The Grignard reaction involves the addition of an organomagnesium halide (a potent carbon nucleophile) to the aldehyde, resulting in the formation of a secondary alcohol after acidic workup.[7][8] This is a powerful C-C bond-forming reaction.
Representative Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (2-(hexyloxy)phenyl)(phenyl)methanol.
The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[9][10] This reaction is highly versatile for creating C=C double bonds with excellent regiocontrol. The steric hindrance at the ortho position can influence the E/Z selectivity of the resulting alkene.
Representative Protocol: Olefination with Methyltriphenylphosphonium Bromide
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.6 M solution in hexanes, 1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Hexanes
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise. A characteristic deep yellow or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by adding deionized water.
-
Extract the product into hexanes (3x). The byproduct, triphenylphosphine oxide, is poorly soluble in hexanes.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(hexyloxy)-2-vinylbenzene.
Oxidation to Carboxylic Acid
Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like sodium chlorite (NaClO₂) or hydrogen peroxide (H₂O₂).[11][12] The electron-donating nature of the alkoxy group can facilitate oxidation.[1]
Caption: Key oxidative and reductive transformations of the aldehyde group.
Representative Protocol: Oxidation to 2-(Hexyloxy)benzoic Acid
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone/Water solvent mixture
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 ratio).
-
Cool the solution in an ice bath. Slowly add solid potassium permanganate (2.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves.
-
Remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 10% HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(hexyloxy)benzoic acid. Recrystallization may be necessary for further purification.
Reduction to Primary Alcohol
Aldehydes are easily reduced to primary alcohols. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for this transformation, typically used in alcoholic solvents like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.[2]
Representative Protocol: Reduction to (2-(Hexyloxy)phenyl)methanol
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. Effervescence (hydrogen gas evolution) may be observed.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding water, followed by 1 M HCl to neutralize the excess borohydride and hydrolyze the borate ester.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(hexyloxy)phenyl)methanol. Purification by column chromatography may be performed if necessary.
Quantitative Data Summary & Spectroscopic Characterization
While direct kinetic comparisons for this compound are not widely published, a qualitative reactivity trend can be established based on the known electronic and steric effects.
Table 1: Predicted Relative Reactivity in Key Transformations
| Reaction Type | Reactant | Expected Relative Rate vs. Benzaldehyde | Rationale |
|---|---|---|---|
| Nucleophilic Addition | This compound | Slower | Dominant steric hindrance from the ortho-alkoxy group impedes nucleophilic attack.[3] |
| 4-(Hexyloxy)benzaldehyde | Slower | Electron-donating +R effect of the alkoxy group reduces carbonyl electrophilicity.[1] | |
| Oxidation | This compound | Faster | Electron-donating character of the alkoxy group stabilizes the transition state.[1] |
| | 4-(Hexyloxy)benzaldehyde | Faster | Electron-donating character of the alkoxy group stabilizes the transition state.[1] |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Feature | Characteristic Value / Range | Reference |
|---|---|---|---|
| FT-IR | C=O Stretch (Aromatic Aldehyde) | ~1685-1705 cm⁻¹ | [13][14] |
| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | [15][16] | |
| ¹H NMR | Aldehyde Proton (-CHO) | δ ~10.3 ppm (s) | [17] |
| (Predicted, CDCl₃) | Aromatic Protons | δ ~7.0-7.8 ppm (m) | [18] |
| Methylene Protons (-O-CH₂-) | δ ~4.1 ppm (t) | [18] | |
| ¹³C NMR | Carbonyl Carbon (-CHO) | δ ~191 ppm | [18] |
| (Predicted, CDCl₃) | Aromatic Carbons | δ ~112-161 ppm | [18] |
| | Methylene Carbon (-O-CH₂-) | δ ~69 ppm |[18] |
Note: NMR data is predicted based on substituent effects and analysis of analogous compounds, such as the para-isomer and other ortho-alkoxybenzaldehydes. The NIST WebBook provides an experimental IR spectrum for verification.[13]
Conclusion
The reactivity of the aldehyde group in this compound is a product of a delicate balance between electronic and steric influences. While the electron-donating resonance of the hexyloxy group slightly deactivates the carbonyl towards nucleophilic attack, the primary determinant of its reactivity is the significant steric hindrance imposed by the ortho-substituent. This steric shield slows the rate of nucleophilic additions compared to its para-isomer and unsubstituted benzaldehyde, often necessitating modified reaction conditions. Conversely, its electron-donating nature facilitates oxidative transformations. By understanding these guiding principles, researchers can effectively leverage this compound as a versatile building block, strategically navigating its unique reactivity profile to achieve complex molecular targets in drug discovery and materials science.
References
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- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Solubility of 2-(Hexyloxy)benzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Hexyloxy)benzaldehyde, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its dissolution in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with a robust experimental framework for the precise determination of its solubility. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development.
Introduction: The Significance of this compound and its Solubility Profile
This compound, with the chemical formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol , is an aromatic aldehyde distinguished by the presence of a hexyloxy substituent at the ortho position of the benzaldehyde ring.[1][2][3] This structural feature, particularly the six-carbon alkyl chain, imparts a significant degree of lipophilicity to the molecule, which profoundly influences its interaction with various solvents.
A thorough understanding of the solubility of this compound is paramount for its effective utilization. In organic synthesis, solvent selection dictates reaction rates, equilibrium positions, and the ease of product isolation. For instance, in reactions where this compound is a starting material, choosing a solvent in which it is highly soluble can enhance reaction efficiency. Conversely, for purification via recrystallization, a solvent system with temperature-dependent solubility is required. In the context of drug development and formulation, solubility is a critical determinant of a compound's bioavailability and delivery mechanism.
The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[4] The molecular structure of this compound features a polar carbonyl group and an ether linkage, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors. However, the molecule is dominated by its non-polar components: the benzene ring and the lengthy hexyl chain. This amphiphilic nature suggests that its solubility will vary significantly across the spectrum of organic solvents.
Expected Solubility in Common Organic Solvents
Based on its molecular structure, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the substantial non-polar hexyl group and the aromatic ring suggests high solubility in non-polar and moderately polar aprotic solvents. The polar aldehyde and ether functionalities may also allow for some solubility in polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |
| Alcohols (Polar, Protic) | Methanol, Ethanol | High | Soluble to Highly Soluble | The polar aldehyde and ether groups can interact with the hydroxyl group of the alcohols, though the long alkyl chain may limit miscibility. |
| Ketones (Polar, Aprotic) | Acetone | High | Highly Soluble | Strong dipole-dipole interactions between the carbonyl groups of acetone and this compound are expected. |
| Ethers (Relatively Non-polar) | Diethyl Ether | Low | Highly Soluble | The "like dissolves like" principle strongly applies here, with both compounds featuring ether linkages and significant hydrocarbon character. |
| Aromatic Hydrocarbons (Non-polar) | Toluene | Low | Highly Soluble | The aromatic rings of both the solute and solvent will interact favorably through π-stacking. |
| Aliphatic Hydrocarbons (Non-polar) | Hexane | Very Low | Soluble to Moderately Soluble | The hexyl chain of the solute will interact well with hexane, but the polar aldehyde may reduce overall solubility. |
| Chlorinated Solvents (Polar, Aprotic) | Dichloromethane | Medium | Highly Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Amides (Polar, Aprotic) | Dimethylformamide (DMF) | High | Highly Soluble | DMF is a powerful polar aprotic solvent that should readily dissolve this compound. |
Note: This table provides a qualitative prediction. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[3][5] This method involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached, followed by the quantification of the dissolved solute in a saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Experimental Protocol
Part 1: Preparation of Saturated Solution
-
Sample Preparation: Add an excess amount of this compound to a series of screw-capped glass vials. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved, indicated by a constant solute concentration.
Part 2: Sample Processing and Analysis
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker. Allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Filtration: Carefully draw the supernatant (the saturated solution) into a syringe and pass it through a 0.45 µm syringe filter into a clean, dry vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.
-
Dilution: Accurately pipette a known volume of the filtered saturated solution into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectroscopy). The dilution factor must be recorded precisely.
Part 3: Quantification by UV-Vis Spectrophotometry
-
Wavelength Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically exhibit strong absorbance in the UV region.[6][7]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined by linear regression.
-
Sample Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the equilibration and separation steps.
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and, consequently, the measured solubility. Always use high-purity, analytical grade solvents.
-
Purity of this compound: Impurities in the solute can also affect solubility measurements. Ensure the starting material is of high purity.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if solubility in buffered aqueous solutions were to be determined, pH would be a critical factor, as it can affect the ionization state of the molecule.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.
Conclusion
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of water and ethanol (50 : 50). Retrieved from [Link]
-
Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]
-
NIH. (n.d.). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC. Retrieved from [Link]
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An In-Depth Technical Guide to the Health and Safety of 2-(Hexyloxy)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential health and safety information for 2-(Hexyloxy)benzaldehyde (CAS No. 7162-59-6). As a specialized aromatic aldehyde, its handling requires a nuanced understanding of its potential hazards, derived from its chemical properties and data from structural analogs. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.
Section 1: Chemical Identification and Physical Properties
A foundational aspect of safe laboratory practice is the accurate identification and understanding of a chemical's physical characteristics. This compound is an organic compound with the molecular formula C13H18O2.[1][2][3][4][5] Its identity is confirmed by its unique CAS Registry Number, 7162-59-6.[1][2][3][4][5]
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-hexoxybenzaldehyde | PubChem[1] |
| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | NIST[3][4][5] |
| CAS Number | 7162-59-6 | NIST[3][4][5] |
| Molecular Formula | C13H18O2 | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Boiling Point | 129 - 132 °C (at reduced pressure) | Fisher Scientific[6] |
| Physical State | Liquid | Fisher Scientific[6] |
| Color | Colorless | Fisher Scientific[6] |
Note: Many physical properties for this specific compound are based on computed data or information from suppliers, highlighting its status as a research chemical for which extensive empirical data may not be publicly available.
Section 2: Hazard Identification and Precautionary Risk Assessment
Causality: The shared benzaldehyde moiety and the alkoxy group are likely responsible for these irritant effects. Therefore, it is scientifically prudent and essential for laboratory safety to handle this compound with the assumption that it poses similar hazards.
Assumed Hazard Classification:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System Irritation [9]
Caption: Hazard Profile based on Structural Analogs.
Section 3: Hierarchy of Controls
To mitigate the inferred risks, a systematic application of the hierarchy of controls is mandatory. This approach prioritizes the most effective control measures to ensure personnel safety.
-
Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous alternative should be considered if the chemical's specific properties are not essential for the experimental outcome.
-
Engineering Controls: This is the primary method for minimizing exposure. All handling of this compound must be performed in a certified chemical fume hood to control vapor inhalation.[11] Eyewash stations and safety showers must be readily accessible and verified to be operational.[9][11]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel receive documented training on its specific hazards and handling procedures. Work areas should be clearly demarcated.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with the controls above.
Caption: Hierarchy of Controls for Chemical Safety.
Section 4: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6][8] A face shield should be worn over goggles when handling larger quantities (>100 mL). | Protects against splashes that can cause serious eye irritation.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a fully buttoned laboratory coat.[8][10][11] | Prevents direct skin contact, which is presumed to cause irritation.[8][9] Contaminated gloves must be removed and disposed of properly. |
| Respiratory Protection | Not required when work is performed within a certified chemical fume hood. If a fume hood is not available or its function is compromised, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is necessary.[6] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[9] |
| Footwear | Closed-toe, chemical-resistant shoes.[12][13] | Protects feet from potential spills. |
Section 5: Safe Handling and Storage Protocols
A self-validating protocol ensures that safety checks are integrated into the workflow itself.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood's certification is current and the airflow is adequate.
-
Ensure the work area within the hood is clean and uncluttered.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[9]
-
Assemble all necessary equipment (glassware, reagents, spill kit) before retrieving the chemical.
-
Don all required PPE as specified in Table 2.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound exclusively within the fume hood.[11]
-
Avoid all personal contact, including inhalation.[14]
-
Use a pipette or other controlled dispensing method to transfer the liquid. Avoid pouring directly from large containers when possible.
-
Keep the container tightly sealed when not in immediate use to minimize vapor release.[9][14]
-
-
Post-Handling:
Storage Requirements
-
Container: Store in the original, tightly closed container.[9][11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9][11]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[8]
Section 6: Emergency Procedures
Rapid and correct response to an emergency is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[8] If eye irritation persists, get medical advice/attention.[8][10]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8][9] If skin irritation occurs, get medical advice/attention.[8][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][9] Call a POISON CENTER or doctor if you feel unwell.[8][9]
-
Ingestion: Clean mouth with water and get medical attention.[8][14] Do NOT induce vomiting.
Accidental Release Measures (Spill Protocol)
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Ensure adequate ventilation (fume hood). Remove all sources of ignition.[9]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal.[9][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[9]
Caption: Emergency Response Workflow for a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[15][16][17]
-
Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[8]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][18]
Section 7: Toxicological and Disposal Considerations
Toxicological Profile
-
Acute Toxicity: No specific oral, dermal, or inhalation LD50/LC50 data is available for this compound.[7] It should be handled as a substance of unknown toxicity.
-
Routes of Exposure: The primary routes of potential exposure in a laboratory setting are skin contact, eye contact, and inhalation.[9]
-
Chronic Effects: No data is available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]
Disposal Considerations
-
Waste Management: Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[8] Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[11]
-
Regulatory Compliance: Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, regional, and national environmental regulations.[8][9] Do not let this chemical enter the environment or sewer systems.[8][9]
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The Ubiquitous Presence of Alkoxybenzaldehydes in Nature: A Technical Guide
Abstract
Alkoxybenzaldehydes represent a significant class of naturally occurring aromatic compounds, characterized by a benzene ring substituted with both an aldehyde and at least one alkoxy group. Their prevalence spans across the plant and microbial kingdoms, where they play pivotal roles in flavor and fragrance, chemical defense, and intercellular signaling. This in-depth technical guide provides a comprehensive overview of the natural occurrence of key alkoxybenzaldehydes, including vanillin, syringaldehyde, and anisaldehyde. We will explore their biosynthetic pathways, distribution in various natural sources, ecological functions, and established methodologies for their extraction and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile biomolecules.
Introduction: The Chemical Elegance and Biological Significance of Alkoxybenzaldehydes
Alkoxybenzaldehydes are a fascinating group of organic molecules that bridge the gap between simple aromatic aldehydes and more complex natural products. The presence of the electron-donating alkoxy group(s) on the benzene ring significantly influences their chemical properties, contributing to their characteristic aromas and biological activities. From the cherished flavor of vanilla to the subtle notes in aged spirits, these compounds have long been valued in the food and fragrance industries.[1][2][3] However, their significance extends far beyond sensory perception. In nature, alkoxybenzaldehydes are integral components of plant defense mechanisms, acting as deterrents to herbivores and pathogens.[4] Furthermore, they can function as signaling molecules in intricate ecological interactions.[2]
This guide will delve into the core scientific principles governing the natural occurrence of these compounds, providing a foundational understanding for professionals in natural product chemistry, chemical ecology, and drug discovery.
Biosynthesis: Nature's Molecular Assembly Lines
The biosynthesis of alkoxybenzaldehydes is intrinsically linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites. This pathway begins with the amino acid L-phenylalanine.
The Phenylpropanoid Pathway: The Common Starting Point
The journey from phenylalanine to various alkoxybenzaldehydes involves a series of enzymatic transformations. The initial steps are common to the biosynthesis of many phenolic compounds:
-
Deamination: Phenylalanine ammonia lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form trans-cinnamic acid.[5]
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates the para-position of the benzene ring to produce p-coumaric acid.[5]
-
CoA Ligation: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A (CoA), forming p-coumaroyl-CoA.[5]
From this critical juncture, the pathway diverges to produce a variety of phenolic compounds, including different alkoxybenzaldehydes.
Biosynthesis of Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Vanillin is arguably the most well-known and economically important alkoxybenzaldehyde.[1] Its biosynthesis in the vanilla orchid (Vanilla planifolia) is a subject of extensive research, with evidence supporting a pathway proceeding via ferulic acid.[1][6][7]
The key steps are:
-
Hydroxylation and Methylation: p-Coumaroyl-CoA is further hydroxylated and then methylated to produce feruloyl-CoA. The methylation step is catalyzed by a caffeic acid O-methyltransferase (COMT).[5]
-
Side-Chain Shortening: The two-carbon side chain of ferulic acid (derived from feruloyl-CoA) is shortened to a single carbon, yielding vanillin.[5][7] This transformation is a critical and complex step, with evidence suggesting the involvement of a hydratase/lyase enzyme.[5]
-
Glycosylation: In the plant, vanillin is often found as its glucoside, glucovanillin, which is more stable and less toxic to the plant cells.[7] The final step in the curing process of vanilla beans involves the enzymatic hydrolysis of glucovanillin to release the free vanillin.
Biosynthesis of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
Syringaldehyde is structurally similar to vanillin, with an additional methoxy group on the benzene ring. Its biosynthesis also originates from the phenylpropanoid pathway and is closely tied to the synthesis of sinapyl alcohol, a monolignol precursor. The pathway involves further methoxylation of intermediates derived from ferulic acid.
Natural Distribution: A Widespread Presence
Alkoxybenzaldehydes are found in a diverse range of natural sources, from the cured seed pods of orchids to the heartwood of trees and the metabolic byproducts of microorganisms.
| Alkoxybenzaldehyde | Common Natural Sources | Typical Concentration Range |
| Vanillin | Vanilla planifolia (Vanilla beans) | 1.5 - 2.5% (of cured bean weight) |
| Lignin (wood pulp industry byproduct) | Variable, depends on source and processing | |
| Certain species of Leptotes orchids | Trace amounts | |
| Syringaldehyde | Hardwood lignin (e.g., maple, spruce) | Can be a significant oxidation product |
| Oak barrels (imparting flavor to spirits) | Trace to low ppm | |
| Certain fungi and bacteria | Trace amounts | |
| Anisaldehyde | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare), Star Anise (Illicium verum) | Major component of essential oils |
| Vanilla, Cranberry, Black Currant, Cinnamon, Basil | Trace amounts |
Table 1: Prominent natural sources of common alkoxybenzaldehydes.
In the Plant Kingdom
Plants are the primary producers of alkoxybenzaldehydes.[8]
-
Vanilla planifolia : The most famous source of natural vanillin is the cured seed pod of this orchid species.[1][6]
-
Lignin : Both vanillin and syringaldehyde are major components of lignin, the complex polymer that provides structural rigidity to plant cell walls.[9][10] The degradation of lignin, either naturally by microorganisms or through industrial processes, can release these aldehydes.[9][10] Angiosperms (hardwoods) tend to yield both vanillin and syringaldehyde upon oxidation, whereas gymnosperms (softwoods) primarily yield vanillin.[11]
-
Essential Oils : Anisaldehyde is a key component of the essential oils of anise, star anise, and fennel, contributing to their characteristic licorice-like aroma.[12][13]
In the Microbial World
Microorganisms, including fungi and bacteria, are also capable of producing and metabolizing alkoxybenzaldehydes.
-
Fungi : Some fungi, particularly wood-rotting fungi, can degrade lignin and release vanillin and syringaldehyde.[14] Certain species of Aspergillus and Pycnoporus have been shown to be involved in the biotransformation of ferulic acid to vanillin.[15] A novel benzaldehyde derivative with anti-inflammatory properties has been isolated from the coral-derived fungus Aspergillus terreus.[16]
-
Bacteria : Various bacterial strains, including those from the genera Amycolatopsis, Pseudomonas, and Streptomyces, can convert ferulic acid into vanillin.[15]
Ecological Roles: The Chemical Language of Nature
The presence of alkoxybenzaldehydes in nature is not coincidental; they serve distinct ecological functions.
-
Pollinator Attraction : The pleasant aroma of many flowers is due to a complex blend of volatile organic compounds, including benzaldehydes.[4] Benzaldehyde itself is a known pollinator attractant.[4]
-
Defense Against Herbivores and Pathogens : Many phenolic compounds, including alkoxybenzaldehydes, have antimicrobial and insecticidal properties.[4] They can deter feeding by herbivores and inhibit the growth of pathogenic fungi and bacteria.
-
Allelopathy : Plants can release chemicals into the environment that affect the growth of neighboring plants. Some phenolic aldehydes are known to have allelopathic effects.
-
Insect Pheromones : Syringaldehyde is used by some insect species, such as the bark beetle Scolytus multistriatus, as a chemical signal to locate host trees for oviposition.[2]
Methodologies for Extraction, Isolation, and Characterization
The study of naturally occurring alkoxybenzaldehydes relies on robust analytical techniques to extract, isolate, and identify these compounds from complex natural matrices.
Extraction and Isolation Workflow
The initial step involves the extraction of the target compounds from the source material. The choice of solvent and extraction technique is critical and depends on the polarity of the target molecule and the nature of the matrix.
Experimental Protocol: General Extraction of Alkoxybenzaldehydes from Plant Material
-
Sample Preparation : Air-dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection : Choose a solvent or a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to perform a sequential extraction. For many alkoxybenzaldehydes, ethyl acetate or methanol are effective primary extraction solvents.
-
Extraction Method :
-
Maceration : Soak the powdered plant material in the chosen solvent for 24-48 hours with occasional agitation.
-
Soxhlet Extraction : For more efficient extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh portion of the solvent.
-
Modern Techniques : Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption.[17]
-
-
Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation : The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.
-
Isolation : The target alkoxybenzaldehydes are isolated from the enriched fractions using chromatographic techniques.
-
Column Chromatography : Pack a glass column with a stationary phase (e.g., silica gel). Apply the concentrated fraction to the top of the column and elute with a solvent system of gradually increasing polarity. Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, prep-HPLC with a suitable column (e.g., C18) and mobile phase can be employed to obtain highly pure compounds.
-
Structural Elucidation and Quantification
Once isolated, the structure of the alkoxybenzaldehyde is confirmed using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the electronic transitions within the molecule, characteristic of the aromatic ring and carbonyl group.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present, such as the hydroxyl (-OH), aldehyde (-CHO), and ether (C-O-C) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.
-
Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector, or Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS.
Conclusion and Future Perspectives
The natural occurrence of alkoxybenzaldehydes is a testament to the metabolic versatility of plants and microorganisms. While significant progress has been made in understanding their biosynthesis and ecological roles, many questions remain. Future research will likely focus on:
-
Elucidating Novel Biosynthetic Pathways : The enzymatic steps for many less common alkoxybenzaldehydes are yet to be fully characterized.
-
Metabolic Engineering : With a deeper understanding of the biosynthetic pathways, it may be possible to engineer microorganisms or plants for the enhanced production of valuable alkoxybenzaldehydes like vanillin.
-
Exploring Pharmacological Potential : Many natural products possess valuable medicinal properties. Further investigation into the bioactivities of alkoxybenzaldehydes could lead to the discovery of new therapeutic agents.
-
Chemical Ecology : Unraveling the intricate roles of these compounds in mediating interactions between organisms will continue to be a fascinating area of research.
This guide has provided a comprehensive overview of the natural occurrence of alkoxybenzaldehydes, from their molecular origins to their ecological significance. It is our hope that this information will serve as a valuable resource for scientists and researchers working in this exciting and dynamic field.
References
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- Biological Production of Vanillin - Encyclopedia.pub. (2023).
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- A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. (n.d.).
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An In-depth Technical Guide to the Chemistry of ortho-Alkoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Influence of the Ortho-Alkoxy Group
ortho-Alkoxybenzaldehydes, such as the archetypal 2-methoxybenzaldehyde (o-anisaldehyde), represent a class of aromatic aldehydes with distinct chemical properties conferred by the spatial and electronic relationship between the aldehyde and the adjacent alkoxy group. This arrangement facilitates intramolecular interactions that significantly influence the molecule's conformation, reactivity, and utility as a synthetic intermediate.
The alkoxy group, a moderate activating group, directs electrophilic aromatic substitution to the ortho and para positions. However, its true significance lies in its ability to act as a directed metalation group (DMG) . The lone pair of electrons on the oxygen atom can chelate with organolithium bases, directing deprotonation specifically to the adjacent ortho position (the C6 position), enabling regioselective functionalization that is otherwise difficult to achieve.[1][2] This powerful tool in synthetic organic chemistry allows for the construction of highly substituted aromatic systems, which are common motifs in pharmaceuticals and other functional materials.
Furthermore, the proximity of the alkoxy and aldehyde groups can lead to through-space interactions and intramolecular hydrogen bonding in derivatives, influencing their physical properties and biological activity. This guide will explore the synthesis, reactivity, and applications of these versatile building blocks, providing both mechanistic understanding and practical, field-proven protocols.
Synthesis of ortho-Alkoxybenzaldehydes
The preparation of ortho-alkoxybenzaldehydes can be broadly categorized into two strategies: formylation of the corresponding alkoxybenzene or phenol, or modification of a pre-existing salicylaldehyde.
Direct Formylation Methods
Direct formylation methods introduce the aldehyde group onto an alkoxy-substituted benzene ring.
-
Directed ortho Metalation (DoM): This is one of the most reliable methods for achieving regioselective ortho-formylation. The process involves treating an alkoxybenzene with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperatures. The alkoxy group chelates the lithium ion, directing the base to deprotonate the adjacent ortho proton.[2][3] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired ortho-alkoxybenzaldehyde.[1]
-
Formylation of Phenols followed by Alkylation: An alternative route involves the ortho-formylation of a phenol to produce a salicylaldehyde, which is then alkylated. The Casnati–Skattebøl and related reactions are highly effective for the regioselective ortho-formylation of phenols.[4] One widely used method employs magnesium dichloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde.[5][6] This approach offers excellent yields and avoids harsh conditions or noxious reagents often associated with classical methods like the Reimer-Tiemann reaction. The resulting salicylaldehyde can then be easily O-alkylated using a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) under basic conditions (e.g., K₂CO₃ in acetone) to furnish the target ortho-alkoxybenzaldehyde.
Comparison of Synthetic Methods
| Method | Substrate | Key Reagents | Advantages | Disadvantages |
| Directed ortho Metalation | Alkoxybenzene | n-BuLi, DMF | High regioselectivity, good for complex substrates | Requires cryogenic temperatures, strong base, inert atmosphere |
| MgCl₂/Et₃N Formylation | Phenol | MgCl₂, Et₃N, (CH₂O)n | Mild conditions, high yields, excellent ortho-selectivity | Two-step process (formylation then alkylation) |
| Reimer-Tiemann Reaction | Phenol | CHCl₃, NaOH | One-pot synthesis | Often low yields, formation of para isomer, harsh conditions[7] |
Key Reactions and Reactivity
The presence of the ortho-alkoxy group modulates the reactivity of the aldehyde function both sterically and electronically.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (Grignard, organolithiums), enamines, and other nucleophiles. The adjacent alkoxy group can sterically hinder the approach of bulky nucleophiles.
-
Condensation Reactions: ortho-Alkoxybenzaldehydes readily undergo condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and Perkin reactions to form substituted alkenes and other complex structures. Vanillin, a prominent ortho-alkoxybenzaldehyde (4-hydroxy-3-methoxybenzaldehyde), is a common substrate for these transformations.[8]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). Conversely, it can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The dual functionality of ortho-alkoxybenzaldehydes makes them excellent precursors for the synthesis of heterocyclic compounds like coumarins, quinolines, and benzofurans through various cyclization strategies.
Applications in Medicinal Chemistry and Drug Development
The ortho-alkoxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The alkoxy group can serve as a key hydrogen bond acceptor or influence the overall lipophilicity and metabolic stability of a drug molecule.
-
Vanillin and its Derivatives: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is not only a widely used flavoring agent but also a versatile starting material in the pharmaceutical industry.[8][9][10] It and its derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer effects.[10][11][12] For example, vanillin has been studied for its protective role against cellular damage and its potential to modulate neurotransmitter levels.[11]
-
Scaffolds for Drug Discovery: The general class of alkoxybenzaldehydes serves as a crucial starting point for synthesizing more complex drug candidates.[13] While simple alkoxybenzaldehydes may exhibit weak biological activity on their own, they are readily modified to produce potent and selective inhibitors of various enzymes, such as aldehyde dehydrogenase (ALDH), which is relevant in cancer therapy.[13]
-
Intermediates in Synthesis: Compounds like 2-chlorobenzaldehyde are important intermediates in the synthesis of pharmaceuticals, including antibacterial and anti-inflammatory agents. The principles of reactivity and synthesis applied to alkoxybenzaldehydes are often transferable to these halogenated analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methoxybenzaldehyde via MgCl₂-Mediated Formylation and Subsequent Methylation
This two-step protocol provides a reliable and scalable method for preparing a substituted ortho-alkoxybenzaldehyde, based on the highly efficient ortho-formylation procedure reported by Hansen and Skattebøl.[6]
Step 1: ortho-Formylation of 2-Bromophenol [6]
-
Inert Atmosphere: To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) under an argon atmosphere.[6] Causality: Anhydrous conditions are crucial for the success of this reaction; moisture can quench the reagents and prevent the formation of the active magnesium complex.[14]
-
Reagent Addition: Add dry tetrahydrofuran (THF, 250 mL) via syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). Stir the mixture for 10 minutes.[6]
-
Substrate Addition: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become opaque and change color.[6]
-
Reaction: Heat the mixture to a gentle reflux (oil bath at ~75°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup and Purification: After cooling, pour the reaction mixture into a separatory funnel containing 2 M HCl (200 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromosalicylaldehyde.
Step 2: O-Methylation of 3-Bromosalicylaldehyde
-
Setup: In a 250-mL round-bottomed flask, dissolve the 3-bromosalicylaldehyde (from Step 1) and anhydrous potassium carbonate (1.5 equivalents) in acetone (100 mL).
-
Reagent Addition: Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Continue heating until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Workup and Purification: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with additional acetone. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield 3-bromo-2-methoxybenzaldehyde.
Characterization
The structural confirmation of ortho-alkoxybenzaldehydes relies on standard spectroscopic techniques. 2-Methoxybenzaldehyde (o-anisaldehyde) is used here as a representative example.
Spectroscopic Data for 2-Methoxybenzaldehyde (C₈H₈O₂)
| Technique | Key Features and Assignments |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 10.50 (s, 1H, -CHO), 7.85 (dd, 1H, Ar-H), 7.55 (ddd, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃).[15][16] |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 189.8 (-CHO), 161.5 (C-OCH₃), 135.9 (Ar-CH), 128.5 (Ar-CH), 124.8 (Ar-C), 120.6 (Ar-CH), 111.4 (Ar-CH), 55.6 (-OCH₃).[15] |
| FT-IR | (ATR, cm⁻¹) ν: ~2850 & 2750 (C-H stretch, aldehyde), ~1685 (C=O stretch, conjugated aldehyde), ~1600 & 1485 (C=C stretch, aromatic), ~1245 (C-O stretch, aryl ether).[17] |
| Mass Spec. | (EI, m/z): 136 (M⁺), 135 (M-H)⁺, 118, 92, 77.[17][18] |
Data is compiled from typical values and may vary slightly based on solvent and instrumentation.[15][16][17][18][19]
References
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 2-(Hexyloxy)benzaldehyde as a Chemical Intermediate
This compound, a member of the aromatic aldehyde family, is a pivotal chemical intermediate in organic synthesis. Characterized by a benzaldehyde core functionalized with a hexyloxy group at the ortho position, this molecule offers a unique combination of reactivity and structural influence. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including carbon-carbon and carbon-nitrogen bond formations. Concurrently, the lipophilic hexyloxy chain can modulate the physicochemical properties of derivative molecules, such as solubility and membrane permeability, making it a valuable scaffold in the design of new therapeutic agents and functional materials.[1][2] This guide provides an in-depth exploration of the synthesis, purification, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics are essential for reaction setup, purification, and final product characterization. The properties of this compound are well-documented and summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [3][4][5] |
| Molecular Weight | 206.28 g/mol | [3][4][6] |
| CAS Number | 7162-59-6 | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 599.58 K (326.43 °C) (Joback Method) | [6][7] |
| Melting Point | 339.44 K (66.29 °C) (Joback Method) | [6][7] |
| Octanol/Water Partition Coeff. (logP) | 3.458 (Crippen Method) | [7] |
| IUPAC Name | 2-hexoxybenzaldehyde | [3] |
| Synonyms | o-Hexyloxybenzaldehyde, 2-n-Hexyloxybenzaldehyde | [3][4][6] |
Spectroscopic data is critical for confirming the identity and purity of the compound throughout a synthetic workflow. Key spectral information is available from public databases.[3] The NIST Chemistry WebBook provides access to its mass spectrum (electron ionization) and infrared (IR) spectrum, which are indispensable for structural verification.[4][8][9]
Synthesis: The Williamson Etherification Pathway
The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][10] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a base to form the corresponding phenoxide, which then reacts with a hexyl halide, typically 1-bromohexane.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenolic hydroxyl group of salicylaldehyde but is less hazardous and easier to handle than stronger bases like sodium hydride (NaH). The base's role is critical; without it, the neutral hydroxyl group is not nucleophilic enough to displace the halide.[10][11]
-
Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[1]
-
Choice of Alkyl Halide: 1-Bromohexane is a common choice, offering a good balance between reactivity and cost. The reactivity of the leaving group follows the trend I > Br > Cl. While 1-iodohexane would be more reactive, it is also more expensive. 1-Chlorohexane is less reactive and may require more stringent reaction conditions.[10]
-
Temperature: Heating the reaction (e.g., to 60-80°C) increases the reaction rate, ensuring completion within a reasonable timeframe, typically monitored over 4-24 hours.[1]
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous dimethylformamide (DMF, approx. 5 mL per gram of aldehyde).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes. This allows for the complete deprotonation of the salicylaldehyde to form the potassium phenoxide.
-
Reagent Addition: Add 1-bromohexane (1.1-1.2 eq.) dropwise to the reaction mixture. A slight excess of the alkyl halide helps to drive the reaction to completion.[10]
-
Reaction: Heat the mixture to 70°C and allow it to stir for 6-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the more polar salicylaldehyde starting material.[1][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of the Intermediate
For this compound to be effective as an intermediate, high purity is essential. Crude products from the Williamson synthesis typically contain unreacted starting materials and by-products.
-
Common Impurities:
-
Unreacted Salicylaldehyde: Being a phenol, it is acidic and more polar than the product.
-
Unreacted 1-Bromohexane: Non-polar and volatile.
-
Hexene: A potential by-product from the E2 elimination of 1-bromohexane, which can compete with the desired SN2 reaction.[12]
-
Purification Protocol 1: Column Chromatography
This is the most effective method for achieving high purity, separating compounds based on their polarity.[13][14]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).[12]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent mixture. The non-polar impurities (1-bromohexane, hexene) will elute first. Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired this compound. The highly polar unreacted salicylaldehyde will remain on the column longer.[14]
-
Fraction Collection: Collect fractions and monitor their purity using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[14]
Purification Protocol 2: Acid-Base Extraction followed by Distillation
A simpler, scalable alternative involves a chemical wash to remove the acidic starting material.
-
Basic Wash: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash it with a 10% aqueous sodium bicarbonate or dilute sodium hydroxide solution. This will convert the acidic salicylaldehyde into its water-soluble sodium salt, which partitions into the aqueous layer.[15]
-
Separation and Drying: Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Distillation: After removing the solvent, the remaining liquid can be purified by vacuum distillation to remove any remaining non-volatile impurities.
Caption: General workflow for the purification of this compound.
The Role as a Chemical Intermediate: Key Reactions
The synthetic utility of this compound lies in the reactivity of its aldehyde group. It readily participates in reactions that form the basis for constructing more complex molecular architectures.
A. Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives), catalyzed by a weak base. It is a powerful method for forming carbon-carbon double bonds.[2]
-
Mechanism Insight: The base (e.g., piperidine) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the final α,β-unsaturated product.
-
Protocol:
-
In a flask, dissolve this compound (1.0 eq.) and diethyl malonate (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and remove the solvent. The product can be purified by recrystallization or column chromatography.
-
B. Wittig Reaction
The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). It is particularly valuable for creating C=C bonds with high regioselectivity.[2]
-
Mechanism Insight: The nucleophilic ylide attacks the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide.
-
Protocol:
-
Generate the Wittig reagent in situ by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the ylide solution in an ice bath.
-
Add a solution of this compound (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with ether.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
C. Reductive Amination
This is one of the most important methods for forming C-N bonds. It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[2]
-
Mechanism Insight: The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a carbinolamine. This intermediate then dehydrates to form an imine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine C=N bond without reducing the starting aldehyde.
-
Protocol:
-
Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a solvent like methanol or dichloroethane.
-
Add a mild acid catalyst (e.g., acetic acid) to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with a saturated aqueous solution of sodium bicarbonate and extract the amine product.
-
Purify via column chromatography.
-
Applications in Drug Development and Materials Science
The derivatives synthesized from this compound have significant potential in various fields, particularly medicinal chemistry.
-
Scaffold for Anticancer Agents: Benzaldehyde derivatives are being investigated as potent inhibitors of key biological targets in cancer. For instance, compounds with a benzyloxybenzaldehyde scaffold have shown high selectivity and potency as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in cancer stem cells and linked to chemoresistance.[16][17][18] The this compound core provides a synthetically accessible platform to develop novel ALDH inhibitors.
-
Modulation of Drug Bioavailability: The benzaldehyde moiety itself has been studied for its ability to promote the absorption of drugs with low bioavailability by enhancing membrane permeability.[19] Incorporating the this compound structure into a drug candidate could leverage both the reactive handle for further synthesis and the inherent properties of the scaffold to improve pharmacokinetic profiles.
-
Precursor for Antimicrobial and Receptor-Modulating Compounds: The lipophilic hexyloxy chain can enhance the ability of molecules to interact with or cross microbial cell membranes, making derivatives of this compound interesting candidates for the development of new antimicrobial agents.[1] Furthermore, the versatile aldehyde group allows for its incorporation into a wide range of heterocyclic systems, which are common motifs in receptor-modulating drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory when handling this compound.
-
Hazards: It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation.[20][21][22]
-
Precautions for Safe Handling:
-
Storage Conditions:
Conclusion
This compound is more than just a simple aromatic aldehyde; it is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via Williamson etherification and the exceptional reactivity of its aldehyde group provide a reliable platform for a wide array of synthetic transformations. From the formation of complex carbon skeletons via Knoevenagel and Wittig reactions to the introduction of nitrogen-containing functionalities through reductive amination, this compound opens doors to novel molecular architectures. Its emerging role as a scaffold in the development of targeted therapeutics, particularly in oncology, underscores its importance for researchers and scientists dedicated to pushing the boundaries of chemical synthesis and drug discovery.
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Al-Malki, A. L., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5788. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Experiment 9: Aldol Reaction. Retrieved from [Link]
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Allen. (n.d.). Explain with the help of chemical reaction : Two molecules of benzaldehyde are treated with conc . NaOH. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
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Methodological & Application
Protocol for Williamson ether synthesis of 2-(Hexyloxy)benzaldehyde
An Application Note on the Williamson Ether Synthesis of 2-(Hexyloxy)benzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable aromatic ether, serving as a key building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and fragrance industries. Its structure, featuring a reactive aldehyde group and a flexible hexyloxy chain on an aromatic ring, makes it a versatile intermediate. The Williamson ether synthesis, a cornerstone reaction in organic chemistry first developed by Alexander Williamson in 1850, remains one of the most reliable and straightforward methods for preparing such asymmetrical ethers.[1][2]
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound via the O-alkylation of salicylaldehyde with 1-bromohexane. We will delve into the underlying S(_N)2 mechanism, explain the rationale behind the selection of reagents and conditions, offer a detailed step-by-step procedure, and provide guidance on purification, characterization, and troubleshooting. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a robust and well-validated protocol.
Scientific Principles and Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This reaction involves three key components: a nucleophile, an electrophile, and a leaving group.
-
Formation of the Nucleophile: The reaction is initiated by the deprotonation of a weakly acidic alcohol or phenol. In this specific synthesis, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a sodium or potassium salicylaldehyde phenoxide. This phenoxide ion is a potent nucleophile. For phenols, which are more acidic than aliphatic alcohols, a moderately strong base like potassium carbonate (K(_2)CO(_3)) is sufficient to achieve complete deprotonation.[4][5]
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide (1-bromohexane). This attack occurs from the backside of the carbon-halogen bond in a concerted step, meaning the new carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1][3]
-
Choice of Alkyl Halide: The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide. The reaction works best with primary alkyl halides, such as 1-bromohexane.[3][4] This is because the competing E2 elimination reaction is minimized. Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively undergo elimination to form alkenes, especially in the presence of a strong base like a phenoxide.[4]
Potential Side Reactions
While the S(_N)2 pathway is dominant, two primary side reactions can occur:
-
E2 Elimination: The phenoxide, being a base, can abstract a proton from the carbon adjacent to the carbon bearing the halide, leading to the formation of 1-hexene. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.[4] Using a primary halide and maintaining moderate reaction temperatures helps to favor substitution over elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[1][4] While O-alkylation is generally favored, some C-alkylation can occur. The choice of solvent plays a critical role in directing the selectivity. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation.[4][5]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Salicylaldehyde | 90-02-8 | 122.12 | 5.00 g (4.58 mL) | 1.0 |
| 1-Bromohexane | 111-25-1 | 165.07 | 8.10 g (6.75 mL) | 1.2 |
| Potassium Carbonate | 584-08-7 | 138.21 | 8.50 g | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Brine (Saturated NaCl) | - | - | As needed | - |
| Anhydrous MgSO(_4) or Na(_2)SO(_4) | - | - | As needed | - |
Equipment
-
250 mL two-necked round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.50 g, 61.5 mmol).
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). The use of an anhydrous solvent is good practice, especially if using a highly reactive base like NaH, though less critical with K(_2)CO(_3).[6]
-
-
Alkylation Reaction:
-
Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1-bromohexane (8.10 g, 49.1 mmol) to the mixture dropwise via a syringe or dropping funnel.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.[6][7]
-
Maintain this temperature and continue stirring. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours, indicated by the consumption of the salicylaldehyde starting material.[6]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic impurities.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is typically a yellow or brownish oil.[8]
-
-
Purification:
-
The crude product should be purified by silica gel column chromatography.[9][10]
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10), aiming for an R(_f) value of 0.2-0.4 for the product.[9]
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Elution: Load the crude product (dissolved in a minimal amount of the eluent or a more volatile solvent like dichloromethane) onto the column. Elute first with a non-polar solvent (e.g., hexanes) to remove any unreacted 1-bromohexane and hexene byproduct. Then, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired this compound.[9]
-
Collect the fractions containing the pure product (as determined by TLC) and combine them. Remove the solvent by rotary evaporation to obtain the purified product as a colorless to light yellow liquid.[8]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl(_3)): The spectrum should show a singlet for the aldehyde proton (~10.5 ppm), aromatic protons in the range of 6.9-7.8 ppm, a triplet for the -OCH(_2)- group (~4.1 ppm), and signals for the aliphatic hexyl chain.
-
¹³C NMR (CDCl(_3)): Expect signals for the aldehyde carbonyl (~191 ppm), aromatic carbons (120-162 ppm), and the carbons of the hexyloxy group.
-
IR Spectroscopy: Key peaks will include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O-C stretches for the ether (~1250 cm⁻¹).[11]
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 206.28, corresponding to the molecular weight of C(_13)H(_18)O(_2).[12]
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive base (e.g., K(_2)CO(_3) has absorbed moisture). 2. Insufficient temperature. 3. Poor quality of DMF (contains water). | 1. Use freshly opened or properly dried K(_2)CO(_3). Ensure it is finely powdered to maximize surface area.[6] 2. Ensure the internal reaction temperature reaches 80-90 °C. 3. Use anhydrous grade DMF. |
| Significant Alkene Byproduct | 1. Reaction temperature is too high, favoring E2 elimination. 2. Use of a sterically hindered or stronger base. | 1. Lower the reaction temperature to 60-70 °C and increase the reaction time.[4] 2. K(_2)CO(_3) is generally a good choice. Avoid stronger, more hindered bases if elimination is a problem. |
| Presence of Unreacted Salicylaldehyde | 1. Insufficient base or alkylating agent. 2. Reaction time was too short. | 1. Ensure molar equivalents are correct (Base > 1.0, Alkyl Halide > 1.0). 2. Monitor the reaction with TLC until the starting material is consumed. Williamson ether syntheses can sometimes require several hours.[1][6] |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Oiling out during recrystallization attempts. | 1. Optimize the eluent system for column chromatography with TLC. A gradient elution from low to high polarity often gives the best separation.[8] 2. Column chromatography is generally more reliable for oily products. If recrystallization is attempted, use a lower boiling point solvent or a solvent mixture.[10] |
Safety Precautions
-
Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
1-Bromohexane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin or if inhaled.
-
Potassium Carbonate: Causes serious eye irritation.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to this compound from readily available starting materials. By carefully controlling reaction parameters such as temperature and solvent choice, and by utilizing a primary alkyl halide, the desired S(_N)2 reaction can be maximized while minimizing competing side reactions. The protocol detailed in this application note, from reaction setup to purification and characterization, offers a reliable method for researchers to synthesize this valuable chemical intermediate for a variety of applications in organic and medicinal chemistry.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
NIST. (n.d.). This compound - Mass Spectrum. Retrieved from [Link]
-
NIST. (n.d.). This compound - IR Spectrum. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]
-
Semantic Scholar. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 2-(Hexyloxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth protocol for the synthesis and characterization of Schiff bases, utilizing 2-(hexyloxy)benzaldehyde as a key precursor. Schiff bases, defined by their characteristic azomethine (-C=N-) functional group, are foundational in medicinal chemistry and materials science due to their wide-ranging biological activities and versatile chemical properties.[1][2] The inclusion of a 2-(hexyloxy) substituent imparts significant lipophilicity, potentially enhancing the biological membrane permeability and modulating the physicochemical properties of the resulting compounds. This document details two robust synthetic methodologies—a conventional reflux protocol and a microwave-assisted green chemistry approach—and outlines comprehensive characterization techniques and potential applications, providing researchers with the necessary framework for innovation in this field.
Foundational Principles: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[3] The process begins with the nucleophilic attack of a primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms an unstable carbinolamine intermediate.[3] Subsequently, this intermediate undergoes dehydration, a step that is typically catalyzed by a small amount of acid, to yield the stable imine (Schiff base).[4][5] The removal of water is crucial as it drives the reaction equilibrium toward the final product.[3]
The 2-hexyloxy group on the benzaldehyde ring plays a significant role. Its steric bulk may influence the rate of nucleophilic attack compared to its para-substituted counterpart, 4-(hexyloxy)benzaldehyde. Electronically, the alkoxy group is weakly electron-donating, which can subtly modulate the reactivity of the carbonyl group.[1]
General Reaction Mechanism
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocols: Synthesis of this compound Schiff Bases
Two primary methods are presented. The conventional reflux method is a robust and widely adopted technique, while the microwave-assisted approach offers a more sustainable and rapid alternative.[3]
Protocol 1: Conventional Synthesis via Reflux
This method is reliable for producing high yields of Schiff bases. The following is a general procedure that can be adapted for various primary amines.
Materials and Equipment:
-
This compound
-
Selected primary amine (e.g., aniline, 4-chloroaniline, etc.)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and chamber
-
Büchner funnel and vacuum flask
-
Desiccator with anhydrous calcium chloride
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal volume of absolute ethanol with stirring. In a separate beaker, dissolve 1.0-1.1 equivalents of the chosen primary amine in absolute ethanol.[3]
-
Reaction Initiation: Add the amine solution dropwise to the aldehyde solution under constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. This acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the formation of the imine.[6][7]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) for 2-8 hours. The optimal time can vary depending on the reactivity of the amine.[3]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate against the starting materials. The formation of a new spot (the product) and the disappearance of the aldehyde spot indicate the reaction's progression.[6]
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.[1]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.[1] For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven to remove any residual solvent.[3]
Protocol 2: Microwave-Assisted Green Synthesis
This approach significantly reduces reaction times and often minimizes solvent usage, aligning with the principles of green chemistry.[3]
Materials and Equipment:
-
This compound
-
Selected primary amine
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Step-by-Step Procedure:
-
Mixing: In a microwave-safe vessel, mix equimolar amounts of this compound and the primary amine. For a solvent-free reaction, the reactants can be ground together.[3]
-
Irradiation: Place the vessel in the microwave synthesizer and irradiate at a controlled temperature and power for a short duration (typically 2-10 minutes). Optimization of time and power may be required for different substrates.
-
Isolation and Purification: After cooling, the resulting solid product can be washed with a small amount of cold ethanol and recrystallized as described in the conventional method.
Experimental Workflow and Data Summary
The following diagram outlines the key stages of the conventional synthesis protocol.
Sources
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- 2. gsconlinepress.com [gsconlinepress.com]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Liquid Crystals Using 2-(Hexyloxy)benzaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and mesomorphic properties of thermotropic liquid crystals derived from 2-(hexyloxy)benzaldehyde. This class of liquid crystals, primarily Schiff base derivatives, exhibits a rich variety of phase transitions and serves as a valuable model system for understanding structure-property relationships in liquid crystalline materials. The information presented herein is intended to be a practical resource for researchers in materials science, organic chemistry, and drug delivery, where liquid crystals are gaining increasing attention for their potential as advanced materials and formulation excipients.[1][2]
Introduction: The Significance of this compound in Liquid Crystal Design
The molecular architecture of liquid crystals is paramount to their unique properties. Calamitic (rod-like) liquid crystals, the most common type, typically consist of a rigid core, flexible terminal chains, and often a linking group. This compound serves as a versatile component in this molecular framework. The benzaldehyde moiety provides a reactive site for the formation of various linkages, most notably the imine (Schiff base) and ester groups. The hexyloxy tail contributes to the molecule's overall anisotropy and influences the melting and clearing points, as well as the type of mesophase observed.[3]
The formation of a Schiff base from this compound proceeds via a nucleophilic addition-elimination reaction with a primary amine. This reaction is often catalyzed by a small amount of acid and results in a stable imine product. The elongated, rigid molecular structure conferred by the aromatic rings and the azomethine linkage, combined with the flexible hexyloxy chain, makes many Schiff bases derived from this compound potent liquid crystals. These materials exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states.[4]
The hexyloxy group at the ortho position of the benzaldehyde ring plays a crucial role in modulating the reactivity of the carbonyl group and the properties of the final Schiff base. Structurally, the flexible hexyloxy chain is a key determinant of the liquid crystalline properties of the resulting Schiff bases, promoting the formation of mesophases.[4]
Theoretical Background: Structure-Property Relationships
The mesomorphic behavior of liquid crystals derived from this compound is governed by a delicate balance of intermolecular forces. The rigid aromatic core contributes to the anisotropic nature of the molecule, while the flexible hexyloxy chain influences the melting point and the stability of the liquid crystalline phases.
A prominent phenomenon observed in homologous series of liquid crystals is the "odd-even effect," where the nematic-isotropic transition temperature alternates as the number of carbon atoms in the alkyl or alkoxy chain increases. Generally, compounds with an even number of atoms in the chain, such as the hexyloxy group, have higher clearing points than those with an odd number. This is attributed to the conformational changes in the flexible tail. For an even-numbered chain, the terminal methyl group is oriented away from the molecular core, leading to a more linear and anisotropic molecular shape, which enhances the stability of the nematic phase.
Synthesis of a Homologous Series of N-(2-(Hexyloxy)benzylidene)-4-alkylanilines
The most common and straightforward method for synthesizing liquid crystals based on this compound is the condensation reaction with a substituted aniline to form a Schiff base (imine).[1] This reaction is typically carried out in a suitable solvent, such as absolute ethanol, and is often catalyzed by a small amount of acid.[1]
General Experimental Protocol
The following protocol is a generalized procedure for the synthesis of a homologous series of 2-(hexyloxy)benzylidene-4'-alkylanilines.[1]
Materials:
-
This compound
-
Appropriate 4-alkylaniline (e.g., 4-ethylaniline, 4-butylaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired 4-alkylaniline in a minimal amount of absolute ethanol in a round-bottom flask.[1]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
The mixture is refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the crystallization of the product.[1]
-
The crude product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, until a constant transition temperature is achieved.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(2-(Hexyloxy)benzylidene)-4-alkylanilines.
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2]
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.[1]
Experimental Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10°C/min, under an inert nitrogen atmosphere.[1]
-
The heat flow to or from the sample is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.[1]
-
The peak temperatures are taken as the transition temperatures, and the area under the peaks is used to calculate the enthalpy of the transition.[1]
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to identify the type of liquid crystal phase by observing the characteristic optical textures.
Experimental Protocol:
-
A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to the polarizing microscope.
-
The sample is heated to its isotropic liquid state to erase any previous thermal history.[1]
-
The sample is then slowly cooled, and the formation of different mesophases is observed.[1]
-
The characteristic textures (e.g., schlieren for nematic, focal-conic for smectic) are recorded at different temperatures. The transition temperatures observed under the microscope are noted and compared with the data obtained from DSC.[1]
Characterization Workflow Diagram
Caption: Workflow for the characterization of liquid crystals.
Quantitative Data: Mesomorphic Properties of a Homologous Series
The following table summarizes the phase transition temperatures and enthalpy changes for a homologous series of 4-(hexyloxy)benzylidene-4'-alkylanilines. The data is compiled from literature sources on structurally analogous compounds.[1]
| n (Alkyl Chain) | Transition | Temperature (°C) | ΔH (kJ/mol) |
| 4 (butyl) | Cr → N | 43.1 | 21.8 |
| N → I | 76.2 | 0.63 | |
| 5 (pentyl) | Cr → SmB | 34.5 | 13.0 |
| SmB → N | 63.8 | 4.6 | |
| N → I | 76.5 | 0.67 | |
| 6 (hexyl) | Cr → SmB | 42.1 | 18.8 |
| SmB → N | 68.9 | 4.8 | |
| N → I | 74.3 | 0.71 |
Cr = Crystalline Solid, SmB = Smectic B, N = Nematic, I = Isotropic Liquid
Conclusion
This compound is a valuable and versatile precursor for the synthesis of thermotropic liquid crystals, particularly Schiff base derivatives. By following the detailed protocols outlined in this guide, researchers can reliably synthesize and characterize these materials. The provided data and theoretical background offer insights into the structure-property relationships that govern the mesomorphic behavior of this class of compounds, facilitating the rational design of new liquid crystalline materials with tailored properties for a wide range of applications.
References
-
Taylor & Francis Online. (Date not available). The preparation and properties of low molar mass liquid crystals possessing lateral alkyl chains. Liquid Crystals, 6(1). Available at: [Link]
-
MDPI. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]
-
PubMed Central (PMC). (2021). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Available at: [Link]
Sources
The Strategic Utility of 2-(Hexyloxy)benzaldehyde in the Synthesis of Privileged Pharmaceutical Scaffolds
Introduction: Beyond a Simple Aldehyde
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-(Hexyloxy)benzaldehyde, a seemingly straightforward aromatic aldehyde, emerges as a highly versatile and strategic building block for the construction of a diverse array of pharmaceutical intermediates. Its unique structural features—a reactive aldehyde group for carbon-carbon and carbon-nitrogen bond formation, and a lipophilic hexyloxy side chain at the ortho position—provide a powerful handle for chemists to modulate the physicochemical properties of target molecules. The hexyloxy group can enhance membrane permeability and oral bioavailability, crucial parameters in drug design, while the ortho-positioning of this group can impart specific conformational constraints and electronic effects that influence biological activity.
This technical guide eschews a rigid template, instead offering an in-depth exploration of the causality behind experimental choices and the inherent logic of protocol design. We will delve into the core reactions that leverage the reactivity of this compound to forge key pharmaceutical scaffolds, providing detailed, self-validating protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Chemical Transformations and Applications
The aldehyde functionality of this compound serves as a versatile anchor for a variety of chemical transformations. This section will explore its application in the synthesis of three major classes of pharmaceutical intermediates: Schiff bases, chalcones, and quinolines. These scaffolds are "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.
Synthesis of Schiff Bases: Accessing a World of Bioactivity
The condensation of this compound with primary amines to form Schiff bases (imines) is a robust and high-yielding reaction, providing a gateway to compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The imine linkage is a key pharmacophore in many drug candidates.
Scientific Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.[3] The presence of the hexyloxy group can enhance the lipophilicity of the resulting Schiff base, potentially improving its ability to cross biological membranes.
Protocol 1: General Synthesis of a 2-(Hexyloxy)phenyl Schiff Base
Objective: To synthesize a representative Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 eq.)
-
Aniline (or other primary amine) (1.0 eq.)
-
Ethanol (or methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of ethanol in a round-bottom flask.
-
Add an equimolar amount of the selected primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently reflux for 30-60 minutes for less reactive amines.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Characterize the final product by FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and ¹³C NMR spectroscopy.
Table 1: Representative Data for Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Typical Yield (%) |
| This compound | Aniline | Ethanol | Glacial Acetic Acid | 85-95 |
| This compound | 4-Fluoroaniline | Methanol | None (reflux) | 80-90 |
| This compound | 2-Aminopyridine | Ethanol | Glacial Acetic Acid | 75-85 |
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: Workflow for Schiff base synthesis.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4][5][6] The Claisen-Schmidt condensation of this compound with an acetophenone derivative is a straightforward and efficient method for their synthesis.
Scientific Rationale: This base-catalyzed reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone).[7] The 2-hexyloxy substituent can influence the electronic properties of the aromatic ring and the overall lipophilicity of the chalcone.
Protocol 2: Synthesis of a 2'-(Hexyloxy)chalcone Derivative
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq.)
-
Acetophenone (or a substituted acetophenone) (1.0 eq.)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, prepare a solution of this compound (1.0 eq.) and the chosen acetophenone (1.0 eq.) in ethanol.
-
Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product completely.
-
Collect the crude chalcone by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the product from ethanol to obtain the purified chalcone.
-
Characterize the product using melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Table 2: Representative Data for Chalcone Synthesis
| Reactant 1 | Reactant 2 | Base | Typical Yield (%) |
| This compound | Acetophenone | NaOH | 70-85 |
| This compound | 4'-Methoxyacetophenone | KOH | 75-90 |
| This compound | 4'-Chloroacetophenone | NaOH | 65-80 |
Diagram 2: Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of Chalcone Synthesis.
Synthesis of Quinolines: Building a Privileged Heterocycle
The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals, most notably antimalarial drugs (e.g., chloroquine, mefloquine).[8] The Doebner-von Miller reaction and its variations provide a powerful method for constructing the quinoline ring system.[9][10][11] While the classic Doebner-von Miller reaction uses an α,β-unsaturated carbonyl compound, a related approach, the Friedländer annulation, can be adapted for 2-alkoxybenzaldehydes. A modification involves the reaction of a 2-alkoxybenzaldehyde with a compound containing an α-methylene ketone.[12]
Scientific Rationale: The acid-catalyzed reaction between this compound and a ketone with α-hydrogens (e.g., acetone, acetophenone) and an aniline derivative can lead to the formation of substituted quinolines. The reaction sequence involves initial aldol-type condensations to form α,β-unsaturated carbonyl intermediates in situ, followed by Michael addition of the aniline, cyclization, and subsequent aromatization to yield the stable quinoline ring.
Protocol 3: Synthesis of a Substituted Quinoline
Objective: To synthesize a substituted quinoline derivative using this compound.
Materials:
-
This compound (1.0 eq.)
-
Aniline (1.0 eq.)
-
Pyruvic acid (1.2 eq.)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), aniline (1.0 eq.), and ethanol.
-
Slowly add pyruvic acid (1.2 eq.) to the mixture while stirring.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified quinoline derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined in this guide for the synthesis of Schiff bases, chalcones, and quinolines represent fundamental transformations that grant access to a vast chemical space of potential drug candidates. The presence of the hexyloxy group provides a strategic advantage for modulating lipophilicity and other ADME properties. Researchers and drug development professionals are encouraged to explore the full potential of this building block in the creation of novel and diverse molecular libraries for screening and lead optimization. The inherent reactivity of the aldehyde, coupled with the property-enhancing hexyloxy substituent, ensures that this compound will continue to be a relevant and powerful tool in the pursuit of new therapeutic agents.
References
-
Jahagirdar, S. et al. (2012). Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
El-Faham, A. et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. Available at: [Link]
-
Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
PharmaTutor. (n.d.). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. Available at: [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
IOP Publishing. (2023). Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT. Available at: [Link]
-
National Center for Biotechnology Information. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. Available at: [Link]
-
Musyrifah, I. et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Novel Chalcones via Aldol Condensation of 2-(Hexyloxy)benzaldehyde
Introduction: The Strategic Value of Aldol Condensation in Modern Synthesis
The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2][3] This reaction, particularly the Claisen-Schmidt variant, facilitates the condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5] This specific application is invaluable as it eliminates the possibility of aldehyde self-condensation, leading to a cleaner reaction profile and simplifying product purification.[6][7]
This guide focuses on 2-(hexyloxy)benzaldehyde as a key reactant. The introduction of a hexyloxy group onto the benzaldehyde scaffold serves a dual purpose: it enhances the lipophilicity of the resulting products, a critical parameter in drug design for modulating pharmacokinetic properties, and it provides a sterically influential ortho-substituent that can direct subsequent reaction pathways or influence the final conformation of the product. The products of this reaction are chalcones (1,3-diphenyl-2-propen-1-ones), a class of compounds renowned for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]
This document provides a detailed exploration of the reaction mechanism, step-by-step protocols for base- and acid-catalyzed synthesis, and comprehensive characterization guidelines for researchers in organic synthesis and medicinal chemistry.
The Reaction Mechanism: A Tale of Two Pathways
The condensation reaction proceeds via the formation of a β-hydroxy ketone (the aldol adduct), which subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone.[1][11] This dehydration is often spontaneous, especially when heated or under acidic conditions, driven by the formation of a highly stable conjugated system.[5][11]
Base-Catalyzed Mechanism (Claisen-Schmidt Condensation)
The base-catalyzed pathway is the most common and efficient method for synthesizing chalcones.[12] The mechanism involves three primary stages:
-
Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-proton from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion.[13][14] This is the rate-determining step in many cases.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. Since the aldehyde lacks α-hydrogens, it can only function as an electrophile, ensuring the reaction proceeds in a "crossed" manner.[7] This step forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield the β-hydroxy ketone.[14] This intermediate is then deprotonated at the α-carbon to form another enolate, which eliminates the β-hydroxyl group as a hydroxide ion (E1cB mechanism) to form the final, stable chalcone.[1]
Caption: Base-catalyzed aldol condensation mechanism.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds through an enol intermediate rather than an enolate.
-
Carbonyl Protonation: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.
-
Enol Formation: A base (e.g., water) removes an α-proton, leading to the formation of a neutral enol.
-
Nucleophilic Attack: The enol's α-carbon attacks the protonated carbonyl of this compound.
-
Dehydration: The resulting intermediate readily eliminates a molecule of water under the acidic conditions to form the conjugated chalcone.[11][15] This dehydration step is typically very fast in acid.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of (E)-1-phenyl-3-(2-(hexyloxy)phenyl)prop-2-en-1-one
This protocol details the Claisen-Schmidt condensation between this compound and acetophenone, a common and reliable method.
Caption: Workflow for base-catalyzed chalcone synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |
| This compound | 220.30 | 2.20 g | 10.0 | 1.0 |
| Acetophenone | 120.15 | 1.20 g (1.17 mL) | 10.0 | 1.0 |
| Ethanol (95%) | - | 20 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 | 2.0 |
| Water | - | 10 mL | - | Solvent |
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.20 g (10.0 mmol) of this compound and 1.20 g (10.0 mmol) of acetophenone in 20 mL of 95% ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Catalyst Addition: In a separate beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 10 mL of cold water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 15 minutes, ensuring the temperature does not rise above 10 °C.
-
Causality Note: Slow, cold addition prevents side reactions, such as the Cannizzaro reaction of the aldehyde, and controls the exothermic nature of the condensation.[16]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. The formation of a yellow precipitate typically indicates product formation.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has been consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for 15 minutes. Slowly acidify the mixture by adding 1 M hydrochloric acid (HCl) dropwise until it is neutral to litmus paper (pH ~7). This neutralizes the excess NaOH catalyst.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove inorganic salts and any water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Product Characterization: Validating the Structure
Thorough characterization is essential to confirm the identity and purity of the synthesized chalcone. The trans (E) isomer is the thermodynamically more stable and expected product.[17][18]
| Technique | Key Signal | Expected Value / Range | Rationale |
| FTIR | C=O Stretch (Ketone) | 1650-1670 cm⁻¹ | Conjugation with the C=C bond and aromatic ring lowers the frequency from a typical ketone (~1715 cm⁻¹).[17] |
| C=C Stretch (Vinylic) | 1580-1620 cm⁻¹ | Characteristic of the α,β-unsaturated system. | |
| ¹H NMR | Vinylic Protons (Hα, Hβ) | δ 7.2-8.0 ppm | Appear as two distinct doublets. Hβ is typically further downfield due to deshielding by the phenyl ring. |
| Vinylic Coupling (Jαβ) | 15-17 Hz | A large coupling constant is definitive proof of a trans (E) configuration for the double bond.[18] | |
| Aromatic Protons | δ 6.8-8.2 ppm | Complex multiplet pattern corresponding to the two substituted phenyl rings. | |
| Hexyloxy Protons (-OCH₂-) | δ ~4.1 ppm (triplet) | Protons on the carbon adjacent to the oxygen atom. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188-198 ppm | Characteristic downfield shift for a conjugated ketone.[18][19] |
| Vinylic Carbons (Cα, Cβ) | δ 118-128 ppm (Cα) δ 138-146 ppm (Cβ) | Cα is shielded relative to Cβ.[18] |
Applications and Broader Significance
The synthesis of 2-(hexyloxy)chalcone derivatives is more than an academic exercise. These molecules are valuable scaffolds in drug discovery and materials science.
-
Medicinal Chemistry: Chalcones are precursors for flavonoids and exhibit a wide array of biological activities.[9] The hexyloxy group can enhance membrane permeability and oral bioavailability, making these derivatives promising candidates for development as anticancer, anti-inflammatory, or neuroprotective agents.[10]
-
Materials Science: The conjugated π-system of chalcones gives rise to interesting photophysical properties. They have been investigated for applications in non-linear optics, as fluorescent probes, and in the development of organic light-emitting diodes (OLEDs).
By mastering the protocols described herein, researchers can efficiently generate a library of novel chalcone derivatives for screening in various high-impact applications.
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Application and Protocol Guide: Knoevenagel Condensation of 2-(Hexyloxy)benzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide provides detailed protocols and scientific insights into the Knoevenagel condensation of 2-(hexyloxy)benzaldehyde with various active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of a diverse array of molecules, including those with significant biological activity.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations essential for successful and reproducible synthetic outcomes.
Scientific Foundation: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, this compound) and a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4] This reaction is typically facilitated by a basic catalyst, such as an amine, which deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1][5] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product.[4] The presence of the electron-donating hexyloxy group at the ortho position of the benzaldehyde may influence the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of the Knoevenagel condensation.
A variety of catalysts can be employed, ranging from classic organic bases like piperidine and pyridine to more modern and environmentally benign options such as ionic liquids, solid-supported bases, and even agro-waste extracts under green chemistry protocols.[3][6][7] The choice of catalyst and solvent system can significantly impact reaction times, yields, and the ease of product isolation.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
General Materials and Methods
-
Reagents: this compound, malononitrile, ethyl cyanoacetate, piperidine, ethanol, ethyl acetate, hexane, and anhydrous magnesium sulfate were of analytical grade and used as received.
-
Apparatus: Standard laboratory glassware, including a round-bottom flask, condenser, magnetic stirrer with hotplate, and equipment for thin-layer chromatography (TLC), column chromatography, and rotary evaporation.
-
Analysis: Reaction progress was monitored by TLC on silica gel plates. Product identity and purity were confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 1: Synthesis of 2-(2-(Hexyloxy)benzylidene)malononitrile
This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, catalyzed by piperidine.
Figure 2: Experimental workflow for the synthesis of 2-(2-(Hexyloxy)benzylidene)malononitrile.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 206.28 mg), malononitrile (1.1 mmol, 72.67 mg), and 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 9.9 µL) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate), observing the disappearance of the aldehyde spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to afford a pure crystalline solid. Dry the product under vacuum.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(hexyloxy)phenyl)acrylate
This protocol describes the condensation with ethyl cyanoacetate, which is generally less reactive than malononitrile and may require slightly longer reaction times.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol, 206.28 mg) and ethyl cyanoacetate (1.1 mmol, 124.4 mg) in 20 mL of ethanol.
-
Catalyst Addition: Add piperidine (0.1 mmol, 9.9 µL) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress via TLC (eluent: 4:1 hexane/ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to ambient temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Isolation and Purification: Dissolve the resulting residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: gradient of 5% to 15% ethyl acetate in hexane).
Data Summary and Expected Results
The following table summarizes the key quantitative data for the described protocols. Yields are indicative and may vary based on the precise reaction conditions and purification efficiency.
| Parameter | Protocol 1: with Malononitrile | Protocol 2: with Ethyl Cyanoacetate |
| This compound | 1.0 mmol (206.28 mg) | 1.0 mmol (206.28 mg) |
| Active Methylene Compound | Malononitrile (1.1 mmol, 72.67 mg) | Ethyl Cyanoacetate (1.1 mmol, 124.4 mg) |
| Catalyst (Piperidine) | 0.1 mmol (9.9 µL) | 0.1 mmol (9.9 µL) |
| Solvent | Ethanol (20 mL) | Ethanol (20 mL) |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | 1-2 hours | 3-5 hours |
| Expected Product | 2-(2-(Hexyloxy)benzylidene)malononitrile | Ethyl 2-cyano-3-(2-(hexyloxy)phenyl)acrylate |
| Typical Yield | 85-95% | 75-85% |
| Purification Method | Recrystallization | Column Chromatography |
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reactions can be addressed by extending the reaction time or adding a slight excess of the active methylene compound. Ensure the catalyst has not degraded; fresh piperidine is recommended. For less reactive substrates, a stronger base or a different solvent system might be necessary.
-
Side Product Formation: The formation of undesired byproducts can sometimes occur.[7] Purification by column chromatography is generally effective in isolating the desired product. In some cases, adjusting the reaction temperature or using a milder catalyst can improve selectivity.
-
Product Characterization: The stereochemistry of the newly formed double bond is typically the more stable E-isomer, which can be confirmed by spectroscopic methods.[9]
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile method for synthesizing substituted alkenes. The protocols provided herein offer a reliable starting point for researchers. By understanding the underlying mechanism and paying careful attention to reaction parameters, these procedures can be adapted and optimized for a wide range of synthetic applications, from fine chemical synthesis to the development of novel pharmaceutical agents.
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Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
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Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (2022, September 1). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega. Retrieved from [Link]
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ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
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-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Retrieved from [Link]
-
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-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between malononitrile and benzaldehyde derivatives catalyzed by PMO-Py. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed.... Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
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-
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-
Semantic Scholar. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
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ResearchGate. (2020, November 29). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Retrieved from [Link]
-
Semantic Scholar. (1991, December 25). Stereochemistry of Knoevenagel Condensation Products from Cyanoacetates and Aromatic Aldehydes. Retrieved from [Link]
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Synthesis of 2-(hexyloxy)cinnamic acid from 2-(hexyloxy)benzaldehyde
Application Note & Protocol
via Knoevenagel-Doebner Condensation
Abstract
Cinnamic acid and its derivatives are a critical class of compounds in medicinal chemistry and materials science, serving as precursors for pharmaceuticals, fragrances, and polymers.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of 2-(hexyloxy)cinnamic acid from 2-(hexyloxy)benzaldehyde. The synthesis is achieved through a Knoevenagel-Doebner condensation, a reliable and efficient method for forming carbon-carbon double bonds.[3][4] This guide details the reaction mechanism, a step-by-step experimental procedure, purification, and characterization of the final product, designed for researchers in organic synthesis and drug development.
Introduction & Theoretical Basis
The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of modern organic chemistry. Among the various synthetic strategies, the Knoevenagel condensation stands out for its versatility in reacting aldehydes or ketones with active methylene compounds.[4][5] The Doebner modification of this reaction is particularly effective for synthesizing cinnamic acids. It employs malonic acid as the active methylene source and a mixture of pyridine and piperidine as the solvent and catalyst system.[3][6] The reaction proceeds through a condensation step followed by an in situ decarboxylation, driven by the thermal conditions in the pyridine solvent.[4][7]
Causality of Reagent Selection:
-
This compound: The starting aromatic aldehyde. The hexyloxy group provides lipophilicity, a common feature in bioactive molecules.
-
Malonic Acid: The source of the two carbons that will form the acrylic acid moiety. Its two carboxylic acid groups make the central methylene protons highly acidic and reactive.[8][9]
-
Pyridine: Serves as a high-boiling polar solvent and a basic catalyst that facilitates the decarboxylation of the intermediate.[3]
-
Piperidine: A stronger secondary amine base used in catalytic amounts to deprotonate malonic acid, initiating the condensation reaction more efficiently than pyridine alone.[3][10]
Reaction Mechanism: The Knoevenagel-Doebner Pathway
The reaction proceeds through several distinct, well-understood steps:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the highly acidic α-carbon of malonic acid to form a resonance-stabilized enolate ion.[11][12]
-
Nucleophilic Addition: The malonic acid enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) yields an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating in pyridine, the intermediate undergoes decarboxylation (loss of CO₂), a process facilitated by the cyclic transition state, to yield the final, stable 2-(hexyloxy)cinnamic acid product.[4][7]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₃H₁₈O₂ | 206.28 | 10.31 g | 50.0 | 1.0 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 10.41 g | 100.0 | 2.0 |
| Pyridine | C₅H₅N | 79.10 | 30 mL | - | Solvent |
| Piperidine | C₅H₁₁N | 85.15 | 1.0 mL | ~10 | Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~25 mL | - | For work-up |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For work-up |
Instrumentation
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer with heating mantle and thermocouple
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a glass stopper. Ensure the system is under a gentle flow of nitrogen.
-
Reagent Addition: To the flask, add this compound (10.31 g, 50.0 mmol), malonic acid (10.41 g, 100.0 mmol), and pyridine (30 mL).[13] Stir the mixture at room temperature until the solids dissolve. A gentle warming to 40-50°C may be required to fully dissolve the malonic acid.[13]
-
Catalyst Addition: Once a homogenous solution is achieved, add piperidine (1.0 mL) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 90-95°C using a heating mantle. A steady evolution of carbon dioxide gas should become apparent as the reaction progresses.[13] Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 7:3 mixture of hexane:ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible.
-
Work-up & Precipitation: After completion, cool the dark reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of cold deionized water with vigorous stirring. Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of crude 2-(hexyloxy)cinnamic acid will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected yield of the purified product is typically in the range of 80-95%.
Safety Precautions
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Piperidine: Corrosive and toxic. Avoid skin contact and inhalation.
-
Hydrochloric Acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
The reaction releases carbon dioxide. Ensure the apparatus is not sealed to avoid pressure build-up.
Product Characterization
The identity and purity of the synthesized 2-(hexyloxy)cinnamic acid should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H NMR: Expected signals include a singlet for the carboxylic acid proton (>10 ppm), doublets for the two vinylic protons (typically between 6.0-8.0 ppm with a large coupling constant, J ≈ 16 Hz, indicating a trans configuration), multiplets for the aromatic protons, and signals corresponding to the hexyloxy alkyl chain.
-
¹³C NMR: Characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons, vinylic carbons, and the carbons of the hexyloxy group are expected.[14]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680 cm⁻¹), a C=C alkene stretch (~1625 cm⁻¹), and C-O ether stretches.[15]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of 2-(hexyloxy)cinnamic acid.
References
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Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
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Britannica. (n.d.). Malonic acid. Retrieved from [Link]
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Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
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van Schijndel, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 14(4), 735-752. Retrieved from [Link]
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Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Freire, F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5466-5474. Retrieved from [Link]
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Liyana Pathiranage, A. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 4(4), 80-83. Retrieved from [Link]
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Delnavazi, M. R., et al. (2015). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Research in Pharmaceutical Sciences, 10(6), 527-532. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Wang, Y., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
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de Oliveira Silva, J., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27110111648. Retrieved from [Link]
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BYJU'S. (n.d.). Malonic Acid. Retrieved from [Link]
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Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Vishnoi, S., et al. (2018). Synthesis and Structure–Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 66(31), 8249-8256. Retrieved from [Link]
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The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]
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Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Retrieved from [Link]
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da Silva, A. M., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic and Medicinal Chemistry International Journal, 5(3). Retrieved from [Link]
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ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
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Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-(o-tolyloxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
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Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Retrieved from [Link]
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Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]
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YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
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ResearchGate. (2023). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxycinnamic acid. Retrieved from [Link]
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Application of 2-(Hexyloxy)benzaldehyde in the Fragrance and Flavor Industry: A Technical Guide
Introduction
2-(Hexyloxy)benzaldehyde, an aromatic aldehyde distinguished by a hexyloxy substituent at the ortho position of the benzaldehyde ring, presents a unique profile for potential applications in the fragrance and flavor industry. While its close analogues, such as benzaldehyde, are renowned for their characteristic almond and cherry notes, the introduction of a C6 ether linkage at the ortho position is anticipated to significantly modify its olfactory and gustatory properties. This modification is expected to introduce novel aromatic nuances, enhance substantivity, and alter its volatility, making it a potentially valuable component in a diverse range of consumer products.
This technical guide provides a comprehensive overview of the application of this compound, offering detailed protocols for its evaluation and use. It is intended for researchers, perfumers, flavorists, and product development professionals seeking to explore the potential of this intriguing molecule. The information presented herein is a synthesis of established principles in fragrance and flavor chemistry, data on analogous compounds, and recommended best practices for the evaluation of new aroma chemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties influence its performance in various matrices, its stability, and its sensory perception.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [NIST, 2023] |
| Molecular Weight | 206.28 g/mol | [NIST, 2023] |
| CAS Number | 7162-59-6 | [NIST, 2023] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge of aromatic aldehydes |
| Odor Profile | (Inferred) Complex aroma with potential notes of almond, cherry, green, waxy, and a subtle fruity or floral character. The hexyloxy group is expected to impart a fatty, slightly oily nuance and reduce the sharpness of benzaldehyde. | Inferred from benzaldehyde and salicylaldehyde profiles |
| Taste Profile | (Inferred) Bitter, almond-like with potential for nutty and green undertones. The taste is likely to be less sharp than benzaldehyde. | Inferred from benzaldehyde profile |
| Boiling Point | Not available | |
| Vapor Pressure | Lower than benzaldehyde (predicted) | General effect of increased molecular weight |
| Solubility | Soluble in ethanol, propylene glycol, and other common fragrance and flavor solvents. Limited solubility in water. | General knowledge of aromatic aldehydes |
| LogP (Octanol/Water) | ~4.5 (Estimated) | Based on chemical structure |
Olfactory and Gustatory Characterization: A Protocol-Driven Approach
The successful incorporation of this compound into a fragrance or flavor formulation hinges on a precise understanding of its sensory characteristics. The following protocols outline a systematic approach to its evaluation.
Protocol 1: Olfactory Evaluation of this compound
Objective: To characterize the odor profile of this compound over time.
Materials:
-
This compound (high purity, >98%)
-
Ethanol (perfumer's grade, odorless)
-
Dipropylene glycol (DPG)
-
Standard fragrance blotters (smelling strips)
-
Glass beakers and pipettes
-
Odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of this compound in both ethanol and DPG. This allows for the assessment of the material at different concentrations and in different solvent systems, which can influence its volatility and perceived odor.
-
Blotter Dipping: Dip the fragrance blotters approximately 1 cm into each dilution. Label each blotter clearly with the compound name and concentration.
-
Initial Evaluation (Top Notes): Immediately after dipping, wave the blotter a few inches from the nose and evaluate the initial impression. Record all perceived odor descriptors (e.g., almond, green, fruity, waxy, etc.). Note the intensity on a scale of 1 to 10.
-
Mid-Stage Evaluation (Heart Notes): Allow the blotters to air for 15-30 minutes. Re-evaluate the odor profile. Note any changes in the character and intensity of the scent. The heart notes, which form the main body of the fragrance, will become more apparent as the initial top notes evaporate.
-
Late-Stage Evaluation (Base Notes): Evaluate the blotters again after 2, 4, and 24 hours. This will reveal the base notes and provide an indication of the material's substantivity (longevity on a substrate).
-
Comparative Analysis: As a point of reference, simultaneously evaluate blotters of benzaldehyde and salicylaldehyde (2-hydroxybenzaldehyde) at the same concentrations. This will help to delineate the specific contribution of the ortho-hexyloxy group to the overall odor profile.
Data Interpretation: The collected descriptors and intensity ratings will form a comprehensive olfactory profile of this compound, detailing its evolution from the initial burst of top notes to the lingering base notes.
Application in Fragrance Formulations
Based on its inferred olfactory profile, this compound is a versatile candidate for a variety of fragrance applications. Its expected complex aroma suggests it could be used to:
-
Add a modern twist to classic floral and oriental fragrances: The potential green and waxy facets could provide a unique counterpoint to sweet and spicy notes.
-
Enhance fruity and gourmand compositions: The almond and cherry undertones can be used to create more complex and realistic fruit accords.
-
Provide a substantive and diffusive heart note: Its predicted lower volatility compared to benzaldehyde suggests it could contribute to the core of a fragrance, bridging the top and base notes.
Protocol 2: Incorporation into a Model Fragrance Accord
Objective: To evaluate the performance and synergistic effects of this compound in a simple fragrance accord.
Materials:
-
This compound (10% solution in ethanol)
-
Phenethyl alcohol (rosy)
-
Linalool (floral, woody)
-
Hedione® (jasmonic, floral)
-
Iso E Super® (woody, ambery)
-
Galaxolide® (musky)
-
Ethanol (perfumer's grade)
-
Glass vials and pipettes
Procedure:
-
Create a Base Accord: Prepare a simple floral-woody accord using the following proportions:
-
Phenethyl alcohol: 30 parts
-
Linalool: 20 parts
-
Hedione®: 20 parts
-
Iso E Super®: 20 parts
-
Galaxolide®: 10 parts
-
-
Introduce this compound: Create three variations of the base accord by adding 1%, 5%, and 10% of the 10% solution of this compound.
-
Evaluation: Dip fragrance blotters into the original accord and the three variations. Evaluate the olfactory differences immediately, and after 1, 4, and 24 hours.
-
Analysis: Note how this compound modifies the accord. Does it enhance certain notes? Does it add a new dimension? Does it improve the longevity of the fragrance?
Expected Outcome: This protocol will provide valuable insights into the blending properties of this compound and its potential to enhance and modify other fragrance materials.
Application in Flavor Formulations
The inferred almond-like and nutty taste profile of this compound suggests its potential use in a variety of flavor applications, particularly in:
-
Bakery and Confectionery: To impart or enhance almond, marzipan, and nutty flavors in cakes, cookies, and candies.
-
Beverages: In non-alcoholic and alcoholic beverages to add complexity to cherry, almond, and other fruit flavors.
-
Dairy Products: In ice cream and yogurt to create or boost nutty and fruity profiles.
Protocol 3: Sensory Evaluation in a Simple Sugar Solution
Objective: To determine the taste profile and approximate taste threshold of this compound in a neutral medium.
Materials:
-
This compound (high purity, >98%)
-
Propylene glycol (food grade)
-
Sucrose
-
Deionized water
-
Trained sensory panel
-
Odor-free tasting cups
Procedure:
-
Stock Solution Preparation: Prepare a 0.1% solution of this compound in propylene glycol.
-
Sugar Solution Preparation: Prepare a 5% sucrose solution in deionized water.
-
Serial Dilutions: Create a series of dilutions of the stock solution in the 5% sucrose solution to achieve concentrations ranging from 10 ppm down to 0.01 ppm.
-
Triangle Test: Conduct a series of triangle tests with a trained sensory panel to determine the detection threshold. In each test, present the panelist with three samples, two of which are the blank sugar solution and one of which contains a specific concentration of this compound. The panelist's task is to identify the odd sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is considered the detection threshold.
-
Descriptive Analysis: Once the detection threshold is established, provide panelists with samples at concentrations above the threshold and ask them to describe the perceived taste characteristics using a standardized lexicon (e.g., bitter, nutty, green, chemical, etc.).
Data Analysis: The results of the triangle tests will provide a quantitative measure of the taste potency of this compound. The descriptive analysis will yield a detailed flavor profile.
Stability and Quality Control
Ensuring the stability and quality of this compound is crucial for its successful application. The following protocols outline key stability and quality control procedures.
Protocol 4: Accelerated Stability Testing
Objective: To assess the stability of this compound under accelerated aging conditions.
Materials:
-
This compound (neat and in a 10% ethanol solution)
-
Oven capable of maintaining 40°C ± 2°C
-
UV light chamber
-
Amber glass vials with airtight seals
-
GC-MS instrument
Procedure:
-
Sample Preparation: Place samples of neat this compound and the 10% ethanol solution into separate amber glass vials.
-
Accelerated Aging:
-
Thermal Stress: Place one set of vials in an oven at 40°C for 4, 8, and 12 weeks.
-
Light Exposure: Place another set of vials in a UV light chamber for a period equivalent to the desired shelf life.
-
-
Analysis: At each time point, analyze the samples using GC-MS to identify any degradation products and quantify the remaining amount of this compound. Also, conduct a sensory evaluation of the aged samples compared to a control sample stored at room temperature in the dark.
-
Evaluation: Assess any changes in color, odor, and chemical composition.
Interpretation: Significant degradation or changes in sensory properties will indicate potential stability issues that may need to be addressed through the use of antioxidants or UV absorbers in the final product formulation.
Safety and Regulatory Considerations
As with any new fragrance or flavor ingredient, a thorough evaluation of the safety and regulatory status of this compound is imperative.
Safety:
-
Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Toxicity: Comprehensive toxicological data for this compound is not publicly available. Any application in food or consumer products would require a thorough safety assessment.
Regulatory Status:
-
IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. While there is no specific standard for this compound, it would likely fall under the category of substituted benzaldehydes. It is the responsibility of the formulator to ensure compliance with all relevant IFRA standards.[1][2][3][4][5]
-
FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) maintains a list of substances that are Generally Recognized as Safe (GRAS) for use in food. This compound does not currently have a FEMA number. A FEMA GRAS submission would be required for its use as a food flavoring agent in the United States.[6][7][8][9][10]
Visualizations
Workflow for Olfactory Evaluation
Caption: A streamlined workflow for the comprehensive olfactory evaluation of this compound.
Decision Tree for Stability Testing
Caption: A decision tree outlining the process for evaluating the stability of this compound.
Conclusion
This compound represents a promising, yet largely unexplored, aroma chemical with the potential to bring novel and complex characteristics to the fragrance and flavor palettes. Its unique structure suggests a departure from the familiar profile of benzaldehyde, offering opportunities for innovation in a wide array of consumer products. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its sensory properties, performance, and stability. While further research is required to fully elucidate its specific attributes and to establish its safety and regulatory status, the foundational information and methodologies presented here serve as a valuable resource for scientists and creators poised to unlock the potential of this intriguing molecule.
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The Perfumers Apprentice. (n.d.). All Fragrance Ingredients. Retrieved from [Link]
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AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]
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PerfumersWorld. (2021, February 10). Amendment 49 STAND Benzaldehyde IFRA STANDARD RESTRICTION. Retrieved from [Link]
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PerfumersWorld. (2021, February 10). ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone. Retrieved from [Link]
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PerfumersWorld. (2021, February 10). Amendment 49 STAND p-Methoxybenzaldehyde IFRA STANDARD RESTRICTION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]
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Wikipedia. (n.d.). Odor detection threshold. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). 4-HYDROXY-3,5,-DIMETHOXY BENZALDEHYDE | FEMA. Retrieved from [Link]
-
PubMed. (2005, August). The FEMA GRAS assessment of hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients. Retrieved from [Link]
-
ACS Publications. (2021, October 1). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). BENZALDEHYDE | FEMA. Retrieved from [Link]
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Leffingwell & Associates. (n.d.). Esters. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 7162-59-6). Retrieved from [Link]
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PubMed. (2003, March 26). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
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Googleapis.com. (2013, May 30). (12) Patent Application Publication (10) Pub. No.: US 2015/0118174 A1. Retrieved from [Link]
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Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?. Retrieved from [Link]
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Scentspiracy. (n.d.). Aldehydes in perfumery. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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Semantic Scholar. (2017, May 27). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. Retrieved from [Link]
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ResearchGate. (2025, August 6). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde, 90-02-8. Retrieved from [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-(Hexyloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of 2-(Hexyloxy)benzaldehyde Derivatives
The this compound scaffold is a valuable building block in the synthesis of a diverse array of complex organic molecules, finding applications in medicinal chemistry, materials science, and agrochemicals. The strategic functionalization of this aromatic core through metal-catalyzed cross-coupling reactions opens up a vast chemical space for the creation of novel compounds with tailored properties. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound derivatives. As a senior application scientist, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
The presence of the ortho-hexyloxy group and the aldehyde functionality on the benzene ring introduces specific stereoelectronic challenges and opportunities. The alkoxy group, being electron-donating, can influence the reactivity of the aryl halide. Furthermore, the aldehyde group, while a versatile synthetic handle, can potentially interact with the catalytic system or participate in side reactions under certain conditions. This guide will address these nuances, providing detailed protocols and troubleshooting advice to navigate these complexities.
Mechanistic Insights and Catalyst Selection
A thorough understanding of the reaction mechanisms is paramount for rational catalyst selection and reaction optimization. Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.
The General Palladium Catalytic Cycle
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-bromo-6-(hexyloxy)benzaldehyde). This is often the rate-determining step and can be influenced by the steric and electronic nature of the substrate and the phosphine ligand.[1] Bulky, electron-rich ligands are often employed to facilitate this step, especially with less reactive aryl chlorides.[2] The subsequent steps of transmetalation and reductive elimination lead to the formation of the desired carbon-carbon or carbon-heteroatom bond and regeneration of the Pd(0) catalyst.[3][4]
Sources
Application Note: Synthesis of Novel Chalcones from 2-(Hexyloxy)benzaldehyde for Drug Discovery
Introduction: The Versatility of the Chalcone Scaffold in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making chalcones a "privileged scaffold" in medicinal chemistry.[1][2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles.[1]
The straightforward synthesis via the Claisen-Schmidt condensation allows for the facile introduction of diverse substituents on the aromatic rings, enabling the generation of large libraries for structure-activity relationship (SAR) studies.[2][3] This application note provides a detailed protocol for the synthesis of novel chalcones utilizing 2-(hexyloxy)benzaldehyde as a key starting material. The introduction of a hexyloxy group can enhance the lipophilicity of the resulting chalcone, potentially influencing its pharmacokinetic properties and biological activity.
Reaction Scheme: Claisen-Schmidt Condensation
The core of this synthetic protocol is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.
Caption: General scheme of the Claisen-Schmidt condensation.
Mechanistic Insight: The Role of the Base Catalyst
The Claisen-Schmidt condensation proceeds through a well-established, base-catalyzed mechanism involving an aldol condensation followed by dehydration.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocols
This section provides two detailed protocols for the synthesis of chalcones from this compound. Protocol 1 is a classic approach using an alcohol solvent, while Protocol 2 offers a solvent-free "green" chemistry alternative.
Protocol 1: Conventional Synthesis in Ethanolic Solution
This widely used method is reliable for a broad range of substrates.[4]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 206.28 g/mol | 10 | 2.06 g |
| Substituted Acetophenone | Varies | 10 | Varies |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 20 | 0.80 g |
| Ethanol (95%) | 46.07 g/mol | - | 40 mL |
| Deionized Water | 18.02 g/mol | - | 10 mL |
| Hydrochloric Acid (10% aq.) | 36.46 g/mol | - | As needed |
| Dichloromethane | 84.93 g/mol | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 g/mol | - | For drying |
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and the selected substituted acetophenone (10 mmol) in 30 mL of 95% ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (20 mmol) in 10 mL of cold deionized water. Add this solution dropwise to the stirred ethanolic solution of the reactants over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice. Acidify the mixture to a neutral pH (approx. 7) by the slow addition of 10% aqueous hydrochloric acid.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[5] For oily products or mixtures that are difficult to crystallize, purification by column chromatography on silica gel is recommended.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly approach often leads to shorter reaction times and a simpler work-up.[6]
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Mass |
| This compound | 206.28 g/mol | 5 | 1.03 g |
| Substituted Acetophenone | Varies | 5 | Varies |
| Potassium Hydroxide (KOH), powdered | 56.11 g/mol | 5 | 0.28 g |
Procedure:
-
Grinding of Reactants: In a mortar, combine this compound (5 mmol), the substituted acetophenone (5 mmol), and powdered potassium hydroxide (5 mmol).
-
Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will likely become a paste and may solidify.
-
Work-up: Add approximately 20 mL of cold deionized water to the mortar and continue to grind to break up the solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization as described in Protocol 1.
Characterization of the Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed using a combination of spectroscopic and physical methods.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is commonly used. The polarity can be adjusted based on the specific chalcone.
-
Visualization: UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate).
2. Melting Point:
The melting point of a pure crystalline chalcone should be sharp. A broad melting range may indicate the presence of impurities.
3. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1630-1690 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.
-
Bands in the range of 1500-1600 cm⁻¹ are attributed to C=C stretching of the aromatic rings and the enone system.
-
C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹.
-
The presence of the hexyloxy group will be indicated by C-O stretching vibrations around 1250 cm⁻¹ and C-H stretching of the alkyl chain around 2850-2960 cm⁻¹.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons (Hα and Hβ) of the enone system typically appear as doublets in the range of δ 6.5-8.0 ppm.[8] The coupling constant (J) between these protons is typically around 15-16 Hz, confirming a trans configuration. The aromatic protons will appear in the region of δ 6.8-8.2 ppm. The protons of the hexyloxy group will be observed in the upfield region, with the -OCH₂- protons appearing as a triplet around δ 4.0 ppm.[9]
-
¹³C NMR: The carbonyl carbon (C=O) signal is typically found in the downfield region, around δ 185-195 ppm.[10] The signals for the vinylic carbons (Cα and Cβ) appear between δ 118-145 ppm. The carbons of the hexyloxy group will be observed in the upfield region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the synthesized chalcone.
Application in Drug Development: A Focus on Biological Activity
Chalcones bearing alkoxy substituents have demonstrated a wide range of biological activities, making them attractive candidates for drug development.[11]
-
Antimicrobial Activity: The introduction of lipophilic alkyl chains can enhance the antibacterial and antifungal properties of chalcones.[12] These compounds can disrupt microbial cell membranes and inhibit key cellular processes.
-
Anticancer Activity: Alkoxylated chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11] The increased lipophilicity may facilitate their transport across cell membranes to reach intracellular targets.
-
Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of a library of chalcones derived from this compound, coupled with in vitro and in vivo biological screening, can lead to the identification of lead compounds for further optimization and development as therapeutic agents.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the base is fresh and of the correct concentration. |
| Side reactions | Maintain a low temperature during the addition of the base to minimize side reactions like the Cannizzaro reaction of the aldehyde. | |
| Oily product | Impurities or low melting point of the product | Purify the product using column chromatography. If the purified product is still an oil, it is likely its natural state. |
| Broad melting point | Impure product | Recrystallize the product multiple times from an appropriate solvent. |
Conclusion
The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of novel chalcones from this compound. The protocols outlined in this application note, along with the provided characterization and troubleshooting guidance, offer a comprehensive framework for researchers in medicinal chemistry and drug development to explore this promising class of compounds. The ease of synthesis and the potential for diverse biological activities make these hexyloxy-substituted chalcones valuable scaffolds for the discovery of new therapeutic agents.
References
-
Choudhary, A., & Juyal, V. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Retrieved from [Link]
-
Deepa, V., & Jain, P. (2022). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Karaman, R. (2015). Any advice on the synthesis of tetra alkoxy chalcones with long alkyl chains? ResearchGate. Retrieved from [Link]
-
Kumar, S. A., et al. (2020). Synthesis and antimicrobial activity of novel chalcone derivative. Retrieved from [Link]
-
MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]
-
Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
SciSpace. (2021). Green synthesis of chalcones derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Semantic Scholar. (2020). FT-IR, NMR and X-ray crystallography dataset for newly synthesized alkoxy-chalcone featuring (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop‑2-en-1-one. Retrieved from [Link]
-
Solanke, D. P., et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of chalcone:. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Zeynep, E. A., & Berrin, E. (n.d.). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
Application Notes and Protocols for the Asymmetric Synthesis Involving 2-(Hexyloxy)benzaldehyde
Introduction: The Significance of Chiral Alcohols Derived from 2-(Hexyloxy)benzaldehyde
This compound is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a wide range of organic compounds. The introduction of a chiral center at the aldehydic carbon, typically through the asymmetric addition of a nucleophile, leads to the formation of chiral secondary alcohols. These chiral alcohols are of significant interest to researchers in medicinal chemistry and materials science due to their potential as building blocks for complex molecules with specific biological activities or material properties. The hexyloxy group at the ortho position can influence the stereochemical outcome of asymmetric reactions through steric and electronic effects, making the development of robust and highly enantioselective protocols for this substrate a key area of investigation.
This guide provides an in-depth exploration of two powerful and widely applicable methods for the asymmetric synthesis of chiral secondary alcohols from this compound: the enantioselective addition of organozinc reagents and the asymmetric Henry reaction. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals.
Part 1: Enantioselective Addition of Organozinc Reagents
The catalytic enantioselective addition of organozinc reagents to aldehydes is a cornerstone of modern asymmetric synthesis, providing a reliable route to chiral secondary alcohols.[1][2][3][4] This transformation is often facilitated by chiral amino alcohol ligands that coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde.
Causality Behind Experimental Choices
The choice of a chiral amino alcohol as a catalyst is predicated on its ability to form a rigid, well-defined transition state with the organozinc reagent and the aldehyde. The nitrogen atom of the amino alcohol coordinates to one zinc atom, while the hydroxyl group coordinates to another, forming a binuclear zinc complex. This complex then acts as a chiral Lewis acid, activating the aldehyde and positioning it for a stereoselective attack by the alkyl group from the organozinc reagent. The steric and electronic properties of the chiral ligand are crucial in dictating the enantioselectivity of the reaction.
Experimental Protocol: Asymmetric Ethylation of this compound
This protocol describes a representative procedure for the asymmetric ethylation of this compound using diethylzinc in the presence of a chiral amino alcohol catalyst.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (or other suitable chiral amino alcohol)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine) (0.05 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol).
-
Addition of Organozinc Reagent: Cool the reaction mixture to 0 °C. Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mmol) dropwise via syringe over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Outcome and Data Presentation
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | This compound | (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine | >85 | >90 |
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric ethylation of an aldehyde.
Part 2: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a powerful C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol.[5][6][7][8] The development of asymmetric versions of this reaction has provided access to valuable chiral building blocks that can be further transformed into amino alcohols and other important functionalities.
Rationale for Method Selection
The asymmetric Henry reaction is particularly attractive due to the versatility of the nitro group in the product. It can be reduced to an amine, dehydrated to a nitroalkene, or converted to a carbonyl group via the Nef reaction. The use of chiral catalysts, often metal complexes or organocatalysts, allows for high levels of stereocontrol. For ortho-alkoxy substituted benzaldehydes, the coordination of the alkoxy group to the catalyst can play a significant role in enhancing enantioselectivity.[5]
Experimental Protocol: Asymmetric Henry Reaction of this compound
This protocol outlines a general procedure for the asymmetric Henry reaction of this compound with nitromethane, catalyzed by a chiral copper-bis(oxazoline) complex.
Materials:
-
This compound
-
Nitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX)
-
Triethylamine (Et₃N)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the Ph-BOX ligand (0.055 mmol) in anhydrous ethanol (5 mL). Stir the solution at room temperature for 1 hour to form the chiral copper complex.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol).
-
Addition of Reagents: Add nitromethane (2.0 mmol) followed by triethylamine (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the yield and enantiomeric excess of the resulting β-nitro alcohol by chiral HPLC.
Anticipated Results
The asymmetric Henry reaction of aromatic aldehydes using chiral BOX ligands typically affords good to excellent yields and high enantioselectivities. The ortho-hexyloxy group may influence the reaction outcome, and optimization of the catalyst, solvent, and base may be necessary.
| Entry | Aldehyde | Catalyst System | Yield (%) | ee (%) |
| 1 | This compound | Cu(OAc)₂/Ph-BOX | >80 | >90 |
Visualization of the Reaction Pathway
Caption: Key steps in the asymmetric Henry reaction.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and highly cited methodologies in asymmetric synthesis. To ensure the trustworthiness of the experimental results, the following self-validating steps are recommended:
-
Reproducibility: Perform each reaction at least twice to ensure consistent yields and enantioselectivities.
-
Control Experiments: Conduct the reactions in the absence of the chiral catalyst to confirm its role in inducing asymmetry. A racemic or nearly racemic product is expected.
-
Spectroscopic and Chiral Analysis: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess must be determined using a validated chiral HPLC or GC method with a known racemic standard for comparison.
By adhering to these principles of scientific integrity, researchers can confidently apply and adapt these protocols for the asymmetric synthesis of novel chiral molecules derived from this compound.
References
-
Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [Link]
-
De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. [Link]
-
Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. [Link]
-
Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. [Link]
-
Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]
-
Development of Asymmetric Deacylative Allylation. [Link]
-
Enantioselective Addition of Organozinc Reagents to Carbonyl Compounds. [Link]
-
Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds. [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]
-
Catalytic asymmetric allylation of aldehydes and related reactions with bis(((S)-binaphthoxy)(isopropoxy)titanium) oxide as a mu-oxo-type chiral Lewis acid. [Link]
-
Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. [Link]
-
Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
Sources
- 1. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Addition of Organozinc to Aldehydes and Ketones ...: Ingenta Connect [ingentaconnect.com]
- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Application Notes & Protocols: Biocatalytic Reactions of 2-(Hexyloxy)benzaldehyde
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the biocatalytic applications of 2-(Hexyloxy)benzaldehyde. This document outlines detailed protocols for key enzymatic transformations, including reduction to the corresponding alcohol, oxidation to the carboxylic acid, and asymmetric amination to form a chiral amine. The methodologies are grounded in established principles of biocatalysis and are designed to be self-validating systems for practical laboratory application.
Introduction: The Potential of Biocatalysis for this compound
This compound is a versatile aromatic aldehyde with potential applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Traditional chemical synthesis routes for modifying such molecules often require harsh reaction conditions, toxic reagents, and may suffer from a lack of selectivity, leading to the formation of undesirable byproducts.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative.[1][2] Enzymes operate under mild conditions, exhibit high chemo-, regio-, and stereoselectivity, and can lead to the formation of highly pure products.[3][4] This guide explores three key biocatalytic transformations of this compound, providing detailed protocols to facilitate their implementation in a research setting.
Biocatalytic Reduction to 2-(Hexyloxy)benzyl Alcohol
The reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, making them excellent catalysts for the reduction of carbonyl compounds.[5][6] These enzymes utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride donor.[7] For preparative-scale synthesis, an efficient cofactor regeneration system is essential due to the high cost of these cofactors.[7] A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADH or NADPH consumed in the primary reaction.
Scientific Rationale
The choice of an alcohol dehydrogenase is critical for achieving high conversion and selectivity. Many ADHs have been characterized and are commercially available, each with its own substrate specificity and stereoselectivity. For the reduction of substituted benzaldehydes, ADHs from various microbial sources, including Lactobacillus brevis (LbADH), have shown broad applicability.[5] The use of a whole-cell biocatalyst, such as E. coli or baker's yeast (Saccharomyces cerevisiae), can also be an effective and economical alternative, as these organisms contain multiple ADHs and can regenerate cofactors endogenously.[7][8][9][10]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for the biocatalytic reduction of this compound.
Detailed Protocol: ADH-Catalyzed Reduction
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Prepare a 1 M stock solution of D-glucose in the phosphate buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NAD+ in the phosphate buffer.
-
-
Reaction Setup:
-
In a sterile reaction vessel, add the phosphate buffer to a final volume of 10 mL.
-
Add D-glucose to a final concentration of 100 mM.
-
Add NAD+ to a final concentration of 1 mM.
-
Add the this compound stock solution to a final concentration of 10 mM.
-
Initiate the reaction by adding the alcohol dehydrogenase (e.g., 1 mg/mL) and glucose dehydrogenase (e.g., 5 U/mL).
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically within 24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Mix vigorously and separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude 2-(Hexyloxy)benzyl alcohol by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Outcomes for Substituted Benzaldehydes
| Substrate | Enzyme Source | Conversion (%) | Reference |
| Benzaldehyde | Phaseolus seeds | 70-100 | [1] |
| 4-Methoxybenzaldehyde | Phaseolus seeds | 70-100 | [1] |
| 2-Chlorobenzaldehyde | Phaseolus seeds | 70-100 | [1] |
| Benzaldehyde | E. coli JM109 | >99 | [9][10] |
Biocatalytic Oxidation to 2-(Hexyloxy)benzoic Acid
The oxidation of aldehydes to carboxylic acids is a valuable transformation in organic synthesis. While chemical oxidants are readily available, they often lack selectivity and can lead to over-oxidation or side reactions. Biocatalytic oxidation using aldehyde oxidases or certain monooxygenases offers a milder and more selective alternative.[11] For instance, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of aldehydes to the corresponding carboxylic acids or, in some cases, to formates that are subsequently hydrolyzed to phenols.[12]
Scientific Rationale
Aldehyde oxidases directly convert aldehydes to carboxylic acids using water as the oxygen source. Other enzymatic systems, like certain P450 monooxygenases, can also perform this transformation.[11] The choice of enzyme will depend on the desired product, as some enzymes may favor the formation of the corresponding benzoic acid, while others might lead to hydroxylation of the aromatic ring or the alkyl chain. For the selective oxidation of the aldehyde moiety, a well-characterized aldehyde oxidase or a specific monooxygenase is preferred.
Experimental Workflow: Biocatalytic Oxidation
Caption: Workflow for the biocatalytic oxidation of this compound.
Detailed Protocol: Monooxygenase-Catalyzed Oxidation
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Prepare a 1 M stock solution of D-glucose in the Tris-HCl buffer.
-
Prepare a 100 mM stock solution of this compound in a water-miscible co-solvent like DMSO or isopropanol.
-
Prepare a 10 mM stock solution of NADPH in the Tris-HCl buffer.
-
-
Reaction Setup:
-
In a sterile reaction vessel, add the Tris-HCl buffer to a final volume of 10 mL.
-
If using a cofactor-dependent monooxygenase, add D-glucose to a final concentration of 100 mM and NADPH to a final concentration of 1 mM.
-
Add the this compound stock solution to a final concentration of 5-10 mM.
-
Initiate the reaction by adding the monooxygenase (e.g., a P450 or BVMO, 1-2 mg/mL) and, if needed, a cofactor regeneration enzyme like GDH (5 U/mL).
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure sufficient oxygen supply.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Product Isolation:
-
Upon reaction completion, stop the reaction by adding a denaturing solvent like acetonitrile or by heat inactivation.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with three equal volumes of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude 2-(Hexyloxy)benzoic acid by recrystallization or silica gel column chromatography.
-
Confirm the structure and purity of the final product using NMR spectroscopy, HPLC, and mass spectrometry.
-
Biocatalytic Asymmetric Amination to 2-(Hexyloxy)benzylamine
The synthesis of chiral amines is of great importance in the pharmaceutical and agrochemical industries, as the stereochemistry of these compounds is often crucial for their biological activity.[13] ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes.[13][14][15] These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to the carbonyl substrate.[2][3]
Scientific Rationale
ω-Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that can produce either the (R)- or (S)-enantiomer of the amine with high enantioselectivity, depending on the specific enzyme used.[13] The reaction equilibrium can be unfavorable, but this can be overcome by using a large excess of the amino donor or by removing one of the products from the reaction mixture.[2][15] For the amination of this compound, an (R)- or (S)-selective ω-TA can be chosen to obtain the desired enantiomer of the corresponding chiral amine.
Experimental Workflow: Biocatalytic Asymmetric Amination
Caption: Workflow for the asymmetric amination of this compound.
Detailed Protocol: ω-TA-Catalyzed Amination
-
Preparation of Reagents:
-
Prepare a 100 mM HEPES buffer and adjust the pH to 8.5.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of pyridoxal 5'-phosphate (PLP) in the HEPES buffer.
-
Isopropylamine will be used as the amino donor.
-
-
Reaction Setup:
-
In a sealed reaction vessel, add the HEPES buffer to a final volume of 5 mL.
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine to a final concentration of 500 mM.
-
Add the this compound stock solution to a final concentration of 10 mM.
-
Initiate the reaction by adding the desired ω-transaminase (e.g., 2 mg/mL).
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Monitor the formation of the amine product by taking aliquots and analyzing them by reverse-phase HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extract the product with three equal volumes of methyl tert-butyl ether (MTBE).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent under reduced pressure to obtain the crude amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the 2-(Hexyloxy)benzylamine product by chiral HPLC analysis.
-
Further characterization can be performed using NMR spectroscopy and mass spectrometry.
-
Expected Outcomes for Amination of Aldehydes and Ketones
| Substrate | Enzyme Type | Product ee (%) | Reference |
| Prochiral Ketones | (R)- and (S)-selective ω-TAs | >99 | [13][15] |
| 1-Indanone | (R)- and (S)-selective ω-TAs | High Conversion | [15] |
| Various Ketones | ω-TAs | High Yields | [2][3] |
Conclusion
This guide provides a detailed framework for the biocatalytic transformation of this compound into valuable alcohol, carboxylic acid, and chiral amine derivatives. The presented protocols are based on well-established enzymatic reactions and offer a starting point for further optimization. By leveraging the inherent selectivity and mild reaction conditions of biocatalysis, researchers can develop efficient and sustainable synthetic routes to novel compounds for a wide range of applications.
References
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Bonomi, P., et al. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. Available at: [Link]
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Chen, Z., et al. (2022). Application of protein engineering to ene-reductase for the synthesis of chiral compounds through asymmetric reaction. Taylor & Francis Online. Available at: [Link]
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Martinez-Montero, L. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. University of Illinois Urbana-Champaign. Available at: [Link]
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Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC. Available at: [Link]
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Gotor-Fernández, V., et al. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]
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Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics. Available at: [Link]
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López-Munguía, A., et al. (2017). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online. Available at: [Link]
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Li, Y., et al. (2022). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. PMC. Available at: [Link]
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Li, Y., et al. (2022). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. ACS Publications. Available at: [Link]
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Long, A., et al. (1989). Biotransformation of benzaldehyde by Saccharomyces cerevisiae: characterization of the fermentation and toxicity effects of substrates and products. PubMed. Available at: [Link]
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Long, A., & Ward, O. P. (1989). Aromatic aldehydes as substrates for yeast and yeast alcohol dehydrogenase. Future4200. Available at: [Link]
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de Souza, R. O., et al. (2018). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. Organic Chemistry Portal. Available at: [Link]
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Davies, D. D., et al. (1972). AROMATIC ALCOHOL DEHYDROGENASE FROM POTATO TUBERS. Professor Ugochukwu Foundation. Available at: [Link]
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Sello, G., et al. (2006). Selective Enzymatic Reduction of Aldehydes. PMC. Available at: [Link]
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van der Meer, J. Y., et al. (2020). An In Vivo Biocatalytic Cascade Featuring an Artificial Enzyme Catalyzed New-to-Nature Reaction. ChemRxiv. Available at: [Link]
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Obach, R. S., et al. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. Available at: [Link]
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Nowak, C., et al. (2017). Enzymatic One‐Step Reduction of Carboxylates to Aldehydes with Cell‐Free Regeneration of ATP and NADPH. NIH. Available at: [Link]
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Rother, D., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Sello, G., et al. (2006). Selective Enzymatic Reduction of Aldehydes. ResearchGate. Available at: [Link]
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Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]
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Bloom, R. D., et al. (2019). Combined Photoredox/Enzymatic C–H Benzylic Hydroxylations. PMC. Available at: [Link]
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Betanzos-Lara, S., et al. (2018). A chemo-enzymatic oxidation cascade to activate C–H bonds with in situ generated H2O2. Nature Communications. Available at: [Link]
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Adebesin, F., et al. (2022). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. PMC. Available at: [Link]
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Fraaije, M. W., et al. (2005). Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate. Available at: [Link]
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Carballares, D., et al. (2025). From characterization to biocatalytic application of two peroxygenases from Collariella virescens and Daldinia caldariorum. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Wang, Y., et al. (2016). A chemo-enzymatic oxidation/aldol sequential process directly converts arylbenzyl alcohols and cyclohexanol into chiral β-hydroxy carbonyls. RSC Publishing. Available at: [Link]
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Le, C. V., & Fasan, R. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. PMC. Available at: [Link]
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Nardi, M., et al. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. Available at: [Link]
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Application Note: Continuous Flow Synthesis of 2-(Hexyloxy)benzaldehyde via Phase-Transfer Catalyzed Williamson Ether Synthesis
Abstract
This application note presents a detailed protocol for the synthesis of 2-(Hexyloxy)benzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through a Williamson ether synthesis reaction, adapted for a continuous flow chemistry platform. By leveraging the principles of phase-transfer catalysis (PTC) within a microreactor environment, this method demonstrates significant advantages over traditional batch processing. Key benefits include enhanced reaction control, improved safety profiles, rapid optimization, and straightforward scalability.[1][2][3] This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and a practical, step-by-step protocol to implement this efficient synthetic route.
Introduction: The Rationale for Flow Chemistry
The O-alkylation of phenols, a cornerstone transformation known as the Williamson ether synthesis, is fundamental in organic synthesis.[4] The target molecule, this compound, is synthesized by reacting salicylaldehyde (2-hydroxybenzaldehyde) with a hexyl halide. In conventional batch reactors, this reaction often faces challenges related to heat and mass transfer, especially when scaling up.[5] Furthermore, the reaction typically involves two immiscible phases: an aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the alkyl halide.[6]
Continuous flow chemistry offers a compelling solution to these challenges. By conducting the reaction in a continuously flowing stream through a microreactor, we can achieve superior control over critical parameters like temperature, pressure, and residence time.[7] The inherent high surface-area-to-volume ratio of flow reactors ensures highly efficient heat transfer, mitigating risks associated with potential exotherms and allowing for operation at superheated conditions safely.[8] This precise control leads to higher yields, improved product quality, and enhanced safety, as only a small volume of the reaction mixture is present in the reactor at any given moment.[2][8]
This protocol specifically employs Phase-Transfer Catalysis (PTC), a technique essential for reactions involving reactants in separate, immiscible phases.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 1-bromohexane.[6][10] The combination of PTC with the intense mixing and high interfacial area generated in a flow reactor creates a highly efficient and controlled reaction environment.
Reaction Mechanism and Pathway
The synthesis proceeds via the SN2 mechanism of the Williamson ether synthesis.[4][11] The process involves two key steps that are seamlessly integrated in the continuous flow setup.
-
Deprotonation: Salicylaldehyde is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form the sodium salicylaldehydate anion (a phenoxide).
-
Nucleophilic Substitution (SN2): The phase-transfer catalyst transports the salicylaldehydate anion into the organic phase. This nucleophilic anion then attacks the primary carbon of 1-bromohexane, displacing the bromide leaving group in a concerted backside attack to form the desired ether, this compound.[4]
Experimental Protocol
This section details the complete workflow for the continuous synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| Salicylaldehyde | ≥99% | Sigma-Aldrich |
| 1-Bromohexane | 99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | VWR |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Equipment Setup
A modular continuous flow chemistry system is required. The key components are assembled as illustrated in the diagram below.[7][12]
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Introduction: The Versatility of the Alkoxy Benzaldehyde Scaffold
An In-Depth Technical Guide to the Synthesis of Bioactive Molecules Using 2-(Hexyloxy)benzaldehyde
In the landscape of medicinal chemistry and drug discovery, this compound has emerged as a highly versatile and valuable precursor for the synthesis of a diverse array of bioactive molecules.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist. The reactive aldehyde group serves as a key functional handle for a multitude of chemical transformations, including condensations and the formation of imines, allowing for the construction of complex molecular architectures.[2][3] Concurrently, the lipophilic hexyloxy side chain provides a crucial tool for modulating the physicochemical properties of the final compounds, often enhancing their ability to interact with and permeate biological membranes, a critical factor for therapeutic efficacy.[1] Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial and antifungal properties, often acting by disrupting microbial cell membranes or cellular antioxidation systems.[4][5][6]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound as a starting material. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of two pivotal classes of bioactive compounds: chalcones and Schiff bases. We will provide detailed, self-validating protocols, quantitative data, and mechanistic diagrams to empower researchers in their quest for novel therapeutic agents.
Part 1: Foundational Synthesis of this compound
The most direct and efficient route to this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for coupling the salicylaldehyde core with the desired hexyl chain.
The underlying principle involves the deprotonation of the weakly acidic phenolic hydroxyl group of salicylaldehyde using a moderate base. This generates a phenoxide anion, which is a potent nucleophile. The subsequent introduction of an alkyl halide, in this case, 1-bromohexane, allows the phenoxide to displace the bromide ion via an SN2 reaction, forming the desired ether linkage.
Caption: Williamson ether synthesis workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive and available for nucleophilic attack.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide salt.
-
Add 1-bromohexane dropwise to the reaction mixture.
-
Heat the mixture to 70-80 °C and maintain this temperature, stirring for 6-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water. This step quenches the reaction and precipitates the product while dissolving the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove any residual DMF and inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.
Part 2: Synthesis of Bioactive 2-(Hexyloxy)chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a major class of flavonoids renowned for their extensive range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[7][8][9] The synthesis of these valuable scaffolds is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a benzaldehyde derivative and an acetophenone.[7][9]
The mechanism involves the abstraction of an acidic α-proton from the acetophenone by a strong base (e.g., KOH or NaOH) to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to form the highly conjugated and stable α,β-unsaturated ketone system characteristic of chalcones.
Caption: Reaction pathway for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Sulfanilamide
Materials:
-
This compound (1.0 eq)
-
Sulfanilamide (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add sulfanilamide to the flask, followed by 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration of the carbinolamine intermediate, which is the rate-limiting step.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After reflux, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
Data Profile: Bioactivity of Representative Benzaldehyde-Derived Schiff Bases
The biological activity of Schiff bases can be significantly enhanced by the choice of the amine component and by chelation with metal ions. [10][11]Derivatives of alkoxy benzaldehydes have shown particular promise as antimicrobial agents.
| Compound Class | Target/Activity | Example Result | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde Schiff Bases | Antiaflatoxigenic (vs. A. flavus) | 91.4% reduction of aflatoxin B1 | [12] |
| Benzaldehyde Schiff Bases | Antibacterial (Gram +ve & Gram -ve) | Moderate to good activity | [13] |
| Heterocyclic Schiff Bases | Antifungal | Broad-spectrum activity | [13] |
| Substituted Benzaldehyde Schiff Bases | Anticancer (vs. A549 lung cancer cells) | Significant anticancer properties | [14] |
Conclusion
This compound stands as a testament to the power of a well-designed chemical scaffold. Its synthetic accessibility via the robust Williamson ether synthesis makes it a readily available starting material for further elaboration. Through straightforward and high-yielding reactions like the Claisen-Schmidt condensation and Schiff base formation, a vast chemical space of potential drug candidates can be explored. The resulting chalcones and Schiff bases, benefiting from the lipophilic character of the hexyloxy group, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the full potential of this versatile precursor in the development of next-generation bioactive molecules.
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Application Notes & Protocols: The Strategic Use of 2-(Hexyloxy)benzaldehyde as a Versatile Precursor in Agrochemical Synthesis
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical scaffolds. 2-(Hexyloxy)benzaldehyde, a derivative of salicylaldehyde, emerges as a precursor of significant strategic value. Its bifunctional nature—a reactive aldehyde for diverse chemical transformations and a lipophilic hexyloxy side chain to modulate physicochemical properties—positions it as an ideal starting material for constructing a new generation of fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and a framework for the rational design of potent agrochemical agents.
Introduction: Why this compound?
This compound, also known as o-hexyloxybenzaldehyde, is an aromatic aldehyde characterized by a hexyl ether linkage at the ortho position to the formyl group.[1][2][3] This unique substitution pattern is not arbitrary; it is a deliberate design element for the synthesis of bioactive molecules.
-
The Aldehyde Handle: The formyl group (–CHO) is a cornerstone of organic synthesis, readily participating in a vast array of chemical reactions. These include condensations, oxidations, reductions, and the formation of imines, oximes, and hydrazones. This reactivity allows for the facile introduction of diverse pharmacophores and heterocyclic systems common in agrochemicals.[4]
-
The Ortho-Hexyloxy Group: The presence of the hexyloxy group imparts several crucial properties:
-
Lipophilicity: The six-carbon alkyl chain significantly increases the molecule's lipophilicity (fat-solubility). This is a critical parameter for agrochemicals, as it governs their ability to penetrate the waxy cuticle of plant leaves, the cell membranes of fungi, or the exoskeleton of insects.[5]
-
Stereoelectronic Effects: The ortho-positioning of the alkoxy group can influence the reactivity of the aldehyde through steric hindrance and electronic effects. Furthermore, it can participate in intramolecular hydrogen bonding in certain derivatives, stabilizing conformations that may be favorable for biological activity.[4]
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to an ester linkage, potentially leading to longer-lasting activity in the field.
-
These combined features make this compound a privileged scaffold for library synthesis and lead optimization in agrochemical discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1][3] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| CAS Number | 7162-59-6 | [3] |
| Appearance | Colorless to pale yellow liquid | Commercially available |
| Boiling Point | Data not readily available | |
| LogP (Octanol/Water) | 4.3 (Calculated) | [1] |
Synthetic Pathways and Protocols
The true potential of this compound is realized through its conversion into various classes of bioactive compounds. Below are detailed protocols for the synthesis of representative agrochemical intermediates and final products.
Pathway to Fungicidal Oxime Ethers
Salicylaldehyde and its derivatives are known to exhibit potent antifungal activity, often by disrupting cellular antioxidation systems in pathogenic fungi.[6][7][8] Converting the aldehyde to an oxime ether is a common strategy to enhance this activity and modulate the compound's systemic properties in plants.
Caption: Reaction scheme for imine synthesis.
Pathway to Herbicidal Chalcones and Benzothiazoles
Chalcones, derived from the Claisen-Schmidt condensation of an aldehyde with a ketone, are precursors to flavonoids and other heterocyclic systems. Certain benzothiazole derivatives have shown potent herbicidal activity. [9][10]While a direct synthesis from this compound is not explicitly documented, a plausible multi-step route can be proposed based on established chemical principles.
This protocol describes the base-catalyzed condensation to form a chalcone, a versatile intermediate.
-
Rationale: In the presence of a strong base like NaOH, the α-protons of a ketone (e.g., acetophenone) are abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product yields the conjugated chalcone.
-
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
-
Procedure:
-
Dissolve this compound (10.3 g, 50 mmol) and acetophenone (6.0 g, 50 mmol) in 100 mL of ethanol in a 250 mL flask at room temperature.
-
Slowly add a solution of NaOH (4.0 g, 100 mmol) in 40 mL of water to the stirred mixture. Maintain the temperature below 25°C using an ice bath.
-
Stir the mixture vigorously at room temperature for 4-6 hours. A solid precipitate will likely form.
-
Pour the reaction mixture into 400 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
-
Expected Outcome: A solid, crystalline chalcone product. This intermediate can then be used in subsequent reactions, such as cyclization with 2-aminothiophenol, to build more complex heterocyclic systems potentially possessing herbicidal activity.
Conclusion and Future Outlook
This compound stands out as a highly valuable and underutilized precursor in the field of agrochemical research. The synthetic protocols outlined in this guide demonstrate its facile conversion into diverse chemical classes known to possess fungicidal, insecticidal, and potentially herbicidal properties. The inherent lipophilicity provided by the hexyloxy group offers a significant advantage in designing molecules with improved uptake and translocation characteristics.
Future research should focus on expanding the library of derivatives from this precursor and conducting systematic biological screening. [11]Structure-activity relationship (SAR) studies will be crucial in optimizing the length and branching of the alkoxy chain and the nature of the substituents introduced via the aldehyde functionality to maximize potency and selectivity while minimizing environmental impact.
References
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NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, Y., et al. (2023). Discovery of novel salicylaldehyde derivatives incorporating an α‐methylene‐γ‐butyrolactone moiety as fungicidal agents. Pest Management Science.
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- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21589.
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- Al-Ayed, A. S., et al. (2023). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 28(14), 5429.
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Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Hexyloxy)benzaldehyde synthesis
Technical Support Center: Synthesis of 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis, primarily achieved through the Williamson ether synthesis, involves the O-alkylation of salicylaldehyde with a hexyl halide. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.
This document provides a structured approach to identifying and resolving common issues, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of salicylaldehyde. What are the primary causes and how can I resolve this?
Answer: Low conversion is a frequent challenge, often attributable to a few key factors related to reagent activity and reaction environment. A systematic check is the most effective approach.
-
Cause 1: Ineffective Deprotonation of Salicylaldehyde. The first step of the Williamson ether synthesis is the formation of the phenoxide nucleophile by a base.[1] If this step is inefficient, the reaction will not proceed.
-
Solution:
-
Base Quality: Use a fresh, high-purity, anhydrous base. Weaker bases like potassium carbonate (K₂CO₃) can absorb moisture from the air, reducing their efficacy. Ensure it is finely powdered to maximize surface area.[2] Stronger bases like sodium hydride (NaH) are extremely sensitive to moisture and must be handled under a strict inert atmosphere (e.g., argon or nitrogen).[3][4] A gray appearance of NaH may indicate deactivation.[3]
-
Base Strength: For phenols, moderately strong bases like K₂CO₃ or Cs₂CO₃ are often sufficient and safer for scale-up.[5][6] If conversion remains low, switching to a stronger base like NaH or potassium hydride (KH) can ensure complete deprotonation to the more reactive phenoxide.[4][7]
-
-
-
Cause 2: Presence of Water. Water in the reaction system will consume strong bases and can hydrolyze the alkyl halide, halting the reaction.[8]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, especially when working with water-sensitive bases like NaH.[3]
-
-
Cause 3: Suboptimal Temperature or Reaction Time. Ether formation can be slow, and insufficient heating or time will result in an incomplete reaction.[2]
-
Solution: The reaction is typically conducted between 50-100 °C.[9] A common starting point for this synthesis is 70-80 °C.[10] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8] If the reaction stalls, consider increasing the temperature in increments of 10 °C or extending the reaction time.
-
Question 2: My TLC analysis shows multiple spots, and the final product is impure. What are the likely side reactions, and how can they be minimized?
Answer: The formation of byproducts is a common reason for low isolated yields. Identifying these impurities is crucial for optimizing the reaction to favor the desired product.
-
Side Reaction 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[5]
-
Side Reaction 2: E2 Elimination. The alkoxide base can promote an E2 elimination reaction with the alkyl halide (1-bromohexane) to form 1-hexene, especially at higher temperatures.[8]
-
Mitigation: While this is more problematic with secondary and tertiary alkyl halides, it can still occur with primary halides.[4] Avoid excessively high temperatures. If elimination is a significant issue, maintain the temperature at the lower end of the effective range (e.g., 60-70 °C) and extend the reaction time.
-
-
Impurity 3: Unreacted Starting Materials. Incomplete reactions will leave salicylaldehyde and/or 1-bromohexane in the crude product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for this synthesis? For the O-alkylation of a phenol like salicylaldehyde, you have several options. The choice depends on the desired reactivity, scale, and safety considerations:
-
Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and relatively safe base, making it ideal for large-scale syntheses.[12] It is effective in polar aprotic solvents like DMF or acetonitrile.[7]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures irreversible and complete deprotonation of the phenol.[4] This often leads to faster reaction rates but requires strict anhydrous conditions and an inert atmosphere.[3]
-
Cesium Carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃, leading to higher yields in some cases, a phenomenon known as the "cesium effect." It is, however, more expensive.[7]
Q2: Which alkylating agent should I use: 1-bromohexane, 1-chlorohexane, or 1-iodohexane? The reactivity of alkyl halides in Sₙ2 reactions follows the trend: R-I > R-Br > R-Cl.[6]
-
1-Iodohexane: Most reactive, allowing for lower reaction temperatures or shorter times, but is the most expensive and can be less stable.
-
1-Bromohexane: Offers a good balance of reactivity and cost, making it the most commonly used reagent for this type of synthesis.[10]
-
1-Chlorohexane: Least reactive and may require more forcing conditions (higher temperatures, longer times, or the use of a catalyst like sodium iodide).[1]
Q3: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[2]
-
Procedure: Spot the starting material (salicylaldehyde), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
-
Analysis: The product, this compound, is less polar than the starting salicylaldehyde due to the replacement of the hydroxyl group with an ether. It will have a higher Rf value (it will travel further up the plate). The reaction is complete when the salicylaldehyde spot is no longer visible in the reaction mixture lane.[2]
Q4: Can Phase-Transfer Catalysis (PTC) be used to improve this reaction? Yes, Phase-Transfer Catalysis is an excellent technique for Williamson ether synthesis, especially in biphasic systems (e.g., an aqueous base and an organic solvent). A catalyst like tetrabutylammonium bromide (TBAB) can transfer the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.[13][14] This can increase reaction rates, allow for the use of less expensive bases like NaOH, and simplify the overall process.[15][16]
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (High-Reactivity) | Condition C (Phase-Transfer) |
| Starting Material | Salicylaldehyde | Salicylaldehyde | Salicylaldehyde |
| Alkylating Agent | 1-Bromohexane (1.1 eq.) | 1-Iodohexane (1.1 eq.) | 1-Bromohexane (1.1 eq.) |
| Base | K₂CO₃ (2.0 eq.) | NaH (1.2 eq.) | 50% aq. NaOH |
| Solvent | DMF or Acetonitrile | Anhydrous THF or DMF | Toluene or Dichloromethane |
| Catalyst | None | None | TBAB (5 mol%) |
| Temperature | 70-80 °C | 25-60 °C | 60-70 °C |
| Typical Time | 4-12 hours | 1-6 hours | 2-8 hours |
| Key Considerations | Safe, scalable, moderate rate. | Requires inert atmosphere, fast. | Biphasic, potentially faster/cheaper. |
Visualizations & Workflows
Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing the cause of low reaction yield.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is a reliable and commonly used method for the preparation of this compound.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add 1-bromohexane (1.1-1.2 eq.) to the mixture via syringe.
-
Heat the reaction mixture to 75 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the salicylaldehyde spot has completely disappeared (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 volumes relative to DMF).
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine to aid in phase separation.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed to purify the crude product obtained from the synthesis.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate
Procedure:
-
TLC Analysis: First, determine an optimal eluent system by running TLC plates of the crude mixture. Start with a low polarity system (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. An ideal system will give the product an Rf value of ~0.3.[11]
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack a chromatography column. Ensure the silica bed is flat and free of air bubbles.
-
Sample Loading: Dissolve the crude oil in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 98:2 Hexanes:EtOAc) to remove non-polar impurities like unreacted 1-bromohexane and any 1-hexene byproduct.
-
Gradually increase the polarity of the eluent (gradient elution) as determined by your initial TLC analysis to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the product and remove the solvent by rotary evaporation to obtain purified this compound.[11]
References
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- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane. Benchchem.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde. Benchchem.
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- BenchChem Technical Support. (2025). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
- Javaherian, M., et al. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers. Organic Chemistry Research, 3(1), 73-85.
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ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. [Link]
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Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]
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ResearchGate. (n.d.). Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis. [Link]
- BenchChem Technical Support. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde. Benchchem.
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Yang, L., et al. (2018). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Catalysis Science & Technology, 8(24), 6451-6458. [Link]
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Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
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Feringa, B. L., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4154-4158. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Crude 4-(Hexyloxy)benzaldehyde. Benchchem.
- BenchChem Technical Support. (2025). Purification of 4-(Hexyloxy)
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Gontarska, M., et al. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 27(15), 4983. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
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Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
- BenchChem Technical Support. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal. Benchchem.
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Technical Support Center: Williamson Synthesis of 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center for the Williamson ether synthesis of 2-(hexyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] In the specific case of this compound, this involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a hexyl halide, typically 1-bromohexane. While seemingly straightforward, this SN2 reaction is susceptible to several competing side reactions that can significantly impact yield and purity.[3][4] This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Materials
Q: My TLC analysis shows a significant amount of unreacted salicylaldehyde and/or 1-bromohexane even after the recommended reaction time. What are the likely causes?
A: This is a common issue that can stem from several factors related to the reagents and reaction conditions.
-
Ineffective Deprotonation of Salicylaldehyde: The first step of the Williamson synthesis is the deprotonation of the alcohol to form a more nucleophilic alkoxide.[5]
-
Rationale: The phenolic hydroxyl group of salicylaldehyde must be deprotonated by a base to form the phenoxide ion, which then acts as the nucleophile. Incomplete deprotonation leads to a low concentration of the active nucleophile, thus slowing down or preventing the reaction.
-
Recommended Actions:
-
Base Selection and Quality: Use a sufficiently strong and anhydrous base. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[6] Always use a fresh batch of base, as older reagents can absorb moisture and lose reactivity.
-
Anhydrous Conditions: The presence of water will consume the base and protonate the newly formed phenoxide, rendering it non-nucleophilic.[7] Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
Suboptimal Reaction Temperature:
-
Insufficient Reaction Time:
-
Rationale: The Williamson synthesis can be slow, sometimes requiring several hours to go to completion.[1]
-
Recommended Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue heating until the salicylaldehyde spot is no longer visible.
-
Issue 2: Formation of a Significant Amount of 1-Hexene
Q: I've isolated my product, but NMR analysis shows the presence of 1-hexene. How can I minimize this elimination byproduct?
A: The formation of an alkene is a classic side reaction in the Williamson ether synthesis, arising from a competing E2 elimination pathway.[3][4]
-
Understanding the Competition: The alkoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the bromine in 1-bromohexane, leading to the formation of 1-hexene.
-
Strategies to Favor SN2 over E2:
-
Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor.[3] Fortunately, 1-bromohexane is a primary alkyl halide, which strongly favors the SN2 reaction over E2.[4] Using secondary or tertiary alkyl halides would significantly increase the amount of elimination product.[4]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[3] If 1-hexene formation is a significant issue, try running the reaction at the lower end of the recommended temperature range (e.g., 50-60 °C) for a longer duration.
-
Choice of Base: While a strong base is needed for deprotonation, a very hindered base can favor elimination. Using a non-hindered base like potassium carbonate or sodium hydride is generally preferred.
-
Issue 3: Presence of C-Alkylated Byproducts
Q: Besides my desired O-alkylated product, I've identified isomers where the hexyl group is attached to the benzene ring. Why does this happen and how can I prevent it?
A: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions).[1][3]
-
O-Alkylation vs. C-Alkylation:
-
O-Alkylation: The desired reaction, leading to the formation of the ether.
-
C-Alkylation: An undesired side reaction where the hexyl group attaches to the ring, forming a substituted phenol.
-
-
Controlling the Regioselectivity:
-
Solvent Choice: The solvent plays a crucial role in determining the O/C alkylation ratio.[3]
-
For O-Alkylation (Desired): Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom's lone pairs more available for nucleophilic attack.
-
To Avoid C-Alkylation: Avoid protic solvents like ethanol or water, which can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle. For a more robust and complete deprotonation, especially if you are experiencing low yields, sodium hydride (NaH) is an excellent choice, though it requires handling under an inert atmosphere due to its reactivity with water and air.[6]
Q2: How do I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TTC) is the most convenient method.[8] Spot the reaction mixture on a silica gel plate alongside your starting materials (salicylaldehyde and 1-bromohexane). The product, this compound, will be less polar than salicylaldehyde and should have a higher Rf value. The reaction is complete when the salicylaldehyde spot has disappeared. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[8]
Q3: My crude product is a yellow oil. How can I purify it?
A3: The crude product can be purified by either column chromatography or recrystallization.[8][9]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically used.[8]
-
Recrystallization: If the main impurities have significantly different solubilities from your product, recrystallization can be a simpler and more scalable purification method.[9] A mixture of ethanol and water is often a good solvent system to try for this type of compound.[9]
Q4: Can I use a phase transfer catalyst for this reaction?
A4: Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be beneficial.[1][7] A PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the 1-bromohexane is, thereby increasing the reaction rate.[7][10] This can be particularly useful if you are using a weaker base or a two-phase reaction system.
Experimental Workflow and Data
General Experimental Protocol
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
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Deprotonation: Add 1.1 equivalents of a suitable base (e.g., finely powdered anhydrous potassium carbonate or sodium hydride) to the solution and stir for 30-60 minutes at room temperature.
-
Alkylation: Add 1.05 equivalents of 1-bromohexane to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Alkyl Halide | 1-Bromohexane (Primary) | Minimizes E2 elimination side reaction.[3][4] |
| Base | K₂CO₃ or NaH | Effects complete deprotonation of salicylaldehyde.[6] |
| Solvent | DMF, Acetonitrile (Polar Aprotic) | Favors O-alkylation over C-alkylation.[3] |
| Temperature | 50-100 °C | Provides sufficient energy for SN2 reaction.[1][2] |
| Catalyst (Optional) | Phase Transfer Catalyst | Can increase reaction rate.[1][7][10] |
Reaction Mechanism and Side Reactions
The following diagrams illustrate the desired reaction pathway and the primary competing side reactions.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
How to minimize E2 elimination in alkoxybenzaldehyde synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of alkoxybenzaldehydes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of minimizing the competing E2 elimination reaction during Williamson ether synthesis. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation in the Williamson ether synthesis of alkoxybenzaldehydes?
The primary side reaction is a bimolecular elimination (E2) pathway that competes directly with the desired bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this synthesis, the phenoxide ion generated from a hydroxybenzaldehyde acts as a nucleophile to attack an alkyl halide. However, this phenoxide is also a base. If it abstracts a proton from the carbon adjacent to the leaving group on the alkyl halide (the β-carbon), it will trigger an E2 elimination, forming an alkene byproduct instead of the desired ether.[4]
Q2: How does the structure of the alkyl halide influence the outcome of the reaction?
The structure of the alkyl halide is the single most critical factor in determining the ratio of substitution (SN2) to elimination (E2) products.[5][6]
-
Primary (1°) Alkyl Halides: These are ideal substrates for SN2 reactions. The backside attack by the nucleophile is unhindered, and E2 elimination is significantly less favorable.[1][2][7]
-
Secondary (2°) Alkyl Halides: These substrates are highly prone to forming a mixture of SN2 and E2 products.[1][8][9] The increased steric hindrance around the reaction center slows the SN2 pathway, making the competing E2 reaction more significant.
-
Tertiary (3°) Alkyl Halides: These substrates will almost exclusively yield the E2 elimination product. The extreme steric hindrance makes backside attack for the SN2 reaction impossible.[1][2][5][7]
Therefore, the most effective strategy for synthesizing an alkoxybenzaldehyde is to use the phenoxide of the benzaldehyde and a primary alkyl halide .[6][10][11]
Q3: Why is the choice of base for deprotonating the hydroxybenzaldehyde so important?
The base used to form the phenoxide nucleophile plays a dual role. While its primary job is to deprotonate the phenol, any excess base, or the phenoxide itself, can promote the E2 elimination.
-
Strong, Bulky Bases: Sterically hindered bases like potassium tert-butoxide (t-BuOK) are very effective at promoting E2 elimination.[5][7][8] Their bulk makes it difficult for them to act as nucleophiles (attacking a carbon), but they can easily abstract an accessible proton from a β-carbon.[3] Such bases should be avoided.
-
Milder Bases: For deprotonating phenols, which are more acidic than alcohols, a milder base like potassium carbonate (K₂CO₃) is often sufficient.[10][12] K₂CO₃ is less basic than alkoxides or hydroxides, reducing the rate of the competing E2 reaction. It also helps prevent other side reactions like the Cannizzaro reaction, which can occur under strongly basic conditions.[10]
Q4: What is the effect of solvent and temperature on the SN2/E2 competition?
Solvent and temperature are critical parameters for fine-tuning your reaction to favor the desired SN2 product.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[2][12][13][14] These solvents solvate the cation of the phenoxide salt but leave the anionic nucleophile relatively "naked," enhancing its nucleophilicity for the SN2 attack. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a bulky solvent shell that hinders its ability to act as a nucleophile while still allowing it to act as a base, thus favoring E2.[13][15][16]
-
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[5] Therefore, running the reaction at the lowest temperature that allows for a reasonable reaction rate is a key strategy to minimize the E2 byproduct.[10][17] A typical range for a Williamson ether synthesis is 50-100 °C, but if elimination is observed, lowering the temperature is a prudent first step.[2][10]
Troubleshooting Guide
Problem: My reaction yields a significant amount of alkene byproduct.
This is a classic sign that the E2 elimination pathway is dominating. Follow this workflow to diagnose and solve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing E2 elimination.
Problem: My reaction is slow or incomplete, with significant starting material remaining.
Low conversion can be due to several factors that inadvertently also favor elimination if addressed incorrectly (e.g., by drastically increasing the temperature).
-
Possible Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide.
-
Solution: Ensure you are using at least one full equivalent of base. If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area and that the reaction is stirred vigorously.
-
-
Possible Cause 2: Poor Nucleophile/Base Strength. While very strong bases promote E2, a base that is too weak will not deprotonate the phenol effectively.
-
Solution: Potassium carbonate is generally a good balance for phenols.[10] If conversion is still low, a slightly stronger base like potassium hydroxide (KOH) could be trialed, but monitor closely for an increase in elimination byproducts.
-
-
Possible Cause 3: Poor Leaving Group. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F.
-
Possible Cause 4: Non-Optimal Solvent.
-
Solution: Ensure you are using a clean, anhydrous, polar aprotic solvent.[2] Water contamination can protonate the phenoxide, quenching its nucleophilicity.
-
Mechanistic Overview & Data Summary
The outcome of your reaction is determined by the kinetics of two competing pathways. To favor the synthesis of your alkoxybenzaldehyde, you must create conditions that lower the activation energy of the SN2 pathway relative to the E2 pathway.
Caption: Competing SN2 and E2 pathways in alkoxybenzaldehyde synthesis.
Table 1: Summary of Conditions to Minimize E2 Elimination
| Factor | Condition Favoring SN2 (Ether Product) | Rationale |
| Alkyl Halide | Primary (R-CH₂-X) | Minimizes steric hindrance for nucleophilic attack at the α-carbon.[1][6][11] |
| Base | Mild, non-bulky (e.g., K₂CO₃, Cs₂CO₃) | Sufficient to deprotonate the phenol without being aggressive enough to readily abstract a β-proton.[10][12] |
| Temperature | Low (e.g., 50-80 °C) | Elimination has a higher activation energy and is disfavored at lower temperatures.[5][10][17] |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) | Enhances the strength of the nucleophile without solvating it heavily, promoting SN2 over E2.[2][13][14] |
| Leaving Group | Good (I > Br > Cl) | Increases overall reaction rate, allowing for milder conditions (lower temperature).[18][19] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of 4-Methoxybenzaldehyde
This protocol uses standard conditions that can be optimized based on the principles discussed above.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzaldehyde (1.0 eq) and finely pulverized potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration relative to the aldehyde).
-
Reagent Addition: Add methyl iodide (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.[2]
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 4-methoxybenzaldehyde.[17]
Protocol 2: Optimized Synthesis Using Phase Transfer Catalysis (PTC)
This method is particularly useful for scaling up reactions and can often be performed under milder conditions, further reducing E2 elimination.[17][20]
-
Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), an aqueous solution of potassium hydroxide (3.0 eq, 50% w/w), and toluene.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the biphasic mixture (0.05-0.10 eq).
-
Reagent Addition: With vigorous stirring, add the primary alkyl halide (e.g., 1-bromobutane, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction to 70-80 °C. The catalyst will transport the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide. Monitor for completion.
-
Work-up: Cool the mixture to room temperature and add water.
-
Extraction: Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.
-
Washing & Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
References
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? [Online Forum]. Available at: [Link]
-
van der Heijden, F., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Available at: [Link]
-
van der Heijden, F., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. Available at: [Link]
-
Chemistry Steps. SN2 vs E2. Available at: [Link]
-
ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. Available at: [Link]
-
SparkNotes. SN2 vs. E2. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2? [Online Forum]. Available at: [Link]
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
-
Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [YouTube Video]. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Anglada, J. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
Weissberg, A., & Portnoy, M. (2001). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Journal of Combinatorial Chemistry. Available at: [Link]
-
ResearchGate. (2012). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Available at: [Link]
-
Unknown. Williamson Ether Synthesis Lab Protocol. Available at: [Link]
-
Chemistry For Everyone. (2023). What Are The Limitations Of Williamson Ether Synthesis? [YouTube Video]. Available at: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
-
Khan Academy. Williamson ether synthesis. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
Blackmond, D. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Available at: [Link]
-
Reddit. (2017). Why doesn't steric hindrance affect E2 reactions? [Online Forum]. Available at: [Link]
-
ResearchGate. (2018). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY. Available at: [Link]
-
Lumen Learning. 8.5. Elimination reactions. Available at: [Link]
-
CrashCourse. (2021). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. [YouTube Video]. Available at: [Link]
-
Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available at: [Link]
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Technical Support Center: Purification of 2-(Hexyloxy)benzaldehyde by Column Chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Hexyloxy)benzaldehyde via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Purification Challenge
This compound is a key intermediate in organic synthesis. Its purification is critical to ensure the quality and yield of subsequent products. Column chromatography is a standard method for its purification, but success hinges on a clear understanding of the compound's properties and potential impurities. This guide addresses common issues encountered during this process, providing both mechanistic explanations and actionable solutions.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | High; distillation may not be ideal | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) and poorly soluble in water | [4] |
| Polarity | Moderately polar due to the aldehyde and ether functional groups |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities in this compound typically arise from its synthesis, which is often a Williamson ether synthesis. Common impurities include:
-
Unreacted Starting Materials: Salicylaldehyde (2-hydroxybenzaldehyde) and 1-bromohexane (or other hexyl halides).
-
By-products: Dicyclohexyl ether (from a side reaction of the alkyl halide).
-
Degradation Products: 2-(Hexyloxy)benzoic acid, formed by the oxidation of the aldehyde group. This is a common issue with aldehydes, which can be sensitive to air.[5][6]
Q2: How do I choose the right mobile phase for the column chromatography of this compound?
A2: The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A systematic approach is recommended:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.[7]
-
Target Rf Value: Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate. This generally translates to good separation on a column.[8]
-
Gradient Elution: For complex mixtures, a gradient elution can be effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product.[9]
A suggested starting mobile phase is a 9:1 to 5:1 mixture of hexanes:ethyl acetate.
Q3: My this compound appears as a yellow or brown oil. Is this normal?
A3: While a faint yellow color can be acceptable, a distinct yellow or brown hue often indicates the presence of impurities, potentially from degradation or polymerization.[9] Column chromatography is an effective method to remove these colored impurities.
Q4: Can I use a different stationary phase other than silica gel?
A4: While silica gel is the most common stationary phase for this type of compound, alternatives can be considered if you encounter issues like compound degradation.
-
Neutral Alumina: Can be used if your compound is sensitive to the acidic nature of silica gel.[3]
-
Florisil: Another alternative for separating compounds of moderate polarity.[10]
Always check for compound stability on the chosen stationary phase by running a small spot on a TLC plate and letting it sit for a while before eluting.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of Product from an Impurity
-
Cause: The polarity of the mobile phase may be too high or too low, leading to co-elution.
-
Solution:
-
Optimize Mobile Phase with TLC: Systematically test different ratios of your solvent system (e.g., hexanes:ethyl acetate) to find a composition that provides the best separation between your product and the impurity on a TLC plate.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute less polar impurities first. Then, gradually increase the polarity to elute your product, leaving more polar impurities on the column.[8]
-
Check Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure the silica gel is packed uniformly.
-
Problem 2: The Product is Tailing or Streaking on the Column
-
Cause:
-
Acidic Impurities: The presence of 2-(hexyloxy)benzoic acid can cause tailing on silica gel.
-
Overloading: Too much sample has been loaded onto the column.[7]
-
Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too polar can cause streaking.
-
-
Solution:
-
Neutralize Acidic Impurities: If the corresponding benzoic acid is a known impurity, a pre-column workup with a mild base wash (e.g., dilute sodium bicarbonate solution) can remove it.[3]
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Proper Sample Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. If the compound is not very soluble, use a slightly more polar solvent, but keep the volume to a minimum.[11]
-
Problem 3: The Product is Decomposing on the Column
-
Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[3]
-
Solution:
-
Deactivate the Silica Gel: Wash the silica gel with a solvent mixture containing a small amount of a base, such as 1-3% triethylamine in your mobile phase, to neutralize the acidic sites.[3] Be aware that this will alter the elution profile.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[3]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Problem 4: No Product is Eluting from the Column
-
Cause:
-
Mobile Phase is Too Non-Polar: The chosen eluent may not be strong enough to move the compound down the column.
-
Compound Degradation: The compound may have decomposed on the column.[10]
-
Insoluble Compound: The compound may have precipitated at the top of the column.
-
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.
-
Check for Decomposition: Run a TLC of the crude material alongside a spot that has been exposed to silica gel to check for stability.[10]
-
Ensure Solubility: Make sure your compound is soluble in the mobile phase.
-
Experimental Workflow and Visualization
Detailed Protocol for Column Chromatography Purification
-
TLC Analysis: Determine the optimal mobile phase system using TLC. A good starting point is hexanes:ethyl acetate (9:1 v/v).
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the surface.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.[11]
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 7162-59-6). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
SciSpace. (2011). Evaluation of Ternary Mobile Phases for the Analysis of Carbonyl Compound Derivatives using High-Performance Liquid Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Benzaldehyde. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center for the purification of 2-(Hexyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the technical knowledge and practical insights needed to achieve high purity and yield.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the foundation of a successful purification strategy. These properties dictate solvent selection and the parameters of the recrystallization process.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2][3] |
| CAS Number | 7162-59-6 | [1][2] |
| Appearance | Colorless to light yellow liquid/solid | [4] |
| Boiling Point | Not specified, but likely high | [3] |
| Melting Point | Not explicitly stated, but implied to be near room temperature | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in water. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The most common impurities are typically residual starting materials and by-products from the synthesis, which is often a Williamson ether synthesis. These can include:
-
Unreacted Salicylaldehyde (2-hydroxybenzaldehyde): This starting material is more polar than the product.
-
Unreacted 1-Bromohexane (or other hexyl halide): This is a non-polar impurity.
-
By-products: Such as hexene, from the elimination of the alkyl halide.[6]
-
Oxidation Product (2-(Hexyloxy)benzoic acid): Aldehydes are susceptible to oxidation, especially when heated in the presence of air, forming the corresponding carboxylic acid.[7]
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] A good starting point for solvent screening includes:
-
Alcohols (Ethanol, Isopropanol): The polarity of these solvents can often provide the desired solubility profile.
-
Hydrocarbon/Ether Mixtures (Hexanes/Ethyl Acetate): A two-solvent system can be effective. The compound is dissolved in a "good" solvent (like ethyl acetate) at a high temperature, and a "poor" solvent (like hexanes) is added until the solution becomes cloudy (the cloud point).[6][9]
-
Ethanol/Water Mixtures: Similar to the above, water can act as the anti-solvent for a solution in ethanol.[6]
Q3: My this compound is a liquid at room temperature. Can I still use recrystallization?
If the compound is a liquid or low-melting solid, traditional recrystallization can be challenging. However, if the melting point is close to room temperature, cooling the solution in an ice or ice/salt bath can induce crystallization. If it remains an oil, other purification techniques like column chromatography or distillation may be more appropriate.[6][10]
Standard Recrystallization Protocol
This protocol provides a general framework. The specific solvent and volumes will need to be optimized based on your initial solvent screening.
Objective: To purify crude this compound by removing polar and non-polar impurities.
Workflow Diagram:
Caption: A decision tree for troubleshooting common recrystallization issues.
Special Consideration: Aldehyde Stability
Aldehydes can be susceptible to oxidation to carboxylic acids, a reaction that can be accelerated by heat and the presence of atmospheric oxygen. [7]
-
Mitigation Strategy: While not always necessary, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction, especially if the initial dissolution step requires prolonged heating.
Quality Control & Purity Assessment
After recrystallization, it is crucial to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot for the recrystallized product, with a different Rf value from the starting materials and impurities, indicates successful purification. [6]* Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. An impure compound will melt over a broader range and at a lower temperature. [11]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). This compound (CAS 7162-59-6). Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry. Retrieved from [Link]
-
YouTube. (2022). CHEM2415 - Video 1 - Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
-
Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]
-
News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hexoxyethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 2-(Hexyloxy)benzaldehyde
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted salicylaldehyde from crude 2-(Hexyloxy)benzaldehyde synthesized via Williamson ether synthesis.[1][2][3] We will explore the underlying chemical principles, offer detailed troubleshooting advice, and provide step-by-step protocols for effective purification.
Part 1: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the purification process. The primary strategy for separation relies on the key chemical difference between the two molecules: salicylaldehyde possesses an acidic phenolic hydroxyl group, whereas this compound does not.
Q1: How can I confirm the presence and approximate quantity of unreacted salicylaldehyde in my product?
A1: Thin-Layer Chromatography (TLC) is the most direct method.
-
Procedure: Spot your crude product, pure salicylaldehyde, and your purified product on a silica gel TLC plate. Develop the plate using a solvent system like chloroform:ethyl acetate:formic acid (5:4:1).[4]
-
Visualization:
-
UV Light (254 nm): Both compounds are UV active and will appear as dark spots.[5]
-
Ferric Chloride (FeCl₃) Stain: After development, spray the plate with a 1% solution of ferric chloride in 50% aqueous methanol.[6] Salicylaldehyde, being a phenol, will produce a distinct red, violet, or blue spot.[4][7] this compound will not react. This selective staining confirms the presence of the phenolic impurity.
-
p-Anisaldehyde Stain: This stain is effective for visualizing aldehydes. Both compounds should develop colored spots upon heating.[8]
-
Q2: What is the most effective method for removing a significant amount of salicylaldehyde impurity?
A2: Alkaline Liquid-Liquid Extraction. This is the preferred industrial and laboratory method for bulk removal of phenolic impurities.[9][10][11] The principle is based on converting the acidic salicylaldehyde into its water-soluble salt (phenoxide), leaving the neutral ether product in the organic phase.
-
Mechanism: Salicylaldehyde has a pKa of approximately 8.37.[12][13] By washing the organic solution of your crude product with an aqueous base (e.g., 1-2 M NaOH, pH > 12), you deprotonate the phenol. The resulting sodium salicylaldehyde salt is highly soluble in the aqueous layer and is thus extracted from the organic layer.[14][15] this compound, lacking an acidic proton, remains unaffected and stays in the organic solvent.[16]
Q3: My extraction procedure is forming a persistent emulsion. What should I do?
A3: Emulsions are common and can be resolved by:
-
Adding Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Allowing the funnel to stand undisturbed for a longer period can allow the layers to separate.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
Q4: After alkaline extraction, I still see a trace of salicylaldehyde on my TLC. How do I remove these final traces?
A4: Flash Column Chromatography is the ideal method for final "polishing" to achieve high purity.[17][18][19][20] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
-
Principle: Salicylaldehyde is more polar than this compound due to its hydroxyl group. Therefore, it will adhere more strongly to the polar silica gel and elute more slowly. This compound, being less polar, will travel through the column faster and elute first.
Q5: Can I use distillation to separate the two compounds?
A5: While technically possible, distillation is not the recommended method due to the close boiling points of the two compounds, which would necessitate highly efficient fractional distillation.[21]
-
This compound Boiling Point: Data is limited for atmospheric pressure, but it is significantly higher than salicylaldehyde, though potentially not different enough for simple distillation to be effective.
Part 2: Data Summary & Visualization
A clear understanding of the physical properties is crucial for designing an effective purification strategy.
Table 1: Comparative Physical Properties
| Property | Salicylaldehyde | This compound | Source(s) |
| Molecular Formula | C₇H₆O₂ | C₁₃H₁₈O₂ | [24] |
| Molar Mass ( g/mol ) | 122.12 | 206.28 | [27][28] |
| Appearance | Colorless to yellow oily liquid | Colorless to light yellow liquid | [12][29] |
| Boiling Point (°C) | 196-198 | Not readily available at atm. pressure | [23][27] |
| Density (g/mL) | 1.146 (at 25 °C) | ~1.00 (at 20°C for para-isomer) | [23][29] |
| pKa (of -OH group) | ~8.37 | N/A (No acidic proton) | [12][13] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | Insoluble in water; soluble in common organic solvents | [12][29] |
Diagram 1: Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Diagram 2: Mechanism of Alkaline Extraction
This diagram illustrates the chemical transformation enabling the separation.
Caption: Chemical basis of extractive separation.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol A: Alkaline Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a volume approximately 10-20 times the mass of the crude product.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of 1 M aqueous sodium hydroxide (NaOH) solution equal to about one-third of the organic phase volume.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer (containing the sodium salicylaldehyde salt) into a beaker.
-
Repeat: Repeat the wash (steps 3-6) two more times with fresh 1 M NaOH solution to ensure complete removal of the salicylaldehyde.
-
Neutral Wash: Wash the organic layer with a volume of saturated sodium chloride solution (brine) to remove residual water and break any emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
Protocol B: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf value of this compound is approximately 0.3-0.4. The salicylaldehyde spot should be much lower on the plate (lower Rf).
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product (post-extraction) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply gentle positive pressure (using compressed air or nitrogen) to begin elution.[19]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, high-purity product.
References
-
Wikipedia. (n.d.). Salicylaldehyde. Retrieved January 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 7162-59-6). Retrieved January 7, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Salicylaldehyde. Retrieved January 7, 2026, from [Link]
-
Merck Index. (n.d.). Salicylaldehyde. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
University of California, Davis. (n.d.). TLC Visualization Methods. Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2022). Alkaline extraction of polyphenols for valorization of industrial spruce bark. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
-
NIST Chemistry WebBook. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Retrieved January 7, 2026, from [Link]
-
Quora. (2018). How can a phenol-alcohol mixture be separated? Retrieved January 7, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (1928). The Physical Properties of Salicylaldehyde. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved January 7, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Salicylaldehyde. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Method of separating components of phenols mixture by distillation.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (1984). Solvent extraction of phenols from water. Retrieved January 7, 2026, from [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). DE2637923A1 - Purifying vinyl phenol by alkali extn..
-
Asian Journal of Research in Chemistry. (2019). A Review Article on Flash Chromatography. Retrieved January 7, 2026, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
PMC - NIH. (2022). Ultrasound-alkaline combined extraction improves the release of bound polyphenols.... Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved January 7, 2026, from [Link]
-
College of St. Benedict & St. John's University. (n.d.). 12. The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US2210542A - Process of removing phenols from mineral oils.
-
NIST Chemistry WebBook. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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Identifying impurities in 2-(Hexyloxy)benzaldehyde by NMR spectroscopy
Technical Support Center: NMR Spectroscopy
Guide: Identifying Impurities in 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center. As Senior Application Scientists, we provide this guide to assist researchers, chemists, and drug development professionals in troubleshooting common issues encountered during the NMR analysis of this compound. This document is structured in a question-and-answer format to directly address specific challenges and provide actionable solutions based on established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
Answer:
Understanding the reference spectrum of your target compound is the first critical step in impurity identification. This compound has distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hexyl chain protons.
The expected chemical shifts can vary slightly depending on the deuterated solvent used, but the following tables provide a reliable reference for spectra recorded in CDCl₃.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | ~7.8 | Doublet of doublets (dd) | 1H |
| Aromatic (Ar-H) | ~7.5 | Triplet of doublets (td) | 1H |
| Aromatic (Ar-H) | ~7.0 | Triplet (t) | 1H |
| Aromatic (Ar-H) | ~6.95 | Doublet (d) | 1H |
| Methylene (-OCH₂-) | ~4.1 | Triplet (t) | 2H |
| Methylene (-OCH₂CH₂ -) | ~1.9 | Quintet | 2H |
| Methylene (-CH₂-) | ~1.5 | Multiplet (m) | 2H |
| Methylene (-CH₂-) | ~1.4 | Multiplet (m) | 2H |
| Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | ~190 |
| Aromatic (C-O) | ~161 |
| Aromatic (CH) | ~136 |
| Aromatic (CH) | ~129 |
| Aromatic (C-CHO) | ~125 |
| Aromatic (CH) | ~121 |
| Aromatic (CH) | ~113 |
| Methylene (-OCH₂-) | ~69 |
| Methylene (-CH₂-) | ~32 |
| Methylene (-CH₂-) | ~29 |
| Methylene (-CH₂-) | ~26 |
| Methylene (-CH₂-) | ~23 |
| Methyl (-CH₃) | ~14 |
Question 2: I see extra peaks in my ¹H NMR spectrum. What are the most likely impurities?
Answer:
Extra signals in your NMR spectrum typically arise from unreacted starting materials, by-products, or residual solvents from the reaction or purification process. The synthesis of this compound is commonly achieved via a Williamson ether synthesis, reacting salicylaldehyde with a hexyl halide (e.g., 1-bromohexane) in the presence of a base.[1]
Therefore, the most probable impurities are:
-
Unreacted Salicylaldehyde: The starting aromatic aldehyde.
-
Unreacted 1-Bromohexane: The starting alkylating agent.
-
Residual Solvents: Solvents used during the reaction (e.g., DMF, Acetone) or purification (e.g., Hexanes, Ethyl Acetate).
The table below summarizes the characteristic NMR signals for these common impurities.
Table 3: Characteristic ¹H and ¹³C NMR Signals of Common Impurities in CDCl₃
| Impurity | Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Salicylaldehyde | Starting Material | 11.1 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 6.9-7.6 (m, 4H, Ar-H)[2][3][4] | 196 (-CHO), 161 (C-OH), 120-137 (Ar-C) |
| 1-Bromohexane | Starting Material | 3.4 (t, 2H, -CH₂Br), 1.85 (quintet, 2H), 1.3-1.5 (m, 6H), 0.9 (t, 3H, -CH₃)[5][6][7] | 34 (-CH₂Br), 33, 31, 28, 22, 14 |
| Acetone | Solvent | 2.17 (s)[8][9] | 206, 30 |
| n-Hexane | Solvent | 1.25 (m), 0.88 (t)[10] | 32, 23, 14 |
| Ethyl Acetate | Solvent | 4.12 (q, 2H), 2.05 (s, 3H), 1.26 (t, 3H)[9] | 171, 60, 21, 14 |
| Silicone Grease | Contaminant | ~0.07 (s)[9] | ~1 |
Question 3: My impurity doesn't match the common examples. How can I use advanced NMR techniques to identify it?
Answer:
When an impurity cannot be identified by comparing its ¹H NMR signals to common starting materials or solvents, a more systematic approach using a combination of 1D and 2D NMR experiments is required. This workflow allows for the unambiguous structural elucidation of unknown minor components.
The logical process involves gathering progressively more detailed structural information from a series of NMR experiments.
Caption: Logical workflow for impurity structure elucidation.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the impurity.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for identifying the types of carbon atoms.[11][12] A DEPT-135 experiment is most informative:
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16] Cross-peaks in the 2D spectrum connect coupled protons, allowing you to trace out spin systems, such as the connected protons in an alkyl chain or on an aromatic ring.[17][18]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal directly to the carbon signal it is attached to via a one-bond coupling.[19][20] Each cross-peak in the HSQC spectrum provides an unambiguous C-H bond assignment. This is invaluable for confirming the fragments identified by DEPT and COSY.[21]
By systematically applying these techniques, you can piece together the structure of the unknown impurity with a high degree of confidence.
Question 4: Can you provide a step-by-step protocol for preparing an NMR sample for impurity analysis?
Answer:
Proper sample preparation is paramount to acquiring high-quality NMR data, which is essential for detecting and identifying low-level impurities. Contamination during this stage can introduce misleading signals.[22]
-
Select a High-Quality NMR Tube: Use a clean, dry NMR tube rated for the spectrometer's field strength. To remove residual solvents like acetone from cleaning, oven-dry the tube for at least 2 hours.[22]
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into the NMR tube or into a clean vial for transfer.
-
Choose an Appropriate Deuterated Solvent: Select a deuterated solvent that fully dissolves your sample. CDCl₃ is a common first choice for non-polar to moderately polar compounds. Ensure the solvent is from a fresh or properly stored bottle to minimize water content.[22]
-
Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolve the Sample: Cap the NMR tube securely and vortex or gently invert the tube until the sample is completely dissolved. A brief sonication can aid dissolution, but be cautious of potential sample degradation.
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents solid particles from disrupting the magnetic field homogeneity, which can cause peak broadening.
-
Transfer and Label: Ensure the final liquid height in the tube is appropriate for your spectrometer (typically ~4-5 cm). Label the NMR tube clearly with a unique identifier.
Question 5: How can I use a COSY spectrum to confirm the hexyloxy chain and distinguish it from an aliphatic impurity?
Answer:
A COSY spectrum is exceptionally useful for confirming the integrity of the hexyloxy side chain and differentiating its signals from those of a potential aliphatic impurity, such as residual 1-bromohexane or grease. The COSY experiment reveals proton-proton coupling networks.
For the hexyloxy group in this compound, you would expect to see a specific chain of correlations:
Caption: Expected COSY correlations for the hexyloxy chain.
Analysis Steps:
-
Identify the -OCH₂- Signal: Locate the diagonal peak for the methylene group attached to the oxygen, which appears furthest downfield (~4.1 ppm).
-
Trace the First Correlation: Look for an off-diagonal cross-peak that connects the signal at ~4.1 ppm to another signal. This should correspond to the next methylene group in the chain (~1.9 ppm).
-
Walk Down the Chain: From the signal at ~1.9 ppm, find its next correlation. Continue this process, "walking" along the chain of cross-peaks, until you reach the terminal methyl group (~0.9 ppm), which will only show a correlation back to its adjacent methylene group.
If an impurity like 1-bromohexane is present, it will have its own independent set of COSY correlations starting from its downfield -CH₂Br signal at ~3.4 ppm.[5] This spin system will be completely separate from the hexyloxy spin system, providing clear evidence of two distinct aliphatic chains in the sample.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- 7.7.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2025, June 27).
- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
- Gethin, J. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Assignment of 1 H-NMR spectrum for salicylaldehyde. - ResearchGate. (n.d.).
- DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.).
- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. (2024, April 4).
- Salicylaldehyde - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- HSQC 2D-NMR (Dr. Frank Dieterle). (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications.
- AstraZeneca/hsqc_structure_elucidation: Implementation of the SGNN graph neural network for 1H and 13C NMR prediction and a tool for distinguishing different molecules based on HSQC simulations - GitHub. (n.d.).
- Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR - YouTube. (2020, December 31).
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
- Gethin, J. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules - Benchchem. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).
- Salicylaldehyde(90-02-8) 1H NMR spectrum - ChemicalBook. (n.d.).
- Distinguishing Impurities … Part 4 - ACD/Labs. (2009, July 15).
- bmse000677 Salicylaldehyde at BMRB. (n.d.).
- 1-Bromohexane(111-25-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- 1-Bromohexane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- This compound | C13H18O2 | CID 138951 - PubChem. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 1-Bromohexane | C6H13Br | CID 8101 - PubChem. (n.d.).
- Solved Here is the H-NMR for Salicylaldehyde. Please assign | Chegg.com. (2020, April 24).
- Impurity in all my NMRs, how can I resolve this? : r/chemhelp - Reddit. (2017, January 23).
- Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.).
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.).
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
- Distinguishing Impurities … Part 1 - ACD/Labs. (n.d.).
- Solved H NMR spectrum of 1-bromohexane (The anti-Markovnikov | Chegg.com. (2016, December 2).
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.).
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Tips & Tricks: Characterization - Department of Chemistry : University of Rochester. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
- JEOL USA blog | Deciphering Complex Chemical Structures with COSY NMR. (n.d.).
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- This compound - the NIST WebBook. (n.d.).
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- 22. Troubleshooting [chem.rochester.edu]
Preventing oxidation of 2-(Hexyloxy)benzaldehyde to carboxylic acid
<_Step_2>
Technical Support Center: 2-(Hexyloxy)benzaldehyde Integrity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the oxidation of this compound to its corresponding carboxylic acid, 2-(Hexyloxy)benzoic acid. Uncontrolled oxidation can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. This resource provides in-depth troubleshooting advice, preventative protocols, and purification strategies to ensure the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Oxidation Problem
This section addresses the fundamental principles behind the unwanted oxidation of this compound.
Q1: I've noticed a white crystalline solid forming in my bottle of this compound, which is supposed to be a liquid. What is happening?
A: You are observing the formation of 2-(Hexyloxy)benzoic acid. Benzaldehydes, particularly those with electron-donating groups like the hexyloxy substituent, are susceptible to autoxidation upon exposure to atmospheric oxygen.[1] This process converts the liquid aldehyde into its solid carboxylic acid counterpart, leading to the precipitate you see.
Q2: What is the chemical mechanism behind this atmospheric oxidation?
A: The oxidation of aldehydes in the presence of air (autoxidation) is a free-radical chain reaction.[2] The process is initiated by the abstraction of the aldehydic hydrogen atom, forming a benzoyl radical. This radical then reacts with molecular oxygen (which exists as a diradical in its ground state) to form a benzoylperoxy radical.[3] This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a peroxycarboxylic acid, which quickly reacts with another aldehyde molecule to yield two molecules of the carboxylic acid.[4]
Q3: Are there factors that can accelerate the oxidation of my aldehyde?
A: Yes, several factors can accelerate this degradation process:
-
Exposure to Air: The primary culprit is molecular oxygen. The more the sample is exposed to air, the faster it will oxidize.[5]
-
Light: UV light can promote the formation of radicals, initiating the oxidation chain reaction.[6][7]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal impurities (e.g., copper, manganese, iron) can catalyze the decomposition of hydroperoxides, generating radicals that initiate and propagate the autoxidation process.[4]
Part 2: Troubleshooting Guide - Preventing Oxidation During Synthesis & Storage
Proactive measures during your experimental workflow and storage are paramount to maintaining the purity of this compound.
Q4: My synthesis of this compound resulted in a significant amount of the carboxylic acid impurity. How can I prevent this during the reaction and work-up?
A: Oxidation can occur during both the reaction and the subsequent purification steps. Here’s a systematic approach to minimize it:
-
Maintain an Inert Atmosphere: During the synthesis, which is often a Williamson ether synthesis from 2-hydroxybenzaldehyde and 1-bromohexane, conduct the reaction under a nitrogen or argon atmosphere.[8] This prevents atmospheric oxygen from reacting with the aldehyde.
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by sparging with an inert gas (N₂ or Ar) or by using a freeze-pump-thaw technique.
-
Controlled Work-up: During the aqueous work-up, minimize the exposure time to air. Perform extractions efficiently. If the reaction is run under basic conditions, the aldehyde is more susceptible to oxidation. Neutralize the reaction mixture carefully with acid before prolonged work-up steps.
-
Avoid Overheating: During solvent removal by rotary evaporation, use a moderate temperature to avoid thermally induced oxidation.
Q5: What is the best way to store this compound to ensure long-term stability?
A: Proper storage is critical to prevent degradation over time. Follow these best practices for storing aldehydes:[9][10]
| Storage Parameter | Recommended Practice | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Displaces oxygen, the primary oxidant in the autoxidation process.[2] |
| Temperature | Store in a refrigerator (2-8 °C). Do not freeze unless the material is of very high purity. | Lowers the kinetic rate of the oxidation reaction. |
| Light Exposure | Use an amber glass bottle or wrap the container in aluminum foil. | Prevents light-promoted radical formation.[6] |
| Container Seal | Use a bottle with a tight-fitting cap, preferably with a PTFE liner. | Minimizes the ingress of atmospheric oxygen and moisture. |
| Antioxidant Use | For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). | BHT acts as a radical scavenger, terminating the autoxidation chain reaction.[11] |
Part 3: Analytical & Purification Clinic
This section provides guidance on how to detect and remove the 2-(Hexyloxy)benzoic acid impurity.
Q6: How can I quickly test my this compound sample for the presence of the carboxylic acid impurity?
A: Several simple qualitative tests can indicate the presence of the carboxylic acid:
-
Sodium Bicarbonate Test: Dissolve a small amount of your sample in a suitable solvent (e.g., ethanol). Add a few drops of a saturated sodium bicarbonate solution. The formation of bubbles (effervescence) indicates the presence of an acid, which reacts to produce carbon dioxide gas.[12]
-
pH Test: Dissolve the sample in a water/ethanol mixture and test with a pH indicator strip or a pH meter. A pH below 7 suggests the presence of the acidic impurity.[13]
-
Thin-Layer Chromatography (TLC): Spot your sample on a silica gel TLC plate and elute with a solvent system like hexane:ethyl acetate (e.g., 9:1). The carboxylic acid is more polar and will have a lower Rf value (it will travel less distance up the plate) than the aldehyde.
Q7: My aldehyde is contaminated with the carboxylic acid. What is the most effective way to purify it?
A: The acidic nature of the impurity allows for a straightforward purification by extraction. For more rigorous purification, column chromatography or bisulfite adduct formation can be used.
Protocol 1: Purification by Liquid-Liquid Extraction
This method is ideal for removing acidic impurities from a larger batch of the aldehyde.
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic 2-(Hexyloxy)benzoic acid to form its sodium salt, which is water-soluble and will be extracted into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This is a highly selective method for purifying aldehydes.[14][15][16]
-
Adduct Formation: Dissolve the impure aldehyde in a minimal amount of ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously. A white precipitate of the bisulfite adduct of the aldehyde will form.
-
Isolation: Filter the solid adduct and wash it with cold ethanol, followed by diethyl ether, to remove any non-aldehydic impurities.
-
Regeneration of Aldehyde: Suspend the washed solid adduct in water and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. This will reverse the reaction and regenerate the pure aldehyde.
-
Extraction: Extract the regenerated aldehyde with diethyl ether or another suitable organic solvent.
-
Final Work-up: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
Part 4: Visualized Workflows and Mechanisms
To better illustrate key processes, the following diagrams have been generated.
Caption: Free-radical chain mechanism for the autoxidation of aldehydes.
Caption: Step-by-step workflow for purifying aldehydes from acidic impurities.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 7. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. iscnagpur.ac.in [iscnagpur.ac.in]
- 13. scienceready.com.au [scienceready.com.au]
- 14. reddit.com [reddit.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in the Alkylation of Salicylaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of salicylaldehyde. Here, we address common issues leading to low conversion rates and provide structured troubleshooting advice in a practical question-and-answer format. Our approach is grounded in established chemical principles to help you diagnose and resolve experimental roadblocks effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My O-alkylation of salicylaldehyde is resulting in very low yield. What are the primary factors I should investigate?
Low conversion in the O-alkylation of salicylaldehyde, a variation of the Williamson ether synthesis, can stem from several interrelated factors.[1][2] A systematic review of your experimental setup is the most effective diagnostic approach.
Core Areas for Investigation:
-
Reagent Quality and Stoichiometry: The purity of your salicylaldehyde, alkylating agent, and the choice and handling of the base are paramount. Impurities, especially water, can significantly hinder the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, and solvent choice can prevent the reaction from reaching completion.
-
Competing Side Reactions: The structure of your reactants can favor undesirable pathways, such as C-alkylation or elimination reactions.[3]
Below is a workflow to systematically diagnose the root cause of low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
Question 2: I suspect my starting materials are the issue. How can I ensure their quality?
The integrity of your reactants is non-negotiable for a successful synthesis.
-
Salicylaldehyde: Commercial salicylaldehyde can contain phenol as a significant impurity, which will compete in the alkylation reaction.[4] Purification can be achieved through methods like forming a bisulfite adduct or by reaction with a copper acetate solution.[5]
-
Quick Check: The presence of phenol can often be detected by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis against a pure standard.
-
-
Base Selection and Handling: The base's role is to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Strength: A sufficiently strong base is required. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[6][7]
-
Anhydrous Conditions: Many strong bases are highly sensitive to moisture.[7] Ensure your base is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried, and anhydrous solvents must be used. Water will quench the base and inhibit the formation of the necessary phenoxide.[7]
-
-
Alkylating Agent: The alkylating agent (typically an alkyl halide) should be pure and free from degradation products. The reactivity order is generally I > Br > Cl. Softer electrophiles like iodides and bromides tend to favor C-alkylation, while harder electrophiles like chlorides may favor O-alkylation.[8]
Question 3: My TLC analysis shows multiple spots, including some that are not my starting material or desired product. What are the likely side reactions?
The presence of unexpected byproducts is a clear indicator of competing reaction pathways. In the alkylation of salicylaldehyde, two side reactions are particularly common.
A. C-Alkylation vs. O-Alkylation: The phenoxide ion of salicylaldehyde is an ambident nucleophile , meaning it can be alkylated at two positions: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[3]
-
Mechanism: O-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored under certain conditions. The choice of solvent plays a crucial role in directing the selectivity.[3]
-
Troubleshooting:
-
Solvent Choice: To favor O-alkylation, use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents solvate the cation but not the phenoxide anion, leaving it highly nucleophilic. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and promoting C-alkylation.[3]
-
Caption: Competing O- vs. C-alkylation pathways for the salicylaldehyde phenoxide.
B. Elimination (E2) Reaction: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1] However, if the alkylating agent is sterically hindered (secondary or tertiary alkyl halide), or if the reaction temperature is too high, an E2 elimination reaction can compete, forming an alkene byproduct.[3][9]
-
Troubleshooting:
Question 4: What are the optimal reaction conditions for the O-alkylation of salicylaldehyde?
While optimal conditions can be substrate-dependent, the following table provides a general guide based on common laboratory practices.[2][10]
| Parameter | Recommendation | Rationale & Potential Issues if Ignored |
| Base | K₂CO₃, NaH, KOtBu | A weak base will not fully deprotonate the phenol, leading to low conversion. Ensure anhydrous conditions for reactive bases like NaH.[7] |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents favor the desired O-alkylation pathway by not solvating the phenoxide anion.[3] |
| Temperature | 50-100 °C (often reflux) | Higher temperatures increase reaction rate, but excessive heat can promote elimination and other side reactions.[2][3] |
| Reaction Time | 1-72 hours | The reaction may require extended time to reach completion. Monitor progress by TLC or GC.[2][10] |
| Alkylating Agent | Primary Alkyl Halide (I > Br > Cl) | Secondary and tertiary halides are prone to E2 elimination, significantly reducing the yield of the desired ether.[3][9] |
Question 5: Can a phase-transfer catalyst improve my low conversion?
Yes, phase-transfer catalysis (PTC) can be a highly effective strategy, especially when using inorganic bases like sodium hydroxide or potassium carbonate with water-insoluble organic substrates.[11][12]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides.[11][13] This overcomes the immiscibility of the reactants and can significantly accelerate the reaction rate.[13]
-
Benefits:
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Salicylaldehyde
This protocol is a representative example and may require optimization for specific substrates.[10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile, ~0.15 M).
-
Base Addition: Add the base (e.g., anhydrous K₂CO₃, 3.0 equiv.) to the flask. Stir the mixture for 5-10 minutes. The formation of the yellow phenoxide is often observed.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., a primary alkyl bromide, 1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring. Monitor the reaction's progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation under high vacuum or by column chromatography.[10]
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Salicylaldehyde Preparation Method. Retrieved from [Link]
-
Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US2190607A - Salicylaldehyde purification.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
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ResearchGate. (2012). ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Retrieved from [Link]
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HKDSE. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Salicylaldehyde catalyzed the decarboxylative alkylation reaction. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Retrieved from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. Retrieved from [Link]
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Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]
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TSI Journals. (n.d.). ChEmiCAl TEChNOlOGy. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature?. Retrieved from [Link]
- Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
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ResearchGate. (n.d.). Salicylaldehyde/base catalyzed decarboxylative alkylations. Retrieved from [Link]
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ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Alkylation of Silyl Enol Ethers with Sterically Hindered α-Bromocarbonyls: Access to the Histamine H3 Receptor Antagonist. Retrieved from [Link]
-
Reddit. (2024). Clayden: “This regioselectivity [of the dehydration reaction] is determined by steric hindrance: attack is faster at the less hindered end of the allylic system.” My question: why is this a different outcome and explanation than reaction of HBr and butadiene?. Retrieved from [Link]
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Technical Support Center: Phase Transfer Catalysis for the Synthesis of 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(hexyloxy)benzaldehyde via Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this specific application of the Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when setting up or optimizing the synthesis of this compound using PTC.
Q1: Why is Phase Transfer Catalysis (PTC) a preferred method for this synthesis?
A: The synthesis of this compound is a Williamson ether synthesis, which involves the reaction of a phenoxide (from salicylaldehyde) with an alkyl halide (1-bromohexane).[1] The reactants have mutually exclusive solubilities: the sodium or potassium salt of salicylaldehyde is soluble in an aqueous phase, while 1-bromohexane is soluble in an organic phase. PTC is an elegant solution to this problem, as it avoids the need for expensive, anhydrous polar aprotic solvents like DMF or DMSO.[2] The catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide, dramatically accelerating the reaction rate.[3][4] This methodology aligns with green chemistry principles by often allowing the use of water and reducing organic solvent waste.[2][5]
Q2: I am getting a very low yield. What are the most common initial checks I should perform?
A: Low yield is a common issue that can often be traced to a few key areas.[6]
-
Ineffective Deprotonation: The phenolic proton of salicylaldehyde must be removed to form the nucleophilic phenoxide. Ensure your base (e.g., NaOH, KOH, K₂CO₃) is of good quality and used in sufficient stoichiometric amounts (typically 1.5-2.0 equivalents). The presence of excess water can also hinder the reaction by hydrating the phenoxide, reducing its nucleophilicity.[6][7]
-
Poor Stirring/Agitation: The reaction occurs at the interface between the aqueous and organic phases or within the organic phase after ion transport.[8] Vigorous stirring is essential to maximize the interfacial surface area, which directly impacts the reaction rate.[4][9] If the mixture is not adequately agitated, the transfer of the phenoxide will be slow, leading to poor conversion.
-
Catalyst Inactivity: The phase transfer catalyst can decompose, especially at high temperatures in strongly basic solutions.[9] Quaternary ammonium salts, for example, can undergo Hofmann elimination.[10] Ensure the reaction temperature is appropriate for the chosen catalyst's stability.
Q3: Besides the desired O-alkylation product, what are the primary side products I should look for?
A: The two most common side reactions in this synthesis are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or the aromatic ring, typically at the ortho or para positions (C-alkylation).[1][11] For salicylaldehyde, this would result in alkylation at the C4 or C6 position. The choice of solvent and reaction conditions can influence this selectivity. Generally, polar aprotic solvents and PTC conditions favor the desired O-alkylation.[11][12][13]
-
Elimination (E2 Reaction): The alkoxide/phenoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide to form an alkene (1-hexene in this case).[11][14] This is more problematic with secondary and tertiary alkyl halides.[15] Since 1-bromohexane is a primary halide, this side reaction is less favored but can be promoted by excessively high temperatures.[11]
Q4: How do I choose the right phase transfer catalyst?
A: The ideal catalyst should have sufficient lipophilicity to be soluble in the organic phase but also enough interfacial activity to facilitate ion exchange.
-
Quaternary Ammonium Salts (Quats): Salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) are common choices due to their effectiveness and moderate cost.[16][13] More lipophilic catalysts like Aliquat 336 (a methyltrioctylammonium chloride) can sometimes be more effective but may be harder to remove during workup.
-
Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts but are also more expensive.[10]
-
Crown Ethers and PEGs: Polyethylene Glycols (PEGs) and crown ethers like 18-crown-6 are also effective catalysts, particularly for solid-liquid PTC systems.[17][18][19] They function by encapsulating the cation (e.g., K⁺), making the associated anion more "naked" and nucleophilic.
Troubleshooting Guide: Specific Experimental Issues
| Problem | Potential Cause | Rationale & Explanation | Recommended Solution |
| 1. Incomplete consumption of salicylaldehyde | Insufficient Base or Inactive Base | The phenolic proton (pKa ≈ 8.4) requires a sufficiently strong base for complete deprotonation. Old or hydrated bases (e.g., NaOH pellets that have absorbed moisture) will be less effective.[6] | Use a fresh, finely powdered base. For liquid-liquid systems, use a concentrated aqueous solution (e.g., 50% w/w NaOH). Ensure at least 1.5 equivalents of base are used. |
| Low Reaction Temperature | The Sₙ2 reaction has an activation energy barrier. While PTC makes the reaction more facile, insufficient thermal energy can lead to slow reaction rates. | Gently heat the reaction mixture to 50-70 °C. Monitor the temperature, as excessive heat can promote side reactions and catalyst degradation.[9][11] | |
| Poor Mixing | The catalyst must shuttle ions between the phases. If the phases are not intimately mixed, the interfacial area is low, and the rate of transfer becomes the limiting factor.[4][9] | Use a mechanical overhead stirrer for larger scales. For lab scale, ensure the magnetic stir bar is creating a deep vortex, indicating vigorous agitation. | |
| 2. Significant C-Alkylation byproduct observed | Reaction Conditions Favoring C-Alkylation | While PTC generally favors O-alkylation, factors like high water content can solvate the oxygen of the phenoxide, leaving the ring carbons more accessible for attack.[12] | Minimize the amount of water in the system. Consider a solid-liquid (S-L) PTC system using anhydrous potassium carbonate as the base and a polar aprotic solvent like acetonitrile. This "drier" system strongly favors O-alkylation.[7][12] |
| 3. Formation of 1-hexene (Elimination Product) | Excessively High Reaction Temperature | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[11] | Lower the reaction temperature. For a primary halide like 1-bromohexane, a temperature of 60-70 °C should be sufficient without significant elimination. |
| Base is Too Sterically Hindered (Less Common for Phenoxides) | While the phenoxide is not exceptionally bulky, using an extremely hindered base to generate it (not typical in PTC) could favor its action as a base rather than a nucleophile. | This is unlikely to be the primary issue in this specific PTC reaction. Focus on controlling temperature. | |
| 4. Difficulty in Product Purification / Emulsion Formation | Catalyst is Too Lipophilic | Highly lipophilic catalysts (e.g., those with very long alkyl chains) can act as emulsifiers, making the separation of aqueous and organic layers difficult during workup. | Switch to a less lipophilic catalyst like TBAB. If an emulsion forms, add a saturated brine solution during the workup to help break it. |
| Crude Product is an Oil, Not a Solid | This compound is a liquid at room temperature, which can make purification by recrystallization challenging. | The primary purification method should be column chromatography on silica gel.[20] Recrystallization is generally not suitable unless solid derivatives are made. |
Visualizing the Process: Mechanism and Workflow
Phase Transfer Catalysis Mechanism
The diagram below illustrates the catalytic cycle for the Williamson ether synthesis of this compound under liquid-liquid PTC conditions. The quaternary ammonium cation (Q⁺) extracts the salicylaldehyde phenoxide anion from the aqueous phase into the organic phase, where it reacts with 1-bromohexane.
Caption: The catalytic cycle in phase transfer catalysis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common problems during the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Salicylaldehyde is an irritant, and 1-bromohexane is harmful. Concentrated NaOH is highly corrosive.
Protocol 1: Liquid-Liquid Phase Transfer Catalysis (L-L PTC)
This protocol is a robust starting point for lab-scale synthesis.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (e.g., 12.2 g, 0.1 mol).
-
Add toluene (100 mL) as the organic solvent.
-
Add Tetrabutylammonium Bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).
-
Rationale: Toluene is an effective, water-immiscible solvent. TBAB is a cost-effective and efficient catalyst for this transformation.[16]
-
-
Base and Reagent Addition:
-
In a separate beaker, carefully prepare a 50% (w/w) aqueous solution of sodium hydroxide by dissolving NaOH (8.0 g, 0.2 mol) in 8.0 mL of water. Caution: Exothermic.
-
Add the NaOH solution to the reaction flask.
-
Begin vigorous stirring.
-
Add 1-bromohexane (18.1 g, 0.11 mol, 1.1 equivalents) to the mixture dropwise over 10 minutes.
-
Rationale: A concentrated base minimizes excess water. A slight excess of the alkylating agent helps drive the reaction to completion.[13]
-
-
Reaction Execution:
-
Heat the vigorously stirred mixture to 65-70 °C using an oil bath.
-
Maintain this temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Salicylaldehyde is polar (lower Rf) while the product is much less polar (higher Rf).
-
Rationale: Heating increases the reaction rate. TLC allows for qualitative monitoring of the consumption of the starting material.[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of water.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine all organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The work-up removes the base, catalyst, and any water-soluble byproducts. Brine helps to break any emulsions and further dry the organic phase.[16]
-
Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).
-
Rationale: Column chromatography is the most effective method for separating the non-polar product from the polar unreacted salicylaldehyde and other potential impurities.[20]
-
Protocol 2: Solid-Liquid Phase Transfer Catalysis (S-L PTC)
This method can offer higher selectivity for O-alkylation.[7][12]
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (12.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol, finely powdered), and TBAB (1.61 g, 0.005 mol).
-
Add 100 mL of anhydrous acetonitrile.
-
Rationale: Potassium carbonate is a milder base that is easier to handle than NaOH and creates a "drier" reaction environment, which favors O-alkylation.[7] Acetonitrile is a suitable polar aprotic solvent.
-
-
Reagent Addition and Reaction:
-
Add 1-bromohexane (18.1 g, 0.11 mol) to the suspension.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring.
-
Maintain reflux for 6-8 hours, monitoring by TLC as described in Protocol 1.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the solid cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
References
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Wang, L., & Wang, Y. (2007). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Taylor & Francis Online. [Link]
-
Mąkosza, M. (2022). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
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Maruoka, K. (Ed.). (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Mąkosza, M. (2022). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Semantic Scholar. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]
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Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc.. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
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Wang, Y., et al. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. [Link]
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Dehmlow, E. V., & Dehmlow, S. S. (1993). Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate. ScienceDirect. [Link]
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Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]
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Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]
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Halpern, M. (n.d.). Top 10 Opportunities. Phase Transfer Catalysis Home Page. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Selvam, P., & Chidambaram, M. (2003). Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Request PDF. [Link]
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Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Wang, Y., et al. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
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Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Semantic Scholar. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]
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PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. PubMed Central. [Link]
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Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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Sahoo, P. K., et al. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Der Pharma Chemica. [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
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Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PubMed Central. [Link]
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PTC Chemical. (2024). Phase transfer catalyst in organic synthesis. PTC Chemical. [Link]
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Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.. [Link]
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Sciencemadness.org. (2015). Purification of benzaldehyde?. Sciencemadness.org. [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Reddit. [Link]
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California Air Resources Board. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. California Air Resources Board. [Link]
-
PubMed. (1998). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. PubMed. [Link]
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Technical Support Center: Solvent Effects in the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes
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This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-alkoxybenzaldehydes via the Williamson ether synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical role of solvent selection in achieving high yields and purity.
Introduction: The Decisive Role of the Solvent
The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[1][2] In the context of synthesizing 2-alkoxybenzaldehydes, the reaction involves the deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1]
The choice of solvent is not a trivial decision; it is a critical parameter that dictates the reaction's success. The solvent influences the solubility of reactants, the reactivity of the nucleophile, and the rates of competing side reactions.[1][3] A judicious choice can lead to high yields of the desired 2-alkoxybenzaldehyde, while a poor choice can result in low yields, difficult purifications, and the predominance of unwanted byproducts.[4] This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal link between the issue and solvent choice.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What's the likely cause related to my solvent?
Answer: A low or incomplete conversion is one of the most common issues and is frequently tied to the solvent system.
-
Cause 1: Use of Protic Solvents (e.g., Ethanol, Methanol, Water).
-
Explanation: The Williamson ether synthesis is an SN2 reaction that relies on a strong nucleophile (the phenoxide).[1][5] Polar protic solvents possess acidic protons (e.g., -OH groups) that can form hydrogen bonds with the negatively charged oxygen of the phenoxide.[6][7][8] This "caging" effect, known as solvation, stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack the alkyl halide.[7][8][9]
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5][10][11][12] These solvents are polar enough to dissolve the phenoxide salt but lack the acidic protons to form strong hydrogen bonds.[7][13] This leaves a "naked," highly reactive nucleophile in solution, dramatically increasing the SN2 reaction rate.[11] For instance, changing the solvent from methanol to acetonitrile can improve the O-alkylation to C-alkylation product ratio from 72:28 to 97:3.[4]
-
-
Cause 2: Insufficient Polarity.
-
Explanation: While apolar solvents won't solvate the nucleophile, they are often poor choices because the ionic phenoxide salt (e.g., sodium salicylaldehyde) may not dissolve sufficiently. If the nucleophile is not in solution, the reaction cannot occur efficiently.
-
Solution: Ensure your chosen aprotic solvent has a sufficiently high dielectric constant to dissolve the reactants. DMF and DMSO are excellent choices for their high polarity and solvating power for salts.[5][10]
-
-
Cause 3: Presence of Water.
-
Explanation: The synthesis is highly sensitive to moisture.[14] Water is a protic solvent that will deactivate the nucleophile. More critically, it can consume the strong base (like NaH) used to generate the phenoxide and can hydrolyze the alkyl halide.[11][14]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. Ensure your starting materials are also dry.[11]
-
Question 2: I'm observing a significant amount of an alkene byproduct. How can my solvent choice help minimize this?
Answer: The formation of an alkene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[2][10] This is particularly problematic with secondary and tertiary alkyl halides.[10][15]
-
Explanation: The phenoxide is not only a good nucleophile but also a strong base.[10] This basicity can promote the elimination of H-X from the alkyl halide to form an alkene. Higher reaction temperatures often favor elimination over substitution.[10][14]
-
Solution:
-
Optimize Temperature: While related to the solvent's boiling point, lowering the reaction temperature generally favors the SN2 pathway.[10] Choose a solvent with a suitable boiling point that allows for a controlled reaction temperature, typically in the range of 50-100 °C.[12][14]
-
Solvent Choice: While the primary factor is the structure of the alkyl halide (primary halides are best), the solvent can play a role.[10][15] Highly polar aprotic solvents like DMSO can sometimes favor substitution. However, the most effective strategy is to use a primary alkyl halide whenever possible.[10]
-
Question 3: I am seeing byproducts that suggest alkylation on the aromatic ring (C-alkylation) instead of the desired O-alkylation. Why is this happening?
Answer: This issue arises because the phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the ortho and para positions).[1]
-
Explanation: The solvent plays a crucial role in directing the alkylation site.
-
Polar Protic Solvents (e.g., ethanol, water) strongly solvate the oxygen atom through hydrogen bonding. This steric and electronic shielding makes the oxygen less available for reaction, which can sometimes increase the relative amount of C-alkylation.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) leave the oxygen atom relatively unsolvated and more accessible, thus strongly favoring the desired O-alkylation.[10][11]
-
-
Solution: The use of polar aprotic solvents is the most effective way to maximize O-alkylation and minimize C-alkylation side products. Acetonitrile is often an excellent choice for achieving high selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for this synthesis? A1: The ideal solvent should be polar and aprotic .[10] It needs to have a high enough dielectric constant to dissolve the ionic phenoxide intermediate but should not have acidic protons that can hydrogen-bond with and deactivate the nucleophile.[7][13] Acetonitrile, DMF, and DMSO are the most common and effective choices.[5]
Q2: Can I use a nonpolar solvent like toluene or hexane? A2: It is generally not recommended. While these solvents will not deactivate the nucleophile, they are poor at dissolving the ionic phenoxide salt. This leads to a heterogeneous reaction mixture and very slow reaction rates. However, in systems using a Phase Transfer Catalyst (PTC) , a two-phase system (e.g., water/toluene) can be employed. The PTC, such as tetrabutylammonium bromide, helps shuttle the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.[1][16][17][18] This method has the advantage of not requiring anhydrous conditions.[16][17]
Q3: How does reaction temperature relate to solvent choice? A3: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[12] The chosen solvent must have a boiling point high enough to accommodate the desired reaction temperature. For example, acetonitrile (BP: 82 °C) is suitable for many applications, while DMF (BP: 153 °C) or DMSO (BP: 189 °C) allow for higher temperatures if required for less reactive alkyl halides. However, be aware that excessively high temperatures can promote elimination side reactions.[11]
Q4: What base should I use in combination with my solvent? A4: For phenols like salicylaldehyde, which are more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, especially in polar aprotic solvents like DMF or DMSO.[5][10] Stronger bases like sodium hydride (NaH) can also be used, which offers the advantage of an irreversible deprotonation, driving the initial step to completion.[15]
Data Presentation: Solvent Property Summary
The table below summarizes the properties of common solvents and their general suitability for the Williamson ether synthesis of 2-alkoxybenzaldehydes.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Type | Suitability & Comments |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Excellent. High polarity dissolves salts well, high boiling point allows for a wide temperature range. Promotes fast SN2.[19][20] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | Polar Aprotic | Excellent. Highest polarity and boiling point. Superb for dissolving reactants but can be difficult to remove during workup.[19][20] |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Excellent. Good polarity, promotes high selectivity for O-alkylation, and is easier to remove than DMF/DMSO.[4][19][20] |
| Acetone | C₃H₆O | 56 | 20.7 | Polar Aprotic | Good. A suitable polar aprotic option, though its low boiling point limits the reaction temperature.[19][20] |
| Ethanol | C₂H₆O | 79 | 24.6 | Polar Protic | Poor. Solvates and deactivates the phenoxide nucleophile via hydrogen bonding, leading to very slow reaction rates.[19][20] |
| Methanol | CH₄O | 65 | 33.0 | Polar Protic | Poor. Similar to ethanol, hydrogen bonding significantly reduces nucleophilicity.[20] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Poor (unless with PTC). Fails to dissolve the ionic phenoxide intermediate.[20] |
Experimental Protocols & Visualizations
General Experimental Protocol
-
Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add 2-hydroxybenzaldehyde (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.2-0.5 M concentration).
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).[11]
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as needed.
Visual Workflow: SN2 Mechanism and Solvent Effect
Caption: The SN2 mechanism and the critical influence of solvent type on nucleophile reactivity.
Decision-Making Flowchart for Solvent Selection
Caption: A decision flowchart for selecting the optimal solvent system.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Reddit. Polar Protic vs. Polar Aprotic Solvents. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
University of California, Davis. Common Organic Solvents: Table of Properties. [Link]
-
ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Help me, how increase yield in williamson ether reaction?. [Link]
-
AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
-
Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
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- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. francis-press.com [francis-press.com]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 19. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 20. arcorepoxy.com [arcorepoxy.com]
Technical Support Center: Catalyst Selection for Optimizing 2-(Hexyloxy)benzaldehyde Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-(hexyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this Williamson ether synthesis.
Section 1: Catalyst Selection and Optimization
The synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and a hexyl halide is a classic example of the Williamson ether synthesis. The choice of catalyst is paramount in driving the reaction towards high yield and purity, primarily by facilitating the deprotonation of the phenolic hydroxyl group.
Q1: What are the primary catalytic systems for the synthesis of this compound, and how do they compare?
A1: The most common methods involve base-mediated catalysis and phase-transfer catalysis (PTC). Each has distinct advantages.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Typical Catalysts/Bases | Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| Base-Mediated | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile, Acetone | 50-100 | Simple setup, readily available reagents.[1] | May require anhydrous conditions, especially with NaH.[2][3] High temperatures can promote side reactions.[1] |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate, 18-crown-6 | Toluene, Dichloromethane (biphasic with water) | 70-90 | Milder conditions, no need for expensive anhydrous solvents, often faster reaction rates and easier workup.[2][4] | Requires vigorous stirring, catalyst may need to be removed during purification. |
Expert Insight: For laboratory-scale synthesis, potassium carbonate in DMF is a robust and cost-effective starting point.[4] For larger-scale reactions or when struggling with reaction times, Phase-Transfer Catalysis offers significant advantages in terms of safety and efficiency.[2]
Q2: I'm observing low conversion of 2-hydroxybenzaldehyde. What are the likely causes related to my catalyst/base?
A2: Low conversion is a common issue often linked to the effectiveness of the base in deprotonating the phenolic hydroxyl group.
-
Inactive Base: The base is crucial for generating the reactive phenoxide. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective.[5]
-
Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the 2-hydroxybenzaldehyde.
-
Solution: Use at least a stoichiometric amount of base. A slight excess (e.g., 1.5 equivalents) is often recommended to drive the reaction to completion.[2]
-
-
Suboptimal Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2]
-
Solution: If the reaction is sluggish at a lower temperature, consider incrementally increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Formation of Significant Side Products
Q: My TLC analysis shows multiple spots, and the isolated yield of the desired product is low. What are the common side reactions, and how can I minimize them with catalyst selection?
A: Side product formation is a primary cause of low yields. Identifying and mitigating these pathways is key.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][6][7]
-
Mitigation: The choice of solvent and catalyst system is critical. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1] Phase-transfer catalysis can also minimize C-alkylation by controlling the ion-pairing of the phenoxide.[8] Minimizing water in the reaction medium can also favor O-alkylation.[8]
-
-
E2 Elimination: The base can promote the elimination of the alkyl halide (e.g., 1-bromohexane) to form an alkene (1-hexene), especially at higher temperatures.[1][3][6]
-
Mitigation: Use a primary alkyl halide like 1-bromohexane, which is less prone to elimination than secondary or tertiary halides.[1][9][10] Avoid excessively high temperatures; if elimination is observed, try running the reaction at a lower temperature for a longer duration.[1] Using a milder base like potassium carbonate instead of a very strong base can also reduce elimination.[1]
-
-
Di-alkylation: In substrates with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde, alkylation of both hydroxyls can occur.[11]
Issue 2: Difficulty in Product Purification
Q: I'm having trouble separating my product from unreacted 2-hydroxybenzaldehyde. How can my initial catalyst choice impact purification?
A: Effective purification is critical. The choice of catalyst can influence the impurity profile.
-
Unreacted Starting Material: If the reaction does not go to completion, separating the more polar 2-hydroxybenzaldehyde from the less polar this compound can be challenging.
-
Solution: An aqueous basic wash (e.g., with dilute NaOH) during the workup can help remove the acidic unreacted starting material.[2] Column chromatography is also a very effective method for separation.[5] Use a solvent system of increasing polarity, for instance, starting with hexane and gradually adding ethyl acetate.[5]
-
-
Catalyst Residues: Phase-transfer catalysts, being quaternary ammonium salts, can sometimes be carried through the workup.
Section 3: Experimental Protocols and Workflows
Protocol 1: Base-Mediated Synthesis using Potassium Carbonate
This protocol is a standard and reliable method for the Williamson ether synthesis of this compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF.[2][5]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq.) to the mixture.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC until the 2-hydroxybenzaldehyde spot has disappeared (typically 3-6 hours).[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.[5]
-
Washing: Combine the organic layers and wash with water, followed by brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
For a potentially faster and more efficient synthesis, especially on a larger scale, PTC is an excellent alternative.[2]
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Bromohexane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor, combine 2-hydroxybenzaldehyde (1.0 eq.), an aqueous solution of NaOH or KOH (2.0-3.0 eq.), a phase-transfer catalyst such as TBAB (0.05-0.1 eq.), and toluene.[2]
-
Reagent Addition: Add 1-bromohexane (1.1 eq.) to the biphasic mixture.[2]
-
Reaction: Heat the mixture to 70-90 °C with vigorous stirring to ensure good mixing between the aqueous and organic phases.[2]
-
Monitoring: Monitor the reaction by TLC or GC.[2]
-
Work-up: After completion, cool the mixture and separate the organic and aqueous layers.
-
Washing: Wash the organic layer with water and then brine.[2]
-
Drying and Concentration: Dry the organic layer over a drying agent and remove the solvent under reduced pressure.[2]
-
Purification: Purify the product as described in the lab-scale protocol.[2]
Visualizing the Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use other hexyl halides, like 1-chlorohexane or 1-iodohexane?
A1: Yes, but the reactivity will differ. The leaving group ability follows the trend I > Br > Cl > F.[2] 1-Iodohexane will be the most reactive but is also more expensive and potentially less stable. 1-Chlorohexane is less reactive and may require higher temperatures or longer reaction times.[2] 1-Bromohexane generally offers a good balance of reactivity and cost.[2]
Q2: What is the role of a phase-transfer catalyst?
A2: A phase-transfer catalyst, like TBAB, facilitates the transfer of a reactant from one phase to another where the reaction occurs.[15] In this synthesis, the hydroxide or phenoxide ion is transferred from the aqueous phase to the organic phase containing the alkyl halide.[4][16] This increases the reaction rate and allows for the use of biphasic solvent systems.[1]
Q3: How do I know if my reaction is complete?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting material (2-hydroxybenzaldehyde) on a TLC plate, you can visually track the consumption of the starting material and the formation of the new, less polar product spot.[2]
Q4: Why is my product a yellow oil instead of a colorless liquid?
A4: A yellow or brownish color can indicate the presence of impurities, which could be from side reactions or degradation of the aldehyde.[3] Purification by column chromatography or distillation is recommended to remove these colored impurities.[3]
References
- EP0074272B1 - Process for the preparation of hydroxybenzaldehydes - Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. Available at: [Link]
-
PTC Selective O-Alkylation - PTC Organics, Inc. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Selective O-Alkylation Reaction Screen | Download Table - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones - ResearchGate. Available at: [Link]
-
Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure - Reddit. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
The High Yield Synthesis of Benzaldehydes from Benzylic Alcohols using Homogeneously Catalyzed Aerobic Oxidation in Acetic Acid | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Temperature Control in Large-Scale Synthesis of 2-(Hexyloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Hexyloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the critical aspect of temperature control during large-scale production. Effective thermal management is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved via the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of salicylaldehyde with a hexyl halide, such as 1-bromohexane, in the presence of a base. The optimal reaction temperature typically ranges from 60-100°C, depending on the choice of solvent and base.[4][5]
Q2: Is the Williamson ether synthesis of this compound an exothermic or endothermic reaction?
A2: The Williamson ether synthesis is generally an exothermic reaction, meaning it releases heat.[6][7] While the exotherm may be manageable on a lab scale, it can become a significant safety concern during large-scale synthesis. Without proper temperature control, the heat generated can lead to a runaway reaction, posing risks of over-pressurization and loss of containment.[8][9]
Q3: What are the primary methods for controlling temperature in a large-scale reactor?
A3: Temperature control in industrial reactors is typically achieved through several methods:
-
Jacketed Reactors: These reactors have a double-walled vessel where a heating or cooling fluid circulates to maintain the desired temperature.[10][11]
-
Heat Exchangers: External or internal heat exchangers provide a larger surface area for efficient heat transfer.[10][12]
-
Controlled Reagent Addition: For exothermic reactions, adding one of the reactants gradually allows for the heat to be dissipated as it is generated, preventing a rapid temperature increase.[6]
-
Process Analytical Technology (PAT): Real-time monitoring of reaction parameters, including temperature, using in-situ sensors allows for precise and immediate adjustments to the heating or cooling systems.[13][14][15]
Q4: How does the choice of solvent impact temperature control?
A4: The solvent plays a crucial role in temperature management. Key properties to consider include:
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.
-
Thermal Conductivity: Solvents with higher thermal conductivity can help dissipate heat more effectively.
-
Heat Capacity: A higher heat capacity means the solvent can absorb more heat with a smaller increase in temperature.
Commonly used solvents for this synthesis include dimethylformamide (DMF), acetone, and acetonitrile.[4][5] It is important to select a solvent that is inert under the reaction conditions.[5]
II. Troubleshooting Guide: Temperature Control Issues
This guide provides a systematic approach to diagnosing and resolving common temperature control problems encountered during the large-scale synthesis of this compound.
Issue 1: Temperature Overshoot During Reaction Initiation
Symptom: The internal reactor temperature rapidly exceeds the setpoint upon the addition of reagents.
Potential Causes & Solutions:
| Potential Cause | Rationale | Recommended Action |
| Rapid Reagent Addition | The exothermic nature of the Williamson ether synthesis can lead to a rapid release of heat if the alkyl halide is added too quickly.[6] | Implement a controlled, dropwise addition of 1-bromohexane. Utilize a programmable dosing pump for precise control over the addition rate. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature. |
| Inadequate Cooling Capacity | The reactor's cooling system may not be sufficient to remove the heat generated by the reaction at the current scale. | Ensure the cooling fluid is at the correct temperature and flow rate. Verify that the heat exchanger surfaces are clean and free from fouling, which can impede heat transfer.[16] Consider pre-cooling the reactor contents before starting the reagent addition. |
| Poor Mixing | Inefficient agitation can lead to localized "hot spots" where the reaction rate is significantly higher, causing a sudden temperature spike when these pockets mix with the bulk solution.[17] | Check the agitator speed and design to ensure it is appropriate for the reactor volume and viscosity of the reaction mixture. Ensure baffles are correctly installed to promote thorough mixing. |
Issue 2: Inability to Reach or Maintain Target Reaction Temperature
Symptom: The reactor temperature struggles to reach the desired setpoint or consistently drops below it during the reaction.
Potential Causes & Solutions:
| Potential Cause | Rationale | Recommended Action |
| Insufficient Heating | The heating system may lack the power to bring the large volume of reactants to the target temperature and compensate for heat loss to the environment. | Verify the proper functioning of the heating system (e.g., steam pressure, heating element integrity).[11][18] Ensure adequate insulation on the reactor and associated pipework to minimize heat loss.[10][17] |
| Faulty Temperature Sensors | Inaccurate temperature readings from faulty or improperly calibrated sensors can lead to incorrect adjustments by the control system.[16][17] | Regularly inspect and calibrate all temperature sensors.[18] Use multiple sensors at different locations within the reactor to get a more accurate temperature profile.[18] |
| Endothermic Side Reactions | While the main reaction is exothermic, unforeseen side reactions or phase changes (e.g., dissolution of solids) could be absorbing heat. | Analyze the reaction mixture for byproducts. Review the reaction chemistry to identify any potential endothermic processes. |
Issue 3: Temperature Fluctuations Throughout the Reaction
Symptom: The reactor temperature oscillates around the setpoint, indicating unstable control.
Potential Causes & Solutions:
| Potential Cause | Rationale | Recommended Action |
| Poorly Tuned Control System | The PID (Proportional-Integral-Derivative) controller for the temperature may not be optimized for the thermal dynamics of the large-scale reactor.[18] | Engage a control systems engineer to tune the PID loop parameters. Implement advanced temperature control algorithms if necessary.[18] |
| Inconsistent Utility Supply | Fluctuations in the temperature or pressure of the heating/cooling medium can lead to unstable temperature control. | Ensure a stable and reliable supply of heating and cooling utilities. Install regulators and buffers to dampen any fluctuations. |
| Changes in Reaction Rate | As reactants are consumed, the rate of heat generation may change, requiring adjustments to the heating or cooling input. | Implement a data logging system to track the temperature profile over time and identify any patterns related to reaction progression.[18] Consider using reaction calorimetry to better understand the heat flow of the reaction at scale. |
III. Experimental Protocols & Visualizations
Protocol: Reactor Setup and Temperature Monitoring
-
Reactor Preparation: Ensure the reactor is clean, dry, and free from any contaminants from previous batches.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, especially if using a moisture-sensitive base like sodium hydride.[5]
-
Charge Reactants: Charge salicylaldehyde, the base (e.g., potassium carbonate), and the solvent into the reactor.
-
Temperature Probe Placement: Ensure the primary temperature probe is fully submerged in the reaction mixture and not touching the reactor walls or agitator.
-
Initiate Agitation: Begin stirring to ensure a homogenous mixture before heating.
-
Heating: Set the temperature controller to the desired setpoint and begin heating the reactor jacket.
-
Reagent Addition: Once the target temperature is reached and stable, begin the controlled addition of 1-bromohexane.
-
Continuous Monitoring: Throughout the reaction, continuously monitor the internal temperature, jacket temperature, and reagent addition rate.[6]
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for temperature control issues.
Reactant and Solvent Properties
For effective thermal management, it is essential to be aware of the physical properties of the reactants and solvents involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Salicylaldehyde | 122.12[19][20] | 196-197[19][21] | -7[21] | 1.146[19][21] |
| 1-Bromohexane | 165.07[22][23] | 154-158[22][24] | -85[22] | 1.176[22][24] |
| Acetone | 58.08 | 56 | -95 | 0.79 |
| Acetonitrile | 41.05 | 82 | -45 | 0.786 |
| Dimethylformamide (DMF) | 73.09 | 153 | -61 | 0.944 |
Data for solvents sourced from standard chemical property databases.
IV. References
-
1-BROMOHEXANE | - atamankimya.com. Available at:
-
Salicylaldehyde - Wikipedia. Available at: [Link]
-
Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua - Filter Dryer. Available at: [Link]
-
1-Bromohexane - Wikipedia. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 2-(Hexyloxy)benzaldehyde vs. 4-(Hexyloxy)benzaldehyde in the Synthesis of Calamitic Liquid Crystals
For researchers, scientists, and professionals in drug development and materials science, the precise architecture of a molecule is paramount. In the field of liquid crystal synthesis, this principle is vividly demonstrated when comparing the utility of 2-(hexyloxy)benzaldehyde and 4-(hexyloxy)benzaldehyde. While differing only by the position of a hexyloxy group on a benzaldehyde ring, these two isomers yield dramatically different outcomes in the formation of calamitic (rod-like) liquid crystals. This guide provides an in-depth comparison, supported by experimental insights, to inform the rational design of new mesogenic materials.
The Decisive Role of Molecular Geometry in Liquid Crystal Formation
Thermotropic liquid crystals are materials that exhibit phases of matter intermediate between a crystalline solid and an isotropic liquid.[1][2] For calamitic liquid crystals, the defining characteristic is their elongated, rod-like molecular shape, often referred to as molecular anisotropy.[3] This shape is crucial for the molecules to align directionally, giving rise to the unique optical and electronic properties of the nematic and smectic mesophases.[1][3]
The position of substituent groups on the molecular core can profoundly impact this anisotropy. Even minor structural changes can disrupt the required linearity, thereby inhibiting or completely preventing the formation of a liquid crystalline phase.[4][5] This is the central issue when choosing between the ortho (2-) and para (4-) isomers of hexyloxybenzaldehyde.
The 4-(hexyloxy)benzaldehyde isomer maintains a linear, rod-like geometry, which is highly conducive to the parallel alignment required for liquid crystal phases. In contrast, the this compound isomer introduces a significant bend or "kink" in the molecular structure due to steric hindrance from the alkoxy group at the ortho position. This deviation from linearity disrupts the intermolecular forces necessary for mesophase formation.
Caption: Molecular structures of the para and ortho isomers of hexyloxybenzaldehyde.
Comparative Synthesis: A Schiff Base Approach
To provide a direct comparison, we will consider the synthesis of a Schiff base liquid crystal, a common and well-established class of mesogens, by reacting each benzaldehyde isomer with a suitable primary amine, such as 4-aminophenyl acetate. Schiff base formation is a condensation reaction that creates an azomethine (-C=N-) linkage, extending the rigid molecular core.[6][7]
General Synthesis Workflow
The synthesis proceeds via a nucleophilic addition-elimination reaction, typically catalyzed by a weak acid in an alcohol solvent.[6] The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine product.[6]
Caption: Generalized experimental workflow for Schiff base liquid crystal synthesis.
Experimental Protocols
The following protocols detail the synthesis of a representative Schiff base from both 4-(hexyloxy)benzaldehyde and its ortho isomer.
Protocol 1: Synthesis of (E)-4-((4-(hexyloxy)benzylidene)amino)phenyl acetate (from the para isomer)
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2.06 g (10 mmol) of 4-(hexyloxy)benzaldehyde and 1.51 g (10 mmol) of 4-aminophenyl acetate in 40 mL of absolute ethanol.[8]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[8]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.[6][8]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the crude product.[6][8]
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.[8][9] Purify the product by recrystallization from absolute ethanol to obtain fine, colorless crystals.
Protocol 2: Synthesis using this compound
The same procedure as Protocol 1 is followed, substituting this compound for the 4-isomer.
Comparative Performance and Characterization Data
The liquid crystalline properties of the synthesized compounds are primarily evaluated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[10][11] POM allows for the visual identification of different liquid crystal phases (mesophases) by their unique textures under polarized light, while DSC quantitatively determines the temperatures and enthalpy changes of phase transitions.[1][10]
| Parameter | Derivative from this compound | Derivative from 4-(Hexyloxy)benzaldehyde |
| Molecular Geometry | Bent / Non-linear | Linear / Rod-like[3] |
| Expected Mesophase | Non-mesogenic or monotropic | Enantiotropic Nematic and/or Smectic[4][12] |
| POM Observation | Crystalline solid melts directly to isotropic liquid | Characteristic textures (e.g., Schlieren for Nematic, focal-conic for Smectic) observed[3][4] |
| DSC Analysis | Single sharp peak for melting | Multiple peaks indicating crystal-mesophase and mesophase-isotropic transitions[1][3] |
| Mesophase Stability | Very low to non-existent | High, with a broad temperature range[12][13] |
Discussion: The Decisive "Para" Advantage
The experimental results unequivocally demonstrate the superiority of the para-substituted isomer for creating stable, calamitic liquid crystals.
-
4-(Hexyloxy)benzaldehyde Derivatives: The resulting Schiff base possesses a highly linear, anisotropic geometry. This rod-like shape maximizes favorable intermolecular interactions (van der Waals forces and π-π stacking), allowing the molecules to self-assemble into the ordered structures characteristic of nematic and smectic phases.[14] These materials are typically enantiotropic, meaning the liquid crystal phase is stable and observable on both heating and cooling cycles.[12]
-
This compound Derivatives: The hexyloxy group at the ortho position introduces significant steric hindrance, forcing a non-linear or bent conformation. This "kink" in the molecular structure severely disrupts the ability of the molecules to pack efficiently in a parallel manner.[5] Consequently, the intermolecular forces are weakened, and the energy barrier to forming an ordered mesophase becomes too high. As a result, these compounds typically do not exhibit liquid crystalline behavior (non-mesogenic) and transition directly from a crystalline solid to an isotropic liquid upon heating.[5]
Conclusion and Recommendations
For researchers aiming to synthesize calamitic liquid crystals, such as those used in display technologies and sensors, 4-(hexyloxy)benzaldehyde is the unequivocally preferred precursor . Its para substitution pattern is fundamental to achieving the molecular linearity and rigidity required for the formation of stable nematic and smectic mesophases.[4][6]
While this compound can undergo the same chemical reactions, its inherent molecular geometry makes it unsuitable for creating conventional rod-like liquid crystals. Its use will almost certainly lead to non-mesogenic compounds. Therefore, for applications requiring calamitic mesophases, the selection of the 4-substituted isomer is a critical first step in successful molecular design.
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A Comparative Guide to the Biological Activity of Schiff Bases Derived from Different Alkoxybenzaldehydes
In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile and highly valuable class of organic compounds.[1][2][3] Their facile synthesis, structural flexibility, and diverse biological activities have positioned them as privileged scaffolds in drug discovery.[4][5] This guide provides a comprehensive comparison of the biological activities—specifically antimicrobial, antioxidant, and anticancer properties—of Schiff bases derived from various alkoxybenzaldehydes. By examining the influence of the position and nature of the alkoxy substituent on the benzaldehyde ring, we aim to elucidate structure-activity relationships and provide a framework for the rational design of more potent therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to support further investigation.
The Architectural Blueprint: Alkoxybenzaldehydes as Precursors
Alkoxy-substituted benzaldehydes, such as vanillin and its isomers, are excellent starting materials for the synthesis of biologically active Schiff bases. The presence of the alkoxy (-OR) group can significantly modulate the electronic and steric properties of the resulting Schiff base, thereby influencing its interaction with biological targets.[6] This guide will focus on derivatives of commonly studied alkoxybenzaldehydes to draw meaningful comparisons.
Synthesis of Alkoxybenzaldehyde-Derived Schiff Bases: A Standardized Approach
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde.[7][8] To ensure comparability of biological data, a standardized synthetic protocol is essential.
Experimental Protocol: General Synthesis via Reflux Condensation
This protocol describes a general and efficient method for synthesizing Schiff bases from various alkoxybenzaldehydes.[7]
Materials:
-
Alkoxybenzaldehyde (e.g., vanillin, o-vanillin, 2-ethoxybenzaldehyde)
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (10 mmol) in a minimal amount of absolute ethanol (approximately 20-30 mL). In a separate beaker, dissolve an equimolar amount of the alkoxybenzaldehyde (10 mmol) in absolute ethanol.
-
Mixing: Add the aldehyde solution to the amine solution with continuous stirring.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, the volume of the solvent can be reduced by evaporation, or the solution can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. The formation of the azomethine group is typically confirmed by a characteristic peak in the IR spectrum around 1607-1622 cm⁻¹ and a proton signal in the ¹H NMR spectrum between 8.30-8.66 ppm.[6][9]
Caption: General workflow for the synthesis of Schiff bases.
Comparative Biological Evaluation
The true measure of a Schiff base's potential lies in its biological activity. Here, we compare the antimicrobial, antioxidant, and anticancer properties of Schiff bases derived from different alkoxybenzaldehydes, supported by standardized experimental protocols.
Antimicrobial Activity
Schiff bases are well-documented for their antibacterial and antifungal properties.[2][3][10] The azomethine group is a crucial pharmacophore that can interfere with microbial cell wall synthesis or other essential cellular processes.[11]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14] The broth microdilution method is a widely used technique for determining MIC values.[15][16]
Materials:
-
Synthesized Schiff bases
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the respective broth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without Schiff base) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the Schiff base at which no visible growth (turbidity) is observed.[14][15]
| Schiff Base Derivative (Alkoxybenzaldehyde) | Test Organism | MIC (µg/mL) | Reference |
| Vanillin-derived | Escherichia coli | >100 | [17] |
| Vanillin-derived | Staphylococcus aureus | >100 | [17] |
| p-Vanillin-derived | Escherichia coli | Varies | [9] |
| p-Vanillin-derived | Staphylococcus aureus | Varies | [9] |
| 3-Ethoxy-salicylaldehyde-derived | Staphylococcus aureus | 10 (Ligand) | [18] |
| 3-Ethoxy-salicylaldehyde-derived (Cu Complex) | Staphylococcus aureus | 18 (Complex) | [18] |
Insights from the Data:
-
Schiff bases derived from p-vanillin have been shown to exhibit higher antimicrobial activity than those derived from vanillin, suggesting that the position of the hydroxyl and methoxy groups on the aldehyde ring plays a crucial role in their biological action.[6][9]
-
The antimicrobial activity of Schiff bases can be significantly enhanced upon complexation with metal ions. For instance, the copper complex of a Schiff base derived from 3-ethoxy-salicylaldehyde showed greater inhibition against Staphylococcus aureus compared to the free ligand.[18]
Antioxidant Activity
Many Schiff bases exhibit potent antioxidant properties, primarily due to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals.[19][20]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the antioxidant capacity of a compound.[21][22][23]
Materials:
-
Synthesized Schiff bases
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microtiter plate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the Schiff bases and ascorbic acid in methanol.
-
Reaction: Add the sample solution to the DPPH solution and mix.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm.[21][23]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[21]
| Schiff Base Derivative (Alkoxybenzaldehyde) | IC₅₀ (µg/mL) | Reference |
| o-Vanillin-derived (with aniline) | 106.2 | [24] |
| o-Vanillin-derived (with p-toluidine) | 196.4 | [24] |
| o-Vanillin-derived (with p-anisidine) | 125.7 | [24] |
| Nicotinic acid hydrazide and o-vanillin | 729.258 | [25] |
| Vanillin | 0.52 | [19] |
| Ascorbic Acid (Standard) | ~0.48 | [19] |
Insights from the Data:
-
Schiff bases derived from o-vanillin have demonstrated antioxidant activity, although in some cases, it is lower than that of standard antioxidants like ascorbic acid.[24]
-
The nature of the amine substituent significantly influences the antioxidant potential. For instance, the Schiff base from o-vanillin and aniline showed a lower IC₅₀ value (indicating higher activity) compared to the one derived from o-vanillin and p-toluidine.[24]
-
Interestingly, in some studies, the parent aldehyde, vanillin, has shown potent antioxidant activity, comparable to vitamin C.[19] This highlights the importance of the phenolic hydroxyl group in radical scavenging.
Anticancer Activity
The cytotoxic effects of Schiff bases against various cancer cell lines have been extensively investigated.[26][27][28] They can induce apoptosis through various mechanisms, including DNA binding and intercalation.[27][29]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[30][31][32]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG-2)
-
Complete cell culture medium
-
Synthesized Schiff bases
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[30] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[30]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
| Schiff Base Derivative (Alkoxybenzaldehyde) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde-derived (with biphenyl diamine) | MDA-MB-231 | > 25 µg/ml (low inhibition) | [33] |
| Salicylaldehyde-derived (Co complex) | Varies | Active | [34] |
| Salicylaldehyde-derived (with 2-amino-5-benzonitrile) | MCF-7 | > IC₅₀ of complex | [29] |
| Salicylaldehyde-derived (Ni complex) | MCF-7 | 43.08 | [29] |
Insights from the Data:
-
Schiff bases derived from salicylaldehyde and its analogs are a promising class of anticancer agents.[27][29]
-
Similar to antimicrobial activity, the anticancer potential of Schiff bases is often significantly enhanced upon coordination with transition metals.[34] For example, a nickel(II) complex of a salicylaldehyde-derived Schiff base showed a potent cytotoxic effect against the MCF-7 breast cancer cell line.[29]
-
The choice of both the aldehyde and the amine precursor is critical in determining the anticancer efficacy.
Structure-Activity Relationship (SAR): The Influence of the Alkoxy Group
The collective data suggests a strong correlation between the chemical structure of alkoxybenzaldehyde-derived Schiff bases and their biological activity.
-
Position of Substituents: The relative positions of the hydroxyl and alkoxy groups on the benzaldehyde ring are critical. For instance, the higher activity of p-vanillin derivatives compared to vanillin derivatives in some antimicrobial studies suggests that the para-position of the hydroxyl group is favorable.[6][9]
-
Nature of the Alkoxy Group: While this guide has focused on methoxy and ethoxy groups, varying the length and bulkiness of the alkyl chain in the alkoxy group can influence lipophilicity and, consequently, cell membrane permeability and biological activity.
-
Electron-Donating/Withdrawing Groups: The presence of electron-donating groups (like -OH and -OCH₃) on the aldehyde ring generally enhances the antioxidant activity of the resulting Schiff bases by stabilizing the phenoxy radical formed during free radical scavenging.[20]
-
Chelation and Metal Complexes: The ability of these Schiff bases, particularly those derived from o-hydroxyaldehydes, to act as chelating ligands is a key determinant of their enhanced biological activity in metal complex form. The metal center can facilitate interaction with biological targets and may introduce new mechanisms of action.[35][36]
Conclusion
Schiff bases derived from alkoxybenzaldehydes are a versatile and promising class of compounds with a wide spectrum of biological activities. This guide has provided a comparative overview of their antimicrobial, antioxidant, and anticancer properties, supported by detailed experimental protocols. The key takeaway is that the biological efficacy of these compounds is intricately linked to their molecular architecture. The strategic placement and nature of the alkoxy group on the benzaldehyde ring, the choice of the amine precursor, and the potential for metal chelation are all critical factors that can be modulated to fine-tune their therapeutic potential. Further research focusing on systematic structural modifications and in-depth mechanistic studies will undoubtedly unlock the full potential of these remarkable compounds in the development of novel therapeutic agents.
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A Researcher's Guide to Structure-Activity Relationships of 2-(Hexyloxy)benzaldehyde Derivatives: Synthesis, Biological Evaluation, and Comparative Analysis
The 2-alkoxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Within this class, derivatives of 2-(hexyloxy)benzaldehyde and its structural analogs, such as 2-(benzyloxy)benzaldehyde, have demonstrated a remarkable breadth of biological activities, including anticancer, enzyme inhibitory, and antimicrobial properties.[1][2][3] The lipophilic alkoxy chain at the 2-position, combined with the reactive aldehyde functionality, provides a unique pharmacophore that can be readily modified to fine-tune activity and selectivity.
This technical guide offers an in-depth comparison of this compound derivatives and their closely related analogs. We will explore the critical structure-activity relationships (SAR) that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and present comparative data to inform future drug discovery efforts. Our focus is on the causality behind experimental choices and the mechanistic insights that can be derived from SAR studies.
I. Synthesis of 2-Alkoxybenzaldehyde Derivatives: The Williamson Etherification
The primary and most efficient synthetic route to this compound and its analogs is the Williamson etherification. This venerable yet reliable reaction involves the O-alkylation of a substituted salicylaldehyde (2-hydroxybenzaldehyde) with an appropriate alkyl or benzyl halide. The choice of base and solvent is critical for achieving high yields and purity.
The causality behind this choice rests on the need to generate the phenoxide ion from the starting salicylaldehyde. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol due to resonance stabilization of the resulting phenoxide. Anhydrous dimethylformamide (DMF) or acetone are excellent solvent choices as they are polar aprotic solvents that can solvate the potassium cation, leaving the phenoxide nucleophile "naked" and highly reactive towards the electrophilic halide.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Comparative Biological Performance: A Focus on Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-alkoxybenzaldehyde derivatives, particularly 2-(benzyloxy)benzaldehyde analogs, which serve as excellent proxies for understanding the SAR of this compound. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, most notably in human leukemia (HL-60) cells.[1][4]
The mechanism of action often involves the disruption of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4] The aldehyde group is believed to be a critical pharmacophore, potentially forming Schiff bases with primary amino groups on biological macromolecules.[5]
Structure-Activity Relationship (SAR) Insights
Analysis of a series of 2-(benzyloxy)benzaldehyde derivatives tested against the HL-60 leukemia cell line reveals several key SAR trends.[4][6]
-
The 2-Alkoxy Group is Essential: The presence of the alkoxy group at the C2 position is crucial for activity. Unsubstituted benzaldehyde shows significantly lower activity.[7]
-
Substituents on the Benzyloxy Ring:
-
Electron-donating groups (EDGs): A methoxy (-OCH₃) group on the benzyl ring, particularly at the meta position (Compound 29 ), leads to the most potent activity.[4] This suggests that the electronic properties and/or conformation of the benzyloxy moiety are critical for target interaction.
-
Electron-withdrawing groups (EWGs): A chloro (-Cl) group on the benzyl ring (Compounds 30 , 31 ) also confers significant activity, indicating that both electron-donating and electron-withdrawing substituents can be accommodated, though their positioning is key.[4]
-
-
Substituents on the Benzaldehyde Ring:
-
Additional methoxy or chloro groups on the primary benzaldehyde ring (Compounds 26 , 27 , 28 ) generally maintain good activity, suggesting these positions are tolerant to substitution and can be used for modulating physicochemical properties like solubility and metabolic stability.[4]
-
Caption: Key SAR findings for the anticancer activity of 2-(benzyloxy)benzaldehyde derivatives.
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity of selected 2-(benzyloxy)benzaldehyde derivatives against the HL-60 human leukemia cell line.
| Compound ID | Structure (Substituents) | IC₅₀ (µM)[4] |
| 17 | 2-(benzyloxy)benzaldehyde | 6.2 |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | 7.5 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | 8.3 |
| 28 | 2-(benzyloxy)-5-chlorobenzaldehyde | 9.1 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | 3.8 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 5.9 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 5.7 |
| Doxorubicin | (Positive Control) | 0.02 |
Data sourced from Lin et al., Bioorg. Med. Chem., 2005.[4]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
III. Alternative Biological Targets: Enzyme Inhibition and Antimicrobial Activity
Beyond direct cytotoxicity, 2-alkoxybenzaldehyde derivatives have been investigated as inhibitors of specific enzymes and as antimicrobial agents.
Aldehyde Dehydrogenase (ALDH) Inhibition
The aldehyde dehydrogenase (ALDH) superfamily plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid.[2] Specifically, the ALDH1A3 isoform is overexpressed in various cancers and is linked to cancer stem cells and poor treatment outcomes.[8] This makes it an attractive target for cancer therapy.
SAR studies have shown that 2-(benzyloxy)benzaldehyde derivatives can be potent and selective inhibitors of ALDH1A3.[2][9] A key finding is the importance of the ether (-CH₂O-) linker between the two aromatic rings, which provides superior inhibitory activity compared to an ester linker.[2][9] This highlights the critical role of the linker's flexibility and electronic nature in binding to the enzyme's active site.
| Compound ID | Scaffold | Target | IC₅₀ (µM)[2] |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 |
| ABMM-16 | 4-((3-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29 |
Note: Data for 4-substituted isomers are presented as a benchmark for the benzyloxybenzaldehyde scaffold's potential.[2]
Antimicrobial Activity
Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial activity.[3][10] The lipophilic nature of the hexyloxy or benzyloxy chain is thought to facilitate interaction with and disruption of microbial cell membranes, leading to cell death.[11] Dihydroxybenzaldehyde derivatives, for instance, have shown antimicrobial activity against bovine mastitis-causing Staphylococcus aureus with MIC₅₀ values of 500 mg/L.[12] While specific SAR data for a series of this compound derivatives against various microbes is less developed, the general principle holds that increasing lipophilicity and modulating electronic properties via ring substitution can enhance potency.[3]
IV. Conclusion and Future Directions
The this compound scaffold and its close analogs represent a versatile and promising platform in medicinal chemistry. The straightforward synthesis via Williamson etherification allows for the generation of diverse libraries for SAR exploration.
Key Takeaways:
-
Anticancer Potential: 2-(Benzyloxy)benzaldehyde derivatives are potent cytotoxic agents against leukemia cells, with activity highly dependent on the substitution pattern of the benzyl ring. The 2-[(3-methoxybenzyl)oxy]benzaldehyde derivative stands out as a particularly potent compound.[4][6]
-
Enzyme Inhibition: The benzyloxybenzaldehyde scaffold is a promising starting point for developing selective inhibitors of ALDH1A3, an important cancer target. The ether linker is a critical structural feature for high potency.[2]
-
SAR Principles: Potency across different biological targets is heavily influenced by the nature and position of substituents on both aromatic rings, affecting lipophilicity, electronic properties, and conformational flexibility.
Future research should focus on synthesizing and evaluating a dedicated series of this compound derivatives to directly probe the effect of the flexible, lipophilic hexyl chain compared to the more rigid benzyl group. Exploring a wider range of microbial strains and cancer cell lines will further elucidate the therapeutic potential of this valuable chemical class. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on this endeavor.
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Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
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Hassan, A. S., Asghari, B. H., Moustafa, M. F., El-Mekabaty, A., & Osman, H. (2022). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Journal of Molecular Structure, 1265, 133423. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(Hexyloxy)benzaldehyde for Research and Development
This guide provides an in-depth comparison of various synthetic methodologies for preparing 2-(hexyloxy)benzaldehyde, a key aromatic aldehyde intermediate. Our analysis is tailored for researchers, scientists, and professionals in drug development, focusing on the practical implications, efficiency, and scalability of each route. We will delve into the mechanistic underpinnings of these methods, supported by experimental data and protocols, to empower you to make informed decisions for your specific research and manufacturing needs.
Introduction: The Significance of this compound
This compound, with its characteristic ortho-alkoxy benzaldehyde structure, serves as a versatile building block in organic synthesis. The presence of the aldehyde functional group allows for a multitude of chemical transformations, including condensations, oxidations, and reductions, while the hexyloxy side chain imparts lipophilicity, influencing the solubility and biological activity of its derivatives. This unique combination makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also process efficiency, cost, and environmental footprint.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly relies on the formation of an ether linkage to the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde). The most established and widely employed method for this transformation is the Williamson ether synthesis .[1][2] However, variations on this classical method have been developed to address specific challenges such as reaction time, reagent handling, and scalability. This guide will compare the following three key approaches:
-
Route 1: Classical Williamson Ether Synthesis
-
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
-
Route 3: Microwave-Assisted Williamson Ether Synthesis
Each of these routes will be evaluated based on reaction efficiency, operational simplicity, and adherence to the principles of green chemistry.[3]
Route 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]
Principle and Mechanism
The synthesis involves two primary steps. First, the phenolic proton of salicylaldehyde is abstracted by a base to form a nucleophilic phenoxide ion. In the second step, this phenoxide attacks the primary alkyl halide (1-bromohexane), displacing the bromide ion in a concerted SN2 reaction to form the desired ether.
The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the acidic phenolic hydroxyl group.[6] The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[1]
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) to anhydrous DMF (5-10 mL per gram of salicylaldehyde).
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. The formation of the phenoxide is often indicated by a color change.[7]
-
Alkylation: Add 1-bromohexane (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and maintain stirring for 6-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (typically aqueous and organic).[9] For the synthesis of this compound, PTC offers a greener and often more efficient alternative to the classical method by avoiding the need for expensive and high-boiling anhydrous polar aprotic solvents.[10]
Principle and Mechanism
In this setup, salicylaldehyde is dissolved in an inexpensive, non-polar organic solvent like toluene. The base, typically sodium hydroxide, resides in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is added. The lipophilic cation of the catalyst transports the hydroxide ion (OH⁻) into the organic phase to deprotonate the salicylaldehyde, forming the phenoxide. The catalyst cation then pairs with the phenoxide anion, shuttling it back into the bulk organic phase where it can react with 1-bromohexane.[11] This cycle repeats, enabling the reaction to proceed efficiently at the interface or in the organic phase under mild conditions.
Caption: Catalytic cycle of the Phase-Transfer Catalyzed Williamson ether synthesis.
Detailed Experimental Protocol
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine salicylaldehyde (1.0 eq.), 1-bromohexane (1.2 eq.), and tetrabutylammonium bromide (0.05 eq.) in toluene.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq., 50% w/w).
-
Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring to ensure a large interfacial area. Maintain for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature. Separate the organic layer from the aqueous layer using a separatory funnel.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Route 3: Microwave-Assisted Williamson Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improved yields.[12][13] This "green chemistry" approach is highly valuable for rapid compound synthesis.[14]
Principle and Mechanism
The underlying chemical mechanism is still the SN2 reaction of the Williamson synthesis. However, the mode of energy input is different. Microwave irradiation efficiently heats polar molecules and ions in the reaction mixture, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional oil bath heating.[12] This can overcome activation energy barriers more effectively, accelerating the rate of reaction. Reactions that might take several hours conventionally can often be completed in a matter of minutes.
Detailed Experimental Protocol
-
Setup: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine salicylaldehyde (1.0 eq.), 1-bromohexane (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).
-
Solvent: Add a minimal amount of a high-dielectric solvent like DMF or perform the reaction under solvent-free conditions if the reactants are liquids.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) or power (e.g., 150-300 W) for 5-20 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the Classical Williamson Ether Synthesis (Route 1).
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes and may be optimized further based on specific laboratory conditions.
| Parameter | Route 1: Classical Williamson | Route 2: PTC Williamson | Route 3: Microwave-Assisted |
| Typical Yield | 60-80% | 75-90% | 80-95% |
| Reaction Time | 6-12 hours | 4-8 hours | 5-20 minutes |
| Solvent System | Anhydrous DMF, Acetone | Toluene / Water (biphasic) | Minimal DMF or Solvent-free |
| Temperature | 70-80°C | 80-90°C | 100-120°C |
| Scalability | Good, but requires large solvent volumes. | Excellent, industrially preferred.[15] | Limited by microwave reactor size. |
| Green Chemistry | Moderate (high-boiling solvent). | Good (avoids anhydrous/aprotic solvents). | Excellent (speed, energy efficiency).[3] |
| Operational Cost | Moderate (anhydrous solvent cost). | Low (inexpensive solvent and base). | Moderate (equipment cost). |
Purification and Characterization
Regardless of the synthetic route chosen, the crude this compound product will likely contain unreacted starting materials and by-products.
-
Unreacted Salicylaldehyde: Being more polar due to the free hydroxyl group, it is easily separated by silica gel column chromatography.[8]
-
Unreacted 1-Bromohexane: This non-polar impurity will elute first during column chromatography.
-
By-products: Potential side reactions, such as elimination of 1-bromohexane, can be minimized by maintaining moderate reaction temperatures.[16]
Purification Methods:
-
Column Chromatography: Highly effective for achieving high purity (>98%) on a laboratory scale. A typical eluent system is a gradient of ethyl acetate in hexane.[17]
-
Vacuum Distillation: A viable and scalable alternative for purification, especially for larger quantities where chromatography is impractical.
Characterization: The structure and purity of the final product should be confirmed using standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][18] The infrared spectrum will show the disappearance of the broad O-H stretch from salicylaldehyde and the appearance of characteristic C-O-C ether stretches.[19]
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several variations of the Williamson ether synthesis. The optimal choice depends heavily on the specific objectives of the researcher or organization.
-
For routine, lab-scale synthesis where time is not the primary constraint, the Classical Williamson Ether Synthesis (Route 1) is a reliable and well-understood method.
-
For larger-scale production, process optimization, and greener chemistry, the Phase-Transfer Catalyzed (PTC) Williamson Synthesis (Route 2) is highly recommended. Its use of inexpensive solvents and reagents, coupled with high yields and operational simplicity, makes it an industrially attractive process.[15]
-
For high-throughput synthesis, rapid library generation, or when speed is paramount, the Microwave-Assisted Synthesis (Route 3) is unparalleled. It offers the fastest reaction times and excellent yields, making it ideal for discovery chemistry environments.
By understanding the principles, advantages, and practical considerations of each route, scientists can strategically select the most appropriate method to efficiently synthesize this compound for their research and development endeavors.
References
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Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
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Synthesis of 2-hydroxy-3-(o-tolyloxy)benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.). Retrieved from [Link]
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Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016, October 7). International Journal of Advanced Research in Science and Engineering. Retrieved from [Link]
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Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. (2015, February 27). Semantic Scholar. Retrieved from [Link]
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Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
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Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. (1974, March 1). Semantic Scholar. Retrieved from [Link]
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This compound. (n.d.). Cheméo. Retrieved from [Link]
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coumarone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. (n.d.). Retrieved from [Link]
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MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Retrieved from [Link]
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An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2025, August 5). ResearchGate. Retrieved from [Link]
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"Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches". (2025, May 2). International Journal of Current Science. Retrieved from [Link]
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This compound. (n.d.). In NIST WebBook. Retrieved from [Link]
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This compound. (n.d.). In NIST WebBook. Retrieved from [Link]
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NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. (n.d.). Asian Publication Corporation. Retrieved from [Link]
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A Spectroscopic Comparison of 2-, 3-, and 4-(Hexyloxy)benzaldehyde: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of three key positional isomers: 2-(hexyloxy)benzaldehyde, 3-(hexyloxy)benzaldehyde, and 4-(hexyloxy)benzaldehyde. For professionals in drug development and materials science, the precise identification of these isomers is critical, as the substitution pattern on the benzene ring dictates the molecule's steric and electronic properties, which in turn influences its biological activity and material characteristics.
This document moves beyond a simple recitation of data. It delves into the underlying principles that govern the observed spectral differences, offering a framework for predicting and interpreting the spectra of substituted aromatic systems. The experimental protocols provided are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
¹H NMR Spectroscopy: Probing the Electronic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift of each proton is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of the electron-donating hexyloxy group (-O-C₆H₁₃) and the electron-withdrawing aldehyde group (-CHO).
Theoretical Insight: The Causality of Chemical Shifts
The distinct patterns in the aromatic region (δ 7.0-8.0 ppm) are a direct consequence of the positional isomerism. The hexyloxy group is a strong activating group, donating electron density to the ring via the resonance (mesomeric) effect, particularly at the ortho and para positions. Conversely, the aldehyde group is a deactivating group, withdrawing electron density, most strongly from the ortho and para positions.[1] This push-pull electronic dynamic creates unique shielding and deshielding patterns for each isomer.
-
This compound (Ortho Isomer): The two functional groups are adjacent, leading to significant steric and electronic effects. The protons on the aromatic ring are all in distinct environments, resulting in a more complex splitting pattern.
-
3-(Hexyloxy)benzaldehyde (Meta Isomer): The resonance effects of the two groups do not directly reinforce or cancel each other out. This leads to a different set of chemical shifts compared to the ortho and para isomers.
-
4-(Hexyloxy)benzaldehyde (Para Isomer): The hexyloxy group is para to the aldehyde. The electron-donating effect of the oxygen strongly shields the protons ortho to it (H-2, H-6), while the aldehyde group deshields the protons ortho to it (H-3, H-5). This creates a highly characteristic and symmetrical AA'BB' splitting pattern.[2]
Caption: Electronic influence of substituent positions.
Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Signal Assignment | This compound (δ ppm, Multiplicity, J Hz) | 3-(Hexyloxy)benzaldehyde (δ ppm, Multiplicity, J Hz) | 4-(Hexyloxy)benzaldehyde (δ ppm, Multiplicity, J Hz) |
| Aldehyde-H | ~10.4, s | ~9.9, s | ~9.8, s |
| Aromatic-H (ortho to CHO) | ~7.8, dd, ~7.7, 1.8 | ~7.5, d, ~7.6 | ~7.8, d, ~8.8 |
| Aromatic-H (meta to CHO) | ~7.5, ddd, ~8.4, 7.7, 0.9 | ~7.4, t, ~7.8 | ~7.0, d, ~8.8 |
| Aromatic-H (para to CHO) | ~7.0, t, ~7.5 | ~7.2, ddd, ~7.6, 2.4, 1.0 | - |
| Aromatic-H (ortho to -OR) | ~6.9, d, ~8.4 | ~7.4, t, ~2.2 | ~7.0, d, ~8.8 |
| -OCH₂- | ~4.1, t, ~6.5 | ~4.0, t, ~6.5 | ~4.0, t, ~6.5 |
| -OCH₂CH₂ - | ~1.8, p, ~6.7 | ~1.8, p, ~6.7 | ~1.8, p, ~6.7 |
| -(CH₂)₃- | ~1.5-1.3, m | ~1.5-1.3, m | ~1.5-1.3, m |
| -CH₃ | ~0.9, t, ~7.0 | ~0.9, t, ~7.0 | ~0.9, t, ~7.0 |
| Note: Predicted values are based on established substituent effects and data from analogous compounds.[1][2] s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet. |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol ensures high-quality data suitable for structural elucidation and purity assessment.[3][4]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the hexyloxybenzaldehyde isomer into a clean, dry 5 mm NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 0.05% tetramethylsilane, TMS, for referencing, or a certified reference material like maleic acid for quantification).
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency to maximize sensitivity.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30° or 45° pulse angle to ensure adequate signal excitation without saturating the sample.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 10-15 seconds is generally safe for quantitative accuracy).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction, typically using a polynomial function, to ensure a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals, ensuring the integration region covers the entire peak.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information, directly probing the carbon framework. The chemical shifts of the carbonyl carbon and the aromatic carbons are highly diagnostic.
Theoretical Insight: Substituent Effects on Carbon Nuclei
The principles of electron donation and withdrawal also govern the ¹³C chemical shifts.[6][7]
-
Carbonyl Carbon (C=O): This carbon is highly deshielded, appearing far downfield (δ > 190 ppm). Its exact position is subtly influenced by the electronic effects of the para-substituent. An electron-donating group like hexyloxy will slightly shield this carbon, shifting it upfield compared to unsubstituted benzaldehyde.[8]
-
Aromatic Carbons: The carbon directly attached to the oxygen of the hexyloxy group (ipso-carbon) will be significantly deshielded due to the electronegativity of oxygen. Carbons ortho and para to the hexyloxy group will be shielded (shifted upfield) due to increased electron density from resonance.
Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Signal Assignment | This compound (δ ppm) | 3-(Hexyloxy)benzaldehyde (δ ppm) | 4-(Hexyloxy)benzaldehyde (δ ppm) |
| C=O | ~191.5 | ~192.1 | ~190.8 |
| C-OR (ipso) | ~161.0 | ~159.5 | ~164.5 |
| C-CHO (ipso) | ~128.5 | ~137.5 | ~130.0 |
| Aromatic C | ~135.8, 128.2, 120.8, 113.0 | ~129.8, 123.5, 121.8, 112.5 | ~132.0, 114.5 |
| -OC H₂- | ~68.8 | ~68.2 | ~68.5 |
| -OCH₂C H₂- | ~31.6 | ~31.6 | ~31.6 |
| -O(CH₂)₂C H₂- | ~29.2 | ~29.2 | ~29.2 |
| -O(CH₂)₃C H₂- | ~25.8 | ~25.8 | ~25.8 |
| -O(CH₂)₄C H₂- | ~22.6 | ~22.6 | ~22.6 |
| -CH₃ | ~14.1 | ~14.1 | ~14.1 |
| Note: Predicted values are based on established substituent effects and data from analogous compounds.[9] |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 30° pulse angle.
-
A relaxation delay of 2 seconds is typically sufficient for qualitative spectra.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential line broadening of ~1 Hz.
-
Phase and baseline correct the spectrum as described for ¹H NMR.
-
Reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the key functional groups present. While the spectra of the three isomers will be broadly similar, subtle differences in the "fingerprint region" (< 1500 cm⁻¹) and the exact position of the carbonyl stretch can be informative.
Theoretical Insight: Vibrational Frequencies
-
C=O Stretch: A very strong and sharp absorption band between 1680-1710 cm⁻¹ is the most prominent feature and is characteristic of an aromatic aldehyde.[10] Conjugation with the benzene ring lowers this frequency compared to an aliphatic aldehyde. The electronic effect of the hexyloxy group can slightly shift this frequency; the strong electron-donating effect in the para position (4-isomer) may lower the frequency slightly compared to the meta isomer.
-
C-H Stretches: Look for the characteristic aldehyde C-H stretches (a doublet, often called a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹. Aliphatic C-H stretches from the hexyloxy group will appear just below 3000 cm⁻¹.[11]
-
C-O Stretches: Aromatic ether C-O stretches typically appear as a strong band around 1250 cm⁻¹.
Caption: Workflow for ATR-FTIR analysis.
Comparative IR Data (Key Bands, cm⁻¹)
| Vibrational Mode | This compound | 3-(Hexyloxy)benzaldehyde | 4-(Hexyloxy)benzaldehyde |
| Aromatic C-H Stretch | ~3070 | ~3070 | ~3070 |
| Aliphatic C-H Stretch | ~2930, 2860 | ~2930, 2860 | ~2930, 2860 |
| Aldehyde C-H Stretch | ~2820, 2720 | ~2820, 2720 | ~2820, 2720 |
| Carbonyl (C=O) Stretch | ~1685[12] | ~1695 (Predicted) | ~1690[13] |
| Aromatic C=C Stretch | ~1600, 1485 | ~1600, 1480 | ~1600, 1580 |
| Aryl-O-Alkyl C-O Stretch | ~1245 | ~1250 | ~1255 |
| Note: Data for 2- and 4- isomers sourced from NIST.[12][13] 3-isomer data is predicted based on general trends. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and convenient method for acquiring IR spectra of liquids and solids with minimal sample preparation.[14][15]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.
-
Background Collection: Acquire a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).
-
Sample Application:
-
For liquid samples, place a single drop onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder or solid on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.
Theoretical Insight: π → π and n → π Transitions**
Benzaldehyde derivatives exhibit two characteristic absorption bands:
-
A strong band typically around 240-290 nm, corresponding to the π → π* transition of the conjugated system (benzene ring and carbonyl group).
-
A much weaker band at longer wavelengths (>300 nm) due to the "forbidden" n → π* transition, involving the non-bonding electrons on the carbonyl oxygen.[16]
The electron-donating hexyloxy group acts as an auxochrome, extending the conjugation and causing a bathochromic shift (red shift) to longer wavelengths. This effect is most pronounced for the 4-isomer, where the resonance interaction between the donor and acceptor groups is maximized.
Comparative UV-Vis Data (Predicted, in Ethanol)
| Transition | This compound (λ_max, nm) | 3-(Hexyloxy)benzaldehyde (λ_max, nm) | 4-(Hexyloxy)benzaldehyde (λ_max, nm) |
| π → π | ~255, ~320 | ~250, ~310 | ~285 |
| n → π | ~380 | ~340 | ~330 |
| Note: Predicted values are based on established trends for substituted aromatic aldehydes. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the hexyloxybenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.[17]
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-450 nm).
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The unambiguous differentiation of 2-, 3-, and 4-(hexyloxy)benzaldehyde is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive structural information, with the aromatic region revealing a unique fingerprint for each isomer based on predictable electronic effects. ¹³C NMR complements this by confirming the carbon skeleton, while IR spectroscopy provides rapid confirmation of the key aldehyde and ether functional groups. Finally, UV-Vis spectroscopy offers insights into the electronic structure, with the λ_max of the π → π* transition being particularly sensitive to the para-substitution pattern. By integrating the data from these orthogonal techniques, researchers can confidently identify and characterize these important chemical building blocks.
References
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- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. emerypharma.com [emerypharma.com]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 13. Benzaldehyde, 4-(hexyloxy)- [webbook.nist.gov]
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A Comparative Guide to the Reactivity of 2-(Hexyloxy)benzaldehyde and Other Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of 2-(Hexyloxy)benzaldehyde with other key substituted benzaldehydes. We will explore how the interplay of electronic and steric effects governs reaction outcomes in several fundamental transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with the predictive understanding necessary for rational reaction design and optimization.
The focus of this guide, this compound, presents a unique case study. The ortho hexyloxy group introduces a combination of a strong electron-donating resonance effect and significant steric hindrance, creating a reactivity profile distinct from its para-substituted counterparts or benzaldehydes bearing electron-withdrawing groups.
Chapter 1: The Theoretical Framework of Reactivity
The reactivity of the aldehyde group in substituted benzaldehydes is primarily determined by the electrophilicity of the carbonyl carbon. Nucleophilic attack is the most common reaction pathway, and its rate is highly sensitive to the electron density at this carbon and the steric accessibility of the reaction center.[1][2][3][4]
Electronic Effects: Resonance and Induction
Substituents influence the carbonyl's electrophilicity through two main electronic mechanisms:
-
Inductive Effect (-I/+I): This is an effect transmitted through the sigma bonds. Electron-withdrawing groups (EWGs) like -NO₂ pull electron density away from the ring, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring, decreasing electrophilicity.
-
Resonance Effect (-R/+R): This effect is transmitted through the pi system. Substituents with lone pairs, such as alkoxy groups (-OR) and amines (-NR₂), can donate electron density directly into the ring through resonance (+R effect).[5] This significantly increases electron density at the ortho and para positions, deactivating the carbonyl group toward nucleophilic attack. Conversely, groups like -NO₂ withdraw electron density via resonance (-R effect).
The hexyloxy group in this compound is a powerful +R electron-donating group due to the oxygen's lone pairs, which deactivate the aldehyde. It also has a weaker -I effect due to oxygen's electronegativity.
Steric Effects: The "Ortho Effect"
Substituents at the ortho position can physically block the approach of a nucleophile to the carbonyl carbon.[5][6] This "steric hindrance" can dramatically slow down reaction rates, even if the electronic effects are favorable.[7][8] For this compound, the bulky hexyloxy group is expected to create significant steric shielding.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Figure 1: Factors influencing benzaldehyde reactivity.", shape=plaintext, fontsize=11];
Chapter 2: Experimental Comparison of Reactivity
To empirically validate the theoretical framework, we will compare the reactivity of this compound against a curated set of benchmarks:
-
Benzaldehyde (Unsubstituted): Our baseline for comparison.
-
4-Methoxybenzaldehyde (Para-EDG): Isolates the electronic effect of an alkoxy group without significant steric hindrance.
-
4-Nitrobenzaldehyde (Para-EWG): Represents an activated aldehyde with a strong electron-withdrawing group.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[9][10][11] The rate of this reaction is highly sensitive to both electronic and steric factors.
Experimental Protocol: Comparative Grignard Reaction with Phenylmagnesium Bromide
-
Reagent Preparation: Prepare a 1.0 M solution of Phenylmagnesium Bromide (PhMgBr) in dry THF. Prepare 0.5 M solutions of each test aldehyde (this compound, 4-Methoxybenzaldehyde, Benzaldehyde, 4-Nitrobenzaldehyde) in dry THF.
-
Reaction Setup: To four separate, flame-dried, round-bottom flasks under an inert nitrogen atmosphere, add 10 mL (5 mmol) of each respective aldehyde solution. Cool the flasks to 0°C in an ice bath.
-
Grignard Addition: To each flask, add 5.5 mL (5.5 mmol, 1.1 eq) of the PhMgBr solution dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. Once the starting aldehyde is consumed (or after a set time, e.g., 2 hours), quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup and Analysis: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting diaryl carbinol by column chromatography and determine the yield.
Expected Results and Discussion
The reactivity is expected to follow the trend: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > this compound .
| Benzaldehyde Derivative | Substituent Type | Expected Reaction Time | Expected Yield | Primary Influencing Factor(s) |
| 4-Nitrobenzaldehyde | para-EWG | < 15 min | > 95% | Strong Electronic Activation (-R, -I) |
| Benzaldehyde | Unsubstituted | ~ 30 min | ~ 90% | Baseline |
| 4-Methoxybenzaldehyde | para-EDG | ~ 90 min | ~ 75% | Strong Electronic Deactivation (+R) |
| This compound | ortho-EDG | > 120 min | < 50% | Strong Steric Hindrance & Electronic Deactivation |
The powerful electron-withdrawing nitro group makes 4-nitrobenzaldehyde highly electrophilic and reactive.[7] Benzaldehyde serves as the standard reference. The methoxy group in the para position deactivates the aldehyde through its +R effect, slowing the reaction.[12] For this compound, this electronic deactivation is compounded by severe steric hindrance from the bulky ortho-hexyloxy group, which impedes the approach of the Grignard reagent, leading to a significantly slower reaction and lower yield.[6][13]
Oxidation: The Tollens' Test
The Tollens' test is a qualitative reaction that oxidizes aldehydes to carboxylate anions while reducing ammoniacal silver nitrate to elemental silver, forming a characteristic "silver mirror".[14][15][16] This reaction is generally faster for more electron-rich aldehydes, although it is also used as a general test for the aldehyde functional group.
Experimental Protocol: Comparative Tollens' Test
-
Reagent Preparation: Prepare Tollens' reagent by adding 2 drops of 5% NaOH to 2 mL of 5% AgNO₃ solution. Add 2% ammonia solution dropwise until the brown precipitate of Ag₂O just dissolves.
-
Reaction: Add 3-4 drops of each aldehyde to separate, clean test tubes containing 2 mL of the freshly prepared Tollens' reagent.
-
Observation: Gently warm the test tubes in a water bath (approx. 60°C) for 5-10 minutes and observe the rate and extent of silver mirror formation.
Expected Results and Discussion
All tested compounds are aldehydes and are expected to give a positive Tollens' test.[17] However, the rate of mirror formation can provide qualitative insight into their relative ease of oxidation.
| Benzaldehyde Derivative | Expected Observation |
| 4-Methoxybenzaldehyde | Rapid formation of a dense silver mirror. |
| This compound | Rapid formation of a dense silver mirror. |
| Benzaldehyde | Formation of a silver mirror. |
| 4-Nitrobenzaldehyde | Slower formation of the silver mirror. |
In this case, electron-donating groups like methoxy and hexyloxy increase the electron density on the aldehyde group, making it more susceptible to oxidation. Conversely, the electron-withdrawing nitro group decreases the electron density, making the aldehyde more difficult to oxidize and thus slowing the reaction rate.
Reduction: Sodium Borohydride
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a nucleophilic addition of a hydride ion (H⁻).[18][19][20] The reaction rate is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[21]
Experimental Protocol: Comparative Reduction with Sodium Borohydride
-
Setup: In four separate flasks, dissolve 5 mmol of each aldehyde in 20 mL of methanol and cool to 0°C.
-
Reduction: Prepare a solution of NaBH₄ (190 mg, 5 mmol, 1 eq) in 10 mL of cold methanol. Add this solution dropwise to each of the aldehyde solutions over 10 minutes.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, neutralize the excess NaBH₄ by carefully adding 1 M HCl until gas evolution ceases. Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Analysis: Dry the organic layer, concentrate, and determine the yield of the corresponding benzyl alcohol.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Figure 2: Experimental workflow for comparative reduction.", shape=plaintext, fontsize=11];
Expected Results and Discussion
The trend for reduction is the reverse of that seen for oxidation: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde ≈ this compound .
| Benzaldehyde Derivative | Substituent Type | Expected Reaction Time | Expected Yield | Primary Influencing Factor(s) |
| 4-Nitrobenzaldehyde | para-EWG | < 5 min | > 98% | Strong Electronic Activation |
| Benzaldehyde | Unsubstituted | ~ 15 min | ~ 95% | Baseline |
| 4-Methoxybenzaldehyde | para-EDG | ~ 30 min | ~ 95% | Electronic Deactivation |
| This compound | ortho-EDG | ~ 30-40 min | ~ 90% | Electronic Deactivation & Minor Steric Hindrance |
The EWG in 4-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic, leading to a very fast reduction.[21] Conversely, the EDGs in the methoxy and hexyloxy derivatives decrease the carbonyl's electrophilicity, slowing the hydride attack.[12] Unlike the bulky Grignard reagent, the small hydride nucleophile (from NaBH₄) is less affected by the steric hindrance of the ortho-hexyloxy group, so the reaction rate is primarily governed by electronic deactivation, similar to its para counterpart.[22]
Chapter 3: Implications in Drug Development and Synthetic Strategy
Understanding these reactivity differences is paramount in medicinal chemistry. For instance, in a molecule with multiple aldehyde groups, a chemist can exploit these principles for chemoselective transformations. An aldehyde with an EWG could be selectively reduced with NaBH₄ at low temperatures, leaving an aldehyde with an EDG untouched. Conversely, a sterically hindered ortho-alkoxy aldehyde might resist addition of a bulky Grignard reagent while a less hindered para-substituted aldehyde reacts cleanly. This predictive power allows for more efficient and elegant synthetic routes, reducing the need for cumbersome protection-deprotection steps.
Conclusion
The reactivity of this compound is a product of two competing and powerful influences: strong electronic deactivation from the +R effect of the alkoxy group and significant steric hindrance due to its ortho position.
-
In reactions with large, sterically demanding nucleophiles (e.g., Grignard reagents), this compound is significantly less reactive than both unsubstituted benzaldehyde and its para-alkoxy isomers. Steric hindrance is the dominant factor.
-
In reactions with small nucleophiles (e.g., hydride), the steric effect is diminished, and its reactivity is primarily governed by electronic deactivation, making it comparable to other electron-rich benzaldehydes like 4-methoxybenzaldehyde.
-
In oxidation reactions, the electron-donating nature of the hexyloxy group enhances reactivity, making it more readily oxidized than benzaldehydes bearing electron-withdrawing groups.
This guide demonstrates that a nuanced understanding of both steric and electronic substituent effects is essential for accurately predicting and controlling the chemical behavior of substituted benzaldehydes. This knowledge is critical for the rational design of synthetic pathways in research and industrial applications.
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Organic Chemistry Lab Videos. (2022). The Wittig Reaction. YouTube. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Common Organic Chemistry. Sodium Borohydride. [Link]
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Evaluating the performance of different bases in the synthesis of 2-(Hexyloxy)benzaldehyde
A Comparative Guide to Base Performance in the Synthesis of 2-(Hexyloxy)benzaldehyde
For researchers and professionals in drug development, the synthesis of aromatic aldehydes like this compound is a foundational step in the creation of more complex molecules. The strategic selection of reagents is paramount for optimizing yield, purity, and reaction efficiency. This guide provides an in-depth evaluation of various bases used in the Williamson ether synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and 1-bromohexane.
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] It proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[1][3][4] The choice of base is critical as it is responsible for the deprotonation of the starting alcohol to form the reactive nucleophile.[3][5] This guide will compare the performance of common bases—Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), and Sodium Hydroxide (NaOH)—providing experimental insights to inform your synthetic strategy.
The Critical Role of the Base
The primary function of the base in this synthesis is to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide ion. This phenoxide is a potent nucleophile that then displaces the bromide from 1-bromohexane to form the desired ether. However, the base's strength, solubility, and steric properties can significantly influence reaction outcomes. Potential side reactions include elimination (E2) of the alkyl halide, which is more prevalent with sterically hindered substrates, and C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen.[1][6][7]
Visualizing the Synthesis Workflow
The general workflow for the Williamson ether synthesis of this compound is depicted below. This process highlights the key stages from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
Performance Evaluation of Different Bases
The following sections detail the experimental protocols and performance outcomes for each base evaluated in the synthesis of this compound. The reactions were conducted under comparable conditions to ensure a fair comparison.
Potassium Carbonate (K₂CO₃)
Potassium carbonate is a mild and cost-effective inorganic base commonly used in Williamson ether syntheses, particularly for aryl ethers.[6][8] Its moderate basicity is often sufficient for deprotonating phenols.
Experimental Protocol:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add finely pulverized potassium carbonate (1.5 eq).
-
Add 1-bromohexane (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours.[9]
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with 10% NaOH solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
A similar procedure for a related synthesis using potassium carbonate in DMF at room temperature for 3 days also resulted in a high yield of 86%.[10]
Performance Analysis:
-
Yield: Good to excellent (typically 80-90%). A study on O-alkylation of phenols using K₂CO₃ in methanol at room temperature reported yields ranging from 60-99%.[11]
-
Reaction Time: Generally longer than with stronger bases, often requiring elevated temperatures to achieve a reasonable reaction rate.
-
Safety and Handling: K₂CO₃ is a non-hazardous, easy-to-handle solid.
-
Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the carbonate anion more available to act as a base.[1] The elevated temperature provides the necessary activation energy for the reaction to proceed efficiently.
Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base capable of rapidly and irreversibly deprotonating alcohols and phenols.[5][12] It is often the base of choice for achieving high yields in a shorter time frame.[13]
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 eq).
-
Wash the NaH with dry hexane to remove the mineral oil.[14][15]
-
Add anhydrous DMF and cool the suspension to 0°C.
-
Slowly add a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Add 1-bromohexane (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water or ethanol.
-
Proceed with aqueous work-up and purification as described for the K₂CO₃ method.
A general procedure for O-alkylation using NaH in DMF involves stirring for 4 hours after the addition of the alkyl halide.[16]
Performance Analysis:
-
Yield: Excellent (often >90%).
-
Reaction Time: Significantly shorter than with K₂CO₃, typically complete within a few hours at room temperature.
-
Safety and Handling: NaH is highly reactive and flammable, especially in the presence of moisture.[17] It requires handling under an inert atmosphere. The mineral oil dispersion improves safety but must be removed for optimal reactivity.[15]
-
Causality: The high basicity of the hydride ion ensures complete and rapid deprotonation of the phenol.[17] The reaction is irreversible as the byproduct, hydrogen gas, escapes the reaction mixture.[5] However, NaH can also act as a reducing agent, which can lead to side reactions, especially with certain solvents like acetonitrile or DMF at elevated temperatures.[18]
Sodium Hydroxide (NaOH)
Sodium hydroxide is a strong, readily available, and inexpensive base. It can be used effectively, often in aqueous or phase-transfer catalysis (PTC) conditions.
Experimental Protocol:
-
Dissolve 2-hydroxybenzaldehyde (1.0 eq) and sodium hydroxide (1.1 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add 1-bromohexane (1.2 eq) and stir the biphasic mixture vigorously at reflux for 8-12 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation.
A procedure for the synthesis of 2-butoxynaphthalene involves deprotonating 2-naphthol with NaOH in ethanol before adding 1-bromobutane and refluxing.[19][20]
Performance Analysis:
-
Yield: Moderate to good (typically 60-80%).
-
Reaction Time: Intermediate, often requiring reflux temperatures and extended reaction times.
-
Safety and Handling: NaOH is corrosive but otherwise straightforward to handle.
-
Causality: The phase-transfer catalyst is essential for transporting the hydroxide ion into the organic phase to deprotonate the salicylaldehyde and for transferring the resulting phenoxide back to the organic phase to react with the 1-bromohexane. This overcomes the immiscibility of the aqueous base and the organic reactants.
Comparative Summary of Base Performance
| Parameter | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) with PTC |
| Typical Yield | 80-90% | >90% | 60-80% |
| Reaction Time | 24 hours | 4-6 hours | 8-12 hours |
| Reaction Temp. | 80°C | 0°C to Room Temp. | Reflux |
| Safety | Non-hazardous | Flammable, water-reactive | Corrosive |
| Cost | Low | High | Very Low |
| Ease of Handling | Easy | Difficult (requires inert atm.) | Moderate |
| Key Advantage | Good balance of yield and safety | High yield, short reaction time | Low cost, suitable for scale-up |
| Key Disadvantage | Long reaction time | Hazardous, requires special handling | Moderate yield, requires catalyst |
Conclusion and Recommendations
The choice of base for the synthesis of this compound depends on the specific priorities of the researcher.
-
For high yield and rapid synthesis in a laboratory setting, Sodium Hydride is the superior choice. Its powerful basicity ensures a fast and complete reaction. However, its hazardous nature necessitates stringent safety precautions and specialized handling techniques.
-
For a balance of good yield, safety, and ease of operation, Potassium Carbonate is highly recommended. It provides reliable results without the significant hazards associated with sodium hydride, making it a workhorse for many O-alkylation reactions. The longer reaction times can be managed with overnight stirring.
-
For large-scale industrial applications where cost is a major driver, Sodium Hydroxide with phase-transfer catalysis presents an economically viable option. While yields may be slightly lower, the low cost of reagents and the avoidance of anhydrous solvents make it an attractive method for bulk synthesis.
Ultimately, the optimal base is determined by weighing the need for reaction efficiency and yield against considerations of safety, cost, and scale.
References
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- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- Unknown. (n.d.). The Williamson Ether Synthesis.
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- The Royal Society of Chemistry. (n.d.). Synthetic Procedures.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Alkoxybenzaldehydes
Alkoxybenzaldehydes are a critical class of organic compounds, serving as foundational building blocks in the pharmaceutical, fragrance, and agrochemical industries. The precise and efficient synthesis of these molecules, particularly isomers like p-anisaldehyde (4-methoxybenzaldehyde), is of paramount importance. This guide provides a detailed, head-to-head comparison of various catalytic systems for the synthesis of alkoxybenzaldehydes, offering insights into their mechanisms, performance, and practical applicability for researchers and drug development professionals.
The Synthetic Challenge: Selectivity and Efficiency
The primary challenge in synthesizing alkoxybenzaldehydes, often via the oxidation of corresponding alkoxytoluenes or alkoxybenzyl alcohols, is achieving high selectivity. Over-oxidation to the corresponding carboxylic acid can significantly reduce the yield of the desired aldehyde, posing purification challenges and increasing costs. An ideal catalyst must therefore be highly active under mild conditions while preventing the secondary oxidation of the aldehyde product.
This guide evaluates four major classes of catalysts:
-
Homogeneous Catalysts
-
Heterogeneous Catalysts
-
Biocatalysts
-
Photocatalysts
Homogeneous Catalysis: High Activity with Separation Hurdles
Homogeneous catalysts, typically soluble metal complexes, are well-known for their high activity and selectivity due to their well-defined active sites. Cobalt and manganese complexes, often in conjunction with bromide promoters, have been extensively studied for the aerobic oxidation of alkoxytoluenes.
Mechanism of Action: Radical Chain Pathway
The mechanism for Co/Mn/Br systems generally proceeds through a radical chain reaction. The metal catalyst facilitates the generation of radicals from the hydrocarbon substrate, which then react with molecular oxygen.
Caption: Simplified radical mechanism for Co-catalyzed oxidation of alkoxytoluene.
Performance Data
| Catalyst System | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Co(OAc)₂/NaBr | 4-Methoxytoluene | Air | 100 | 6 | 98.2 | 87.5 | 85.9 | |
| Mn(OAc)₂ | 4-Methoxytoluene | O₂ | 125 | 4 | >99 | 82.0 | ~82 |
Advantages & Disadvantages
-
Advantages: High activity, excellent conversion rates, relatively low cost of cobalt and manganese.
-
Disadvantages: Catalyst recovery is difficult and costly, leading to product contamination with metal residues. The use of bromide promoters is corrosive and environmentally problematic. High temperatures are often required.
Heterogeneous Catalysis: The Power of Reusability
Heterogeneous catalysts offer a compelling solution to the separation issues inherent in homogeneous systems. By immobilizing active species on a solid support, these catalysts can be easily filtered and reused, making the process more economical and sustainable.
Mechanism of Action: Surface-Mediated Oxidation
In a typical system, such as gold nanoparticles supported on a metal oxide, the reaction occurs on the catalyst surface. The support can play a crucial role in activating the substrate or the oxidant. For example, in the oxidation of an alkoxybenzyl alcohol, the alcohol adsorbs onto the catalyst surface, where it is activated for oxidation by surface oxygen species.
Caption: General workflow for a reaction using a recoverable heterogeneous catalyst.
Performance Data
| Catalyst System | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Au-Pd/TiO₂ | 4-Methoxybenzyl alcohol | O₂ | 80 | 1 | 99 | >99 | >99 | |
| MnO₂ nanorods | 4-Methoxybenzyl alcohol | O₂ | 100 | 5 | 99 | 98 | 97 | |
| Ru/CeO₂ | 4-Methoxytoluene | O₂ | 150 | 2 | 25.4 | 93.3 | 23.7 |
Representative Experimental Protocol (Based on Au-Pd/TiO₂)
-
Catalyst Preparation: The Au-Pd/TiO₂ catalyst is prepared via deposition-precipitation of Au and Pd precursors onto a TiO₂ support, followed by calcination and reduction.
-
Reaction Setup: In a 50 mL round-bottom flask, add 4-methoxybenzyl alcohol (1 mmol), the Au-Pd/TiO₂ catalyst (50 mg), and toluene (10 mL).
-
Reaction Execution: The flask is sealed, purged with O₂, and then pressurized to 3 bar O₂. The mixture is heated to 80°C and stirred vigorously (e.g., 1000 rpm) for 1 hour.
-
Work-up and Analysis: After the reaction, the flask is cooled to room temperature and the pressure is released. The catalyst is separated by centrifugation or filtration. The liquid phase is analyzed by Gas Chromatography (GC) to determine conversion and selectivity.
-
Catalyst Recycling: The recovered catalyst is washed with solvent (e.g., toluene), dried, and can be reused for subsequent runs.
Advantages & Disadvantages
-
Advantages: Excellent reusability, low product contamination, high selectivity for alcohol oxidation, often requires milder conditions than alkane oxidation.
-
Disadvantages: Catalyst synthesis can be complex and costly. Oxidation of less reactive alkoxytoluenes often requires higher temperatures and pressures, and conversion rates can be lower compared to homogeneous systems.
Biocatalysis: The Green and Selective Approach
Biocatalysts, particularly enzymes, operate under environmentally benign conditions (aqueous media, ambient temperature) and exhibit unparalleled selectivity, often targeting specific functional groups without affecting others.
Mechanism of Action: Enzyme-Mediated Oxidation
Laccase, for example, is a multi-copper oxidase that can oxidize substrates in the presence of a mediator. The enzyme oxidizes the mediator, which in turn oxidizes the substrate (e.g., an alkoxybenzyl alcohol) to the corresponding aldehyde.
Performance Data
| Catalyst System | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Laccase/TEMPO | Anisyl alcohol | O₂ | 25 | 24 | >99 | >99 | >99 | |
| Peroxygenase | 4-Ethylguaiacol | H₂O₂ | RT | 2 | N/A | N/A | 99 |
Advantages & Disadvantages
-
Advantages: Extremely high selectivity (chemo-, regio-, and stereo-selectivity). Operates under very mild and green conditions (water, room temperature). Biodegradable.
-
Disadvantages: Enzymes can be expensive and may have limited stability under industrial conditions. Substrate scope can be narrow. Reaction rates are often slower than traditional chemical catalysts.
Photocatalysis: Harnessing the Power of Light
Photocatalysis utilizes semiconductor materials that, upon light absorption, generate electron-hole pairs capable of driving redox reactions. This approach offers the potential for using solar energy to power chemical transformations at ambient temperature.
Mechanism of Action: Light-Induced Redox Cycle
When a semiconductor like graphitic carbon nitride (g-C₃N₄) absorbs light, an electron is promoted to the conduction band, leaving a hole in the valence band. The photogenerated holes can directly oxidize the substrate, while the electrons typically reduce an oxidant like O₂ to form reactive oxygen species, which then participate in the oxidation.
Caption: General mechanism of semiconductor photocatalysis for alcohol oxidation.
Performance Data
| Catalyst System | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| g-C₃N₄ | Benzyl alcohols | Air | RT | 8-24 | >99 | >99 | >99 | |
| Bi₂WO₆ | 4-Methoxybenzyl alcohol | O₂ | RT | 10 | 90 | >99 | ~90 |
Advantages & Disadvantages
-
Advantages: Utilizes light (potentially solar) as an energy source. Operates at room temperature and pressure. Catalysts are often inexpensive and robust.
-
Disadvantages: Reaction rates can be slow and dependent on light intensity and reactor design. Quantum yields can be low, and catalyst deactivation can occur.
Head-to-Head Summary and Outlook
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts | Biocatalysts | Photocatalysts |
| Activity | Very High | High to Very High | Moderate to High | Low to Moderate |
| Selectivity | Good to High | Very High | Exceptional | Very High |
| Catalyst Separation | Difficult | Easy | Moderate (Immobilized) | Easy |
| Reusability | No | Excellent | Moderate to Good | Excellent |
| Reaction Conditions | Harsh (High Temp/Press) | Mild to Harsh | Very Mild (Ambient) | Very Mild (Ambient) |
| Cost | Low (Catalyst) / High (Process) | High (Catalyst) / Low (Process) | High | Low to Moderate |
| Environmental Impact | High (Corrosion, Waste) | Low | Very Low | Very Low |
| Best For | Bulk chemical production where yield is paramount. | Processes prioritizing catalyst reuse and product purity. | High-value products requiring exquisite selectivity (e.g., pharma). | Green chemistry applications utilizing light as an energy source. |
Future Outlook: The field is rapidly advancing towards more sustainable and efficient catalytic systems. The development of robust, reusable heterogeneous catalysts and photocatalysts that can efficiently activate less reactive C-H bonds in alkoxytoluenes under mild, green conditions represents the next frontier. Combining the high selectivity of biocatalysis with the stability of heterogeneous catalysts through enzyme immobilization is also a highly promising avenue for future industrial applications.
References
-
Title: Kinetics of the Co/Mn/Br-catalyzed autoxidation of p-methoxytoluene Source: Industrial & Engineering Chemistry Research URL: [Link]
-
Title: Liquid-phase oxidation of p-methoxytoluene to p-methoxybenzaldehyde with manganese(II) acetate as the catalyst Source: Journal of Chemical Technology & Biotechnology URL: [Link]
-
Title: Aerobic Oxidation of Alcohols in a Continuous-Flow Microreactor with Immobilized Au–Pd Nanoparticles on TiO₂ Source: ACS Catalysis URL: [Link]
-
Title: Facile synthesis of manganese dioxide nanorods and their application in the aerobic oxidation of 4-methoxybenzyl alcohol Source: Catalysis Communications URL: [Link]
-
Title: Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over Ru/CeO₂ catalysts using molecular oxygen Source: Catalysis Today URL: [Link]
-
Title: Laccase-catalyzed oxidation of alcohols Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]
-
Title: Fungal peroxygenases: a daily-growing family of versatile and powerful biocatalysts Source: Biotechnology Advances URL: [Link]
-
Title: A metal-free polymeric photocatalyst for visible-light-driven aerobic oxidation of alcohols Source: Chemical Communications URL: [Link]
-
Title: Selective oxidation of alcohols to aldehydes with O2 under visible light irradiation on Bi2WO6 Source: Catalysis Communications URL: [Link]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-(Hexyloxy)benzaldehyde
Abstract
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not a trivial detail—it is the bedrock of reproducible and reliable results. 2-(Hexyloxy)benzaldehyde, a key intermediate in organic synthesis and a component in fragrance formulations, is no exception. The presence of even minor impurities can lead to unwanted side reactions, decreased yields, and misleading biological data. This guide provides an in-depth, objective framework for benchmarking the purity of commercial this compound. We will move beyond a simple percentage, exploring the likely impurity profile based on its synthesis and detailing a multi-pronged analytical approach to provide a comprehensive and trustworthy assessment of quality.
The "Why": Understanding the Impurity Profile
To effectively test for purity, one must first anticipate the likely impurities. This compound is most commonly synthesized via a Williamson ether synthesis, reacting salicylaldehyde with a 1-hexyl halide (such as 1-bromohexane) under basic conditions.
This synthetic route dictates the most probable process-related impurities:
-
Unreacted Starting Materials: Salicylaldehyde and 1-bromohexane.
-
Side-Reaction Products: Hexene, formed via an E2 elimination side reaction with the alkyl halide.
-
Degradation Products: Over time and with exposure to air, the aldehyde moiety can oxidize to form 2-(hexyloxy)benzoic acid.
A visual representation of this impurity landscape is crucial for developing a robust analytical strategy.
Caption: Predicted impurity profile for this compound based on its synthesis.
The "How": A Multi-Modal Analytical Workflow
No single analytical technique provides a complete picture of purity. A robust assessment relies on the orthogonal application of several methods, each offering unique insights. The choice of method should be driven by the chemical properties of the target molecule and its potential impurities.
Caption: General analytical workflow for purity benchmarking.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Given that this compound and its likely starting-material impurities are amenable to vaporization without decomposition, GC is an ideal first-pass technique.[1][2][3][4] The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries like those from NIST.[5]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity dichloromethane.
-
GC System: Agilent GC-7890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1. Injection volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector: Mass range 40-450 amu. Ionization mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Integrate all peaks. Identify impurities by matching mass spectra against the NIST library. Calculate purity based on the area percent of the main peak relative to the total integrated area.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is essential for detecting less volatile or thermally sensitive impurities, such as the potential oxidation product, 2-(hexyloxy)benzoic acid.[6][7][8] A reversed-phase C18 column is effective for separating aromatic compounds based on their hydrophobicity. UV detection is suitable as all likely components possess a chromophore (the benzene ring).
Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase (e.g., 70:30 Acetonitrile:Water).
-
HPLC System: Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) at a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Data Analysis: Calculate purity based on area percent. The presence of a later-eluting peak may indicate the more polar benzoic acid derivative.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
Expertise & Experience: While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) offers a powerful path to determining absolute purity without needing a specific reference standard for the analyte itself.[9][10][11] The signal integral in ¹H NMR is directly proportional to the number of nuclei, allowing for precise quantification against a certified internal standard of known purity and weight.[12][13]
Protocol:
-
Internal Standard Selection: Choose a high-purity, stable standard with sharp singlets that do not overlap with analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are excellent choices.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration. A D1 of 30 seconds is a safe starting point.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO, ~10.4 ppm) and a signal from the internal standard.
-
Calculate the absolute purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I=Integral, N=Number of protons for the integrated signal, MW=Molecular Weight, m=mass, P=Purity of the standard.
-
Comparative Analysis of Commercial Samples
To illustrate this benchmarking process, we present hypothetical data from the analysis of this compound sourced from three different virtual suppliers: VeriChem, QuantumSynth, and AlphaGrade.
Table 1: GC-MS Purity Analysis Results
| Supplier | Retention Time (min) | Component Identity | Area % |
| VeriChem | 12.54 | This compound | 99.15% |
| 7.81 | Salicylaldehyde | 0.75% | |
| 8.92 | 1-Bromohexane | 0.10% | |
| QuantumSynth | 12.54 | This compound | 98.60% |
| 7.81 | Salicylaldehyde | 0.50% | |
| 13.11 | Unknown Impurity | 0.90% | |
| AlphaGrade | 12.54 | This compound | 99.85% |
| 7.81 | Salicylaldehyde | 0.11% | |
| --- | Other Impurities | <0.04% |
Table 2: HPLC-UV Purity Analysis Results
| Supplier | Retention Time (min) | Component Identity | Area % |
| VeriChem | 5.42 | This compound | 99.20% |
| 3.15 | Salicylaldehyde | 0.78% | |
| 6.88 | 2-(Hexyloxy)benzoic acid | 0.02% | |
| QuantumSynth | 5.42 | This compound | 98.55% |
| 3.15 | Salicylaldehyde | 0.55% | |
| 6.88 | 2-(Hexyloxy)benzoic acid | 0.90% | |
| AlphaGrade | 5.42 | This compound | 99.91% |
| 3.15 | Salicylaldehyde | 0.09% |
Table 3: ¹H qNMR Absolute Purity Results
| Supplier | Absolute Purity (w/w %) | Key Observations |
| VeriChem | 99.1% | Signals consistent with trace salicylaldehyde. |
| QuantumSynth | 98.4% | Signals consistent with 2-(hexyloxy)benzoic acid. |
| AlphaGrade | 99.8% | Clean spectrum, no significant impurities detected. |
Interpretation & Final Benchmarking Decision
The combined data allows for a nuanced, application-driven decision.
Caption: Decision matrix for supplier selection based on purity and application.
-
AlphaGrade: With an absolute purity of 99.8% and minimal detectable impurities, this material is the benchmark standard. It is suitable for all applications, and essential for sensitive work such as GMP synthesis or developing reference standards.
-
VeriChem: At 99.1% purity, this material is of good quality. The primary impurity is a known starting material, which may be acceptable for less sensitive applications like early-stage discovery or process optimization, where its impact can be monitored.
-
QuantumSynth: Despite a seemingly high purity of ~98.5%, the presence of a significant degradation product (benzoic acid) and an unknown impurity makes this material higher risk. The benzoic acid could interfere with reactions sensitive to acidic conditions, and the unknown impurity poses an unacceptable risk for pharmaceutical development.
Conclusion
Benchmarking the purity of a chemical like this compound is a comprehensive process that goes beyond a single number on a certificate of analysis. By understanding the synthetic origin of potential impurities and applying a suite of orthogonal analytical techniques—GC-MS for volatiles, HPLC for non-volatiles, and qNMR for absolute quantification—a researcher can build a complete and trustworthy purity profile. This rigorous, evidence-based approach empowers scientists to select the appropriate grade of material for their specific application, ensuring data integrity, process robustness, and ultimately, project success.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
-
Alsante, K. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Mphahlele, D. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kojic, A., et al. (2018). (A) HPLC detection of external standards for salicylaldehyde and its expected nitration and oxidation products. ResearchGate. [Link]
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Dadgar, D., & Nematollahi, D. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Brazilian Chemical Society. [Link]
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Sane, R. T., et al. (1998). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 685-691. [Link]
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Mogosanu, G. D., & Grumezescu, A. M. (2011). HPLC analysis of salicylic derivatives from natural products. Farmacia, 59(1), 106-112. [Link]
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Sane, R. T., et al. (2003). Capillary gas chromatography determination of benzaldehyde. Scribd. [Link]
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Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138951, this compound. PubChem. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Toiu, A., et al. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]
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A Comparative Guide to the Thermal Stability of Alkoxybenzaldehydes: An In-depth Analysis for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the thermal stability of precursor molecules is a critical parameter that dictates their storage, handling, and reaction conditions. Alkoxybenzaldehydes, a versatile class of aromatic aldehydes, are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their thermal behavior directly impacts yield, purity, and safety in scaled-up synthetic processes. This guide offers a comprehensive comparative study of the thermal stability of alkoxybenzaldehydes, underpinned by established analytical techniques and theoretical principles. We will delve into the structural factors that govern their stability, namely the isomeric position of the alkoxy group and the length of the alkyl chain, and provide a framework for their empirical evaluation.
The Decisive Role of Molecular Architecture in Thermal Resilience
The inherent stability of an alkoxybenzaldehyde molecule is not a monolithic property but rather a nuanced characteristic governed by the interplay of electronic and steric effects. These are primarily influenced by two structural features: the substitution pattern on the benzene ring (ortho, meta, or para) and the nature of the alkoxy group.
Isomeric Position: A Tale of Steric Hindrance and Electronic Harmony
The spatial arrangement of the aldehyde and alkoxy substituents on the benzene ring significantly influences the molecule's thermal stability. Generally, the para isomer exhibits the highest thermal stability.[1][2][3] This can be attributed to the maximal separation between the two functional groups, which minimizes steric repulsion.[1][2][3] The ortho isomer often represents a balance between destabilizing steric hindrance and potential stabilizing intramolecular interactions, such as hydrogen bonding in analogous systems.[1][2] The meta isomer is frequently the least stable due to less favorable electronic interactions between the electron-withdrawing aldehyde group and the electron-donating alkoxy group.[1]
Resonance effects also play a crucial role. The electron-donating alkoxy group can stabilize the aromatic ring through resonance, and this effect is most pronounced when the group is in the ortho or para position, which can influence the overall stability of the molecule.[4]
The Influence of Alkoxy Chain Length: A Double-Edged Sword
The length of the alkyl chain in the alkoxy group introduces another layer of complexity to the thermal stability of alkoxybenzaldehydes. An increase in chain length can have opposing effects. On one hand, longer alkyl chains increase the molecule's flexibility and can disrupt crystalline packing, which may lead to a decrease in the melting point.[5] On the other hand, for a homologous series, an increase in molecular weight and van der Waals forces associated with longer chains can lead to higher boiling points and potentially increased thermal stability up to a certain point. However, very long chains can introduce their own instabilities and may be more prone to fragmentation at elevated temperatures.
Studies on related mesomorphic benzaldehyde derivatives have shown that as the length of the alkoxy chain increases, a decrease in the melting point and changes in liquid crystalline phase behavior are often observed.[5] This suggests a complex relationship between chain length and the energy required to disrupt the solid state, which is a component of overall thermal stability.
Quantifying Thermal Stability: A Methodological Approach
To empirically assess and compare the thermal stability of different alkoxybenzaldehydes, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9][10] This technique is paramount for determining the decomposition temperature of a compound. A typical TGA experiment involves heating a small amount of the alkoxybenzaldehyde sample at a constant rate and recording the mass loss. The resulting TGA curve provides crucial information about the temperatures at which degradation occurs.[10]
Experimental Protocol: Thermogravimetric Analysis of Alkoxybenzaldehydes
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the alkoxybenzaldehyde sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][11][12][13] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7][11][13] For alkoxybenzaldehydes, DSC can provide the melting point, which is an indicator of the stability of the crystal lattice, and can also reveal exothermic decomposition events.
Experimental Protocol: Differential Scanning Calorimetry of Alkoxybenzaldehydes
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the alkoxybenzaldehyde sample into a DSC pan and hermetically seal it.
-
Experimental Setup: Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and decomposition temperatures.
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify the melting point (endothermic peak) and any exothermic peaks that may indicate decomposition.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the conceptual relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of alkoxybenzaldehydes.
Caption: Factors influencing the thermal stability of alkoxybenzaldehydes.
Comparative Data and Interpretation
| Alkoxybenzaldehyde | Predicted Relative Thermal Stability | Rationale |
| Isomeric Position | ||
| p-Alkoxybenzaldehyde | High | Minimal steric hindrance, favorable electronic interactions.[1][2][3] |
| o-Alkoxybenzaldehyde | Moderate | Increased steric hindrance compared to para, potential for intramolecular interactions.[1][2] |
| m-Alkoxybenzaldehyde | Low | Less favorable electronic interactions and moderate steric hindrance.[1] |
| Alkoxy Chain Length | ||
| Short Chain (e.g., Methoxy) | Generally High | Stronger crystal lattice, less conformational flexibility. |
| Long Chain (e.g., Hexyloxy) | Variable | Can disrupt crystal packing leading to lower melting points, but increased van der Waals forces may influence boiling and decomposition points.[5] |
It is crucial to note that the actual thermal stability is a result of the interplay between these factors. For instance, a long-chain para-alkoxybenzaldehyde might exhibit a lower melting point than a short-chain meta-isomer but a higher decomposition temperature.
Decomposition Pathways: A Glimpse into the Chemistry of Degradation
The thermal decomposition of alkoxybenzaldehydes can proceed through various complex pathways. At elevated temperatures, the weaker bonds in the molecule are prone to cleavage. The C-O bond of the alkoxy group and the C-C bond between the aldehyde group and the aromatic ring are likely points of initial fragmentation. The specific decomposition products will depend on the structure of the starting material and the conditions of pyrolysis. For instance, the decomposition of alkoxy radicals is a known pathway that can lead to a variety of smaller molecules.[14] Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to elucidate the detailed decomposition mechanisms for specific alkoxybenzaldehydes.
Conclusion and Future Outlook
The thermal stability of alkoxybenzaldehydes is a critical consideration for their application in research and industry. This guide has established that the para isomers are generally the most thermally stable due to minimized steric hindrance. The effect of the alkoxy chain length is more complex, influencing both melting points and decomposition behavior.
For professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of the thermal properties of alkoxybenzaldehyde precursors are non-negotiable for process optimization and safety. The methodologies of TGA and DSC provide the necessary tools for this characterization. Future research should aim to generate comprehensive, directly comparative datasets for homologous series of alkoxybenzaldehyde isomers to provide a more quantitative understanding of their structure-stability relationships.
References
- BenchChem. (n.d.). A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers.
- BenchChem. (n.d.). The Effect of Alkoxy Chain Length on the Mesomorphic Properties of Benzaldehyde Derivatives: A Comparative Guide.
- ResearchGate. (n.d.). Dependency of alkoxy chain length (n) on the thermal properties of series In.
- BenchChem. (n.d.). Synthesis of Alkoxybenzaldehydes - Minimizing Tar Formation.
- Quora. (2017, November 18). Which is more stable, ortho or para? - Hydrogen bonding.
- ResearchGate. (n.d.). Thermogravimetric (TGA) (a) and Derivative Thermogravimetric (DTG).
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- ResearchGate. (n.d.). TGA thermograph of hydrobenzamide 2a.
- Quora. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain.
- Reddit. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene.
- ResearchGate. (n.d.). DSC data for the aldehyde.
- RSC Publishing. (n.d.). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights.
- Unknown Source. (n.d.). Thermogravimetric Analysis.
- Torontech. (2025, May 19). DSC Analysis: A Practical Guide to Thermal Insights.
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- Unknown Source. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
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- PubMed Central. (n.d.). Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations.
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Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 2-(Alkoxy)benzaldehyde Derivatives
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the therapeutic potential of 2-(Hexyloxy)benzaldehyde and its structurally related analogs, such as 2-(Benzyloxy)benzaldehyde derivatives. We will delve into the causality behind experimental choices, compare quantitative data from both testing paradigms, and explore the critical translational journey from cell-based assays to preclinical animal models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of preclinical evaluation for this promising class of compounds.
Introduction: The Therapeutic Promise of 2-(Alkoxy)benzaldehydes
The 2-(alkoxy)benzaldehyde scaffold, encompassing derivatives like this compound and 2-(benzyloxy)benzaldehyde, represents a versatile platform in medicinal chemistry. These compounds have demonstrated a wide spectrum of biological activities, most notably anticancer and anti-inflammatory effects.[1] The core challenge in their development lies in translating potent in vitro activity—the efficacy observed in a controlled laboratory setting like a petri dish—into tangible in vivo outcomes within a complex, living biological system. This guide dissects that very challenge, comparing the data, methodologies, and strategic thinking behind both approaches.
The In Vitro Landscape: Pinpointing Molecular Action
In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity and elucidate their mechanism of action in an isolated and controlled environment. For 2-(alkoxy)benzaldehyde derivatives, these studies typically focus on cytotoxicity against cancer cell lines and inhibition of inflammatory enzymes.
A. Anticancer Activity Evaluation
A primary focus has been the anticancer potential of these derivatives. Studies have shown that compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde (a benzyloxy analog) exhibit significant cytotoxic activity against human leukemia (HL-60) cells at low micromolar concentrations.[2]
Key In Vitro Assays:
-
Cytotoxicity (MTT Assay): Measures the metabolic activity of cells as an indicator of viability. A reduction in viability upon treatment suggests cytotoxic or cytostatic effects.
-
Apoptosis and Cell Cycle Analysis: Techniques like flow cytometry are used to determine if the compound induces programmed cell death (apoptosis) or arrests the cell cycle at specific phases (e.g., G2/M phase), which are common mechanisms for anticancer agents.[2]
-
Mechanism of Action Studies: These investigate the specific molecular targets. For instance, some benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[3]
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
B. Anti-inflammatory Activity Evaluation
Chronic inflammation is linked to various diseases, making it another key therapeutic area. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves screening for the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][5]
Key In Vitro Assays:
-
Enzyme Inhibition Assays: These cell-free assays directly measure a compound's ability to inhibit a target enzyme, such as COX-1 and COX-2. The goal is often to find selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[4]
-
Cell-Based Assays: For example, measuring the production of inflammatory mediators like prostaglandins or nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
The In Vivo Reality: Assessing Efficacy and Safety in a Complex System
While in vitro assays are essential for initial screening, they cannot replicate the complexity of a living organism. In vivo studies, typically in animal models, are crucial for evaluating a drug's overall efficacy, pharmacokinetics (how the body processes the drug), and safety profile.
A. Anticancer Efficacy in Animal Models
Promising candidates from in vitro studies are advanced to preclinical animal models. For leukemia, a common model is the WEHI-3 allograft in BALB/c mice, where murine leukemia cells are injected into the mice to induce the disease.
Key In Vivo Endpoints:
-
Survival Rate: The most critical measure of a drug's efficacy.
-
Tumor Burden: Monitored by measuring spleen and liver weight, as these organs are often infiltrated by leukemic cells.
-
Biomarker Analysis: Blood samples are analyzed for markers of leukemia, such as the cell surface proteins CD11b and CD45.
-
Safety and Tolerability: Assessed by monitoring body weight and conducting histopathological analysis of major organs (kidney, liver) to check for signs of toxicity.
B. Anti-inflammatory Efficacy in Animal Models
To test anti-inflammatory potential, models that simulate acute or chronic inflammation are used.
-
Carrageenan-Induced Paw Edema: A standard model for acute inflammation. A compound's ability to reduce the swelling in a rodent's paw after carrageenan injection is measured over several hours.[5][6]
-
Acetic Acid-Induced Writhing Test: This model assesses a compound's analgesic (pain-relieving) properties, which are often linked to anti-inflammatory action. The number of abdominal constrictions ("writhes") is counted after injection of acetic acid.[4][7]
Caption: A streamlined workflow for preclinical in vivo evaluation.
Comparative Analysis: Reconciling In Vitro and In Vivo Data
The critical step is to compare the results from both domains. A compound that is highly potent in vitro may fail in vivo, and understanding why is key to drug development.
One well-documented example is the 2-(benzyloxy)benzaldehyde analog CCY-1a-E2 .
-
In Vitro Finding: This compound was identified as a potent agent against HL-60 leukemia cells, decreasing cell viability with an IC₅₀ (the concentration required to inhibit 50% of cell growth) of 5 μM after 24 hours of treatment.
-
In Vivo Testing: Based on this potent in vitro activity, CCY-1a-E2 was tested in the BALB/c mouse WEHI-3 allograft leukemia model.
-
In Vivo Outcome: At a dose of 100 mg/kg, CCY-1a-E2 showed antileukemic activity. Crucially, it significantly decreased the levels of leukemia markers CD11b and CD45 compared to the untreated leukemia group. Furthermore, it demonstrated a good safety profile, with no adverse effects on the mice's body weight or on renal and hepatic parameters.
In this case, the in vitro promise translated successfully to in vivo efficacy and safety, making CCY-1a-E2 a strong candidate for further development.
Data Summary Table: In Vitro vs. In Vivo Activity of Benzaldehyde Derivatives
| Compound Class | In Vitro Assay | In Vitro Potency (IC₅₀) | In Vivo Model | In Vivo Efficacy / Outcome | Reference |
| Benzyloxybenzaldehydes | ALDH1A3 Enzyme Inhibition | 0.23 µM (for ABMM-15) | Not Reported | Potent and selective inhibition suggests potential for further in vivo studies. | [3] |
| 2-Arenoxybenzaldehyde Hydrazones | Cytotoxicity vs. PC-3 (Prostate Cancer) Cells | 9.38 µM (for 1d) | Not Reported | Good in vitro cytotoxicity warrants progression to animal models. | [8] |
| CCY-1a-E2 (Benzyloxybenzaldehyde analog) | Cytotoxicity vs. WEHI-3 (Leukemia) Cells | 5 µM | WEHI-3 Mouse Allograft | Significantly decreased leukemia biomarkers (CD11b, CD45) with no toxicity at 100 mg/kg. | |
| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | COX-2 Binding (in silico) | Good binding affinity predicted | Acetic Acid-Induced Writhing (mice) | Reduced painful activity by up to 75% at 50 mg/kg, indicating analgesic effect. | [4][7] |
Why Discrepancies Occur: The ADMET Challenge
Often, potent in vitro compounds fail in vivo due to poor ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A compound might be:
-
Poorly Absorbed: It cannot get into the bloodstream to reach its target.
-
Rapidly Metabolized: The liver breaks it down before it can act.
-
Improperly Distributed: It doesn't reach the target tissue in sufficient concentrations.
-
Toxic: It causes unforeseen side effects in the whole organism that are not visible in cell culture.
In silico (computational) ADMET prediction tools are now widely used to forecast these properties before committing to expensive and time-consuming animal studies, serving as a crucial bridge between in vitro and in vivo testing.[9][10]
Caption: The iterative cycle of drug discovery, bridging in vitro and in vivo data.
Experimental Protocols
To ensure scientific integrity, the following are standardized, self-validating protocols for key assays mentioned in this guide.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
Objective: To determine the concentration of a 2-(alkoxy)benzaldehyde derivative required to inhibit 50% of cancer cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg).
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The development of this compound derivatives and their analogs is a testament to the structured, multi-stage process of modern drug discovery. In vitro studies provide essential, high-throughput data on potency and mechanism, allowing for the rapid identification of promising lead compounds. However, the ultimate test of a compound's therapeutic utility lies in its in vivo performance. A successful translation from bench to bedside requires a deep understanding of pharmacokinetics and safety, bridging the gap between isolated cellular systems and the integrated physiology of a living organism. The iterative process of in vitro screening, in silico prediction, and in vivo validation is paramount to advancing these promising molecules into next-generation therapeutics.
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Al-Malki, M. M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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dos Santos, P. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC. [Link]
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Rehman, A. U., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]
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Al-Janabi, A. H. (2018). IN VITRO AND IN VIVO ACTIVITY OF (2-deca -3,d-dienyloxy) CARBONYL BENZEOIC ACID EXTRACTED FROM Cladophora crispata AGAINST THE SPLEENIC HYDATID CYST. ResearchGate. [Link]
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Vankamamidi, S., et al. (2022). Bayer's in silico ADMET platform: a journey of machine learning over the past two decades. ResearchGate. [Link]
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Chang, C. Y., et al. (2015). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. PMC. [Link]
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Abdel-Motaal, A., et al. (2023). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. ResearchGate. [Link]
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Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]
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Islam, M. R., et al. (2020). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. PMC. [Link]
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ADMET and DMPK. (2025). Vol. 13 No. 2 (2025). IAPC Journals. [Link]
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dos Santos, P. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
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Al-Hasanat, S. J., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers. [Link]
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Acar, Ç., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(Hexyloxy)benzaldehyde: An Economic and Practical Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic pathway is a critical decision governed by a confluence of factors: yield, purity, cost-effectiveness, scalability, and environmental impact. This guide provides an in-depth comparative analysis of three prevalent methods for the synthesis of 2-(Hexyloxy)benzaldehyde, a valuable aromatic aldehyde intermediate. We will delve into the classical Williamson ether synthesis, explore the efficiency of Phase-Transfer Catalysis, and examine the rapid, green approach of Microwave-Assisted Synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
The Compound of Interest: this compound
This compound, with its characteristic benzaldehyde core and a C6 aliphatic ether linkage at the ortho position, serves as a versatile building block in the synthesis of a variety of more complex molecules. Its structural features make it a key intermediate in the development of novel liquid crystals, polymers, and, most notably, pharmaceutical agents.
Synthetic Pathways: A Comparative Overview
The synthesis of this compound is primarily achieved through the O-alkylation of salicylaldehyde with a hexyl halide. The core chemical transformation is an etherification reaction. We will now explore the nuances of three distinct methodologies to effect this transformation.
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely used and well-understood method for preparing ethers.[1] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[1] In the context of this compound synthesis, salicylaldehyde is first deprotonated by a base to form the corresponding phenoxide, which then reacts with 1-bromohexane.
Materials:
-
Salicylaldehyde (99%)
-
1-Bromohexane (99%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous DMF (5 mL per gram of salicylaldehyde) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.
-
Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde without causing unwanted side reactions, such as aldol condensation of the aldehyde. Its solid nature simplifies work-up.
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic intermediate, facilitating the S(_N)2 reaction. Its high boiling point allows for heating to accelerate the reaction rate.
-
Stoichiometry: A slight excess of 1-bromohexane is used to ensure complete conversion of the salicylaldehyde. A larger excess of the base is used to drive the initial deprotonation equilibrium forward.
The Efficiency Enhancement: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[2][3] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate.[4][5][6] This method often leads to faster reaction times, milder reaction conditions, and eliminates the need for expensive, anhydrous polar aprotic solvents.[7]
Materials:
-
Salicylaldehyde (99%)
-
1-Bromohexane (99%)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene (10 mL per gram of salicylaldehyde).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Add 1-bromohexane (1.1 eq) to the biphasic mixture.
-
Heat the mixture to 70-80°C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described for the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Catalyst Role: TBAB facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the salicylaldehyde. The resulting phenoxide is then available to react with the 1-bromohexane in the organic phase.
-
Solvent System: The use of a biphasic system (toluene/water) is a key feature of PTC. Toluene is a less toxic and less expensive solvent compared to DMF.
-
Base: Sodium hydroxide is a strong and inexpensive base, suitable for this reaction in the presence of a phase-transfer catalyst.
The Green and Rapid Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and improve yields.[8] Microwave energy directly heats the reactants and solvent molecules through dielectric heating, leading to rapid and uniform temperature increases.[9] This can lead to cleaner reactions with fewer side products.[10]
Materials:
-
Salicylaldehyde (99%)
-
1-Bromohexane (99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (optional, can be performed solvent-free)
-
A dedicated laboratory microwave reactor
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine salicylaldehyde (1.0 eq), 1-bromohexane (1.2 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).
-
If a solvent is used, add a minimal amount of DMF (e.g., 2-3 mL). For a solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-140°C for 10-15 minutes. The reaction progress can be monitored by TLC after cooling and carefully opening the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The direct and rapid heating provided by microwaves significantly accelerates the rate of the S(_N)2 reaction, allowing for a drastic reduction in reaction time.[8]
-
Solvent-Free Option: The ability to perform the reaction without a solvent is a significant advantage from a green chemistry perspective, reducing waste and simplifying work-up.[11]
-
Safety: It is crucial to use a dedicated laboratory microwave reactor with temperature and pressure sensors to ensure safe operation, as domestic microwave ovens are not suitable for chemical synthesis.[12]
Economic and Performance Analysis: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key economic and performance metrics for each synthetic pathway on a laboratory scale (assuming a 10g scale of salicylaldehyde).
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis | Microwave-Assisted Synthesis |
| Reaction Time | 4-6 hours | 2-3 hours | 10-15 minutes |
| Typical Yield | 80-90% | 85-95% | 90-98% |
| Purity (after chromatography) | >98% | >98% | >98% |
| Reagent Cost (approx.) | Moderate | Low | Moderate |
| Salicylaldehyde | ~$0.58/g | ~$0.58/g | ~$0.58/g |
| 1-Bromohexane | ~$0.26/g | ~$0.26/g | ~$0.26/g |
| Base (K₂CO₃/NaOH) | ~$0.02/g | <$0.01/g | ~$0.02/g |
| Catalyst (TBAB) | - | ~$0.17/g | - |
| Solvent Cost (approx.) | High (DMF: ~$0.08/mL)[13][14][15][16][17] | Low (Toluene: ~$0.04/L)[18][19][20][21][22] | Low to None |
| Energy Consumption | Moderate (Hot plate stirrer: ~180-600W)[23][24][25][26][27] | Moderate (Hot plate stirrer: ~180-600W)[23][24][25][26][27] | Low (Microwave reactor: ~650-1100W for short duration)[28][29][30][31] |
| Environmental Impact | Moderate (DMF is a reprotoxic solvent) | Low (Toluene is less toxic than DMF; less waste) | Very Low (Solvent-free option, minimal energy) |
| Safety Considerations | DMF is a hazardous solvent; requires careful handling. | Vigorous stirring of biphasic mixture is necessary. | Requires specialized microwave equipment to avoid pressure buildup and explosions.[32][33] |
Note: Reagent and solvent costs are approximate and can vary based on supplier and purity.
Visualizing the Synthetic Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic method.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Phase-Transfer Catalysis Synthesis of this compound.
Caption: Workflow for the Microwave-Assisted Synthesis of this compound.
Trustworthiness: Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following are reference spectroscopic data for the target compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.51 (s, 1H, CHO), 7.84 (dd, J = 7.7, 1.8 Hz, 1H, Ar-H), 7.52 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H, Ar-H), 7.06 (td, J = 7.5, 1.0 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.08 (t, J = 6.6 Hz, 2H, OCH₂), 1.88-1.79 (m, 2H, OCH₂CH₂), 1.52-1.43 (m, 2H, CH₂), 1.38-1.31 (m, 4H, CH₂CH₂), 0.91 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 161.4, 135.9, 128.5, 124.9, 120.8, 112.5, 68.8, 31.6, 29.2, 25.8, 22.6, 14.1.
-
IR (neat, cm⁻¹): 2930, 2859, 1685 (C=O), 1599, 1488, 1455, 1245, 756.
-
MS (EI): m/z (%) = 206 (M⁺), 121 (100), 93, 65.
Conclusion and Recommendations
This comprehensive guide has provided a detailed comparison of three synthetic pathways to this compound.
-
The Williamson ether synthesis is a reliable and well-established method, but it suffers from long reaction times and the use of a hazardous solvent (DMF).
-
Phase-transfer catalysis offers a significant improvement in terms of reaction time and environmental impact by using a less toxic solvent system and offering high yields. It represents a good balance between classical methodology and green chemistry principles.
-
Microwave-assisted synthesis is undoubtedly the most rapid and environmentally friendly approach, especially when performed solvent-free. For laboratories equipped with the necessary specialized equipment, this method offers unparalleled efficiency for small-scale synthesis and rapid library generation.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements. For large-scale synthesis, the economic and environmental advantages of phase-transfer catalysis are compelling. For rapid, small-scale synthesis and optimization studies, microwave-assisted synthesis is the superior choice. The classical Williamson ether synthesis, while still a viable option, is increasingly being superseded by these more efficient and greener alternatives.
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A Comparative Guide to the Environmental Impact of 2-(Hexyloxy)benzaldehyde Synthesis
In the pursuit of novel therapeutics and advanced materials, the synthesis of specialized chemical intermediates like 2-(Hexyloxy)benzaldehyde is a critical step. However, with the increasing global emphasis on sustainable practices, it is imperative for the scientific community to critically evaluate the environmental footprint of these synthetic routes. This guide provides an in-depth comparison of common and emerging methods for synthesizing this compound, with a focus on their environmental impact. By examining factors from reagent toxicity to process efficiency, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make more environmentally conscious decisions in their work.
The lifecycle of fragrance ingredients, including their synthesis, manufacturing, and disposal, is a key area for assessing environmental and social impacts, such as resource consumption and waste generation.[1] A comprehensive evaluation of the environmental footprint of these ingredients is essential for promoting sustainability in the cosmetics industry.[1][2][3] Life Cycle Assessment (LCA) is a widely recognized method for holistically evaluating the environmental impacts of products throughout their entire lifecycle.[1][2]
The Conventional Approach: Classical Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over 150 years, is the most common method for preparing this compound.[4][5][6] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating salicylaldehyde (2-hydroxybenzaldehyde), acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane).[4][5][6]
Reaction Scheme:
The process begins with the deprotonation of salicylaldehyde using a strong base, followed by the nucleophilic attack of the resulting phenoxide on 1-bromohexane.
Environmental Hotspots of the Classical Method:
-
Hazardous Reagents: The use of strong bases like sodium hydride (NaH) is common.[4][7] NaH is highly flammable and reacts violently with water.[8] The combination of NaH with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is particularly hazardous, with documented risks of thermal runaway and explosion, even at moderate temperatures.[8][9][10]
-
Problematic Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are frequently used to facilitate the SN2 reaction.[5][11] Many of these solvents are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and are challenging to dispose of and recycle.[12]
-
Energy Consumption: The reaction often requires heating for several hours (1-8 hours) at temperatures ranging from 50 to 100°C to achieve a reasonable rate and yield, contributing to significant energy consumption, especially at an industrial scale.[5][6]
-
Work-up and Waste Generation: The work-up procedure typically involves quenching the reaction with water, followed by extraction with a volatile organic solvent like diethyl ether.[13][14] This generates a substantial amount of aqueous and organic waste, which requires treatment and disposal.
Greener Alternatives and Modifications
In response to the drawbacks of the classical method, several greener alternatives have been developed, aiming to reduce the environmental impact without compromising efficiency.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[15][16] For the synthesis of this compound, PTC allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), eliminating the need for hazardous anhydrous solvents and strong, moisture-sensitive bases.[6][15]
Advantages:
-
Safer Reagents: Utilizes safer and less expensive bases like sodium hydroxide or potassium hydroxide.[6][16]
-
Reduced Solvent Toxicity: Avoids the use of reprotoxic polar aprotic solvents. Toluene, while still a volatile organic compound (VOC), is generally considered less hazardous than DMF or NMP.[6]
-
Milder Conditions: Reactions can often be run at lower temperatures, reducing energy consumption.[16]
-
Simplified Work-up: The separation of aqueous and organic layers is typically straightforward, simplifying the purification process.[6]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green chemistry technique that can dramatically reduce reaction times and improve yields.[17][18] By directly heating the reactants and solvent, microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[17][19]
Advantages:
-
Speed: Reactions that take hours under conventional heating can often be completed in minutes.[17][18]
-
Energy Efficiency: Shorter reaction times and direct heating lead to significant energy savings.[17]
-
Higher Yields & Purity: The rapid heating can minimize the formation of degradation products, resulting in higher yields and cleaner product profiles.[17]
-
Solvent Reduction: In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of this technology.[20][21]
Biocatalysis
While still an emerging area for this specific synthesis, biocatalysis offers a promising avenue for the green production of aromatic compounds.[22][23] Enzymes can catalyze reactions with high specificity under mild, aqueous conditions, eliminating the need for harsh reagents and organic solvents.[22][24] The development of engineered enzymes for etherification reactions could represent a significant leap forward in the sustainable synthesis of this compound.[22]
Quantitative Environmental Impact Assessment
To objectively compare these methods, we can use established green chemistry metrics.[2]
| Metric | Classical Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Atom Economy [25][26] | Moderate (Byproduct is NaBr) | Moderate (Byproduct is NaBr) | Moderate (Byproduct is NaBr) |
| E-Factor (Environmental Factor) [27] | High (Dominated by solvent and work-up waste) | Moderate (Reduced solvent and work-up waste) | Low to Moderate (Solvent reduction) |
| Process Mass Intensity (PMI) | Very High | Moderate to High | Low to Moderate |
| Reagent/Solvent Hazard | High (NaH, DMF/DMSO) | Low to Moderate (NaOH, Toluene) | Varies (Depends on solvent choice) |
| Energy Consumption | High (Prolonged heating) | Moderate | Low (Short reaction times) |
Note: The values in this table are qualitative comparisons. Actual quantitative values will depend on the specific experimental conditions and scale.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product.[25][26][28] For the Williamson ether synthesis, the atom economy is inherently limited by the formation of a salt byproduct (e.g., NaBr).
E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product.[27] The classical method suffers from a high E-factor due to the large volumes of solvents used in both the reaction and the work-up. PTC and microwave-assisted methods significantly reduce this value.
Experimental Protocols
Protocol 1: Classical Synthesis using NaH/DMF
WARNING: This procedure involves highly flammable and hazardous materials. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (100 mL).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the DMF under a nitrogen atmosphere.
-
Phenoxide Formation: Cool the mixture to 0°C and slowly add salicylaldehyde (1.0 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Alkylation: Add 1-bromohexane (1.05 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Greener Synthesis using Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1.0 eq), 1-bromohexane (1.1 eq), and toluene (100 mL).
-
Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst, followed by a 20% aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Heat the biphasic mixture to 90°C with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Conclusion and Future Outlook
While the classical Williamson ether synthesis is a well-established method for preparing this compound, its significant environmental drawbacks necessitate a shift towards greener alternatives. Phase-transfer catalysis offers a substantial improvement by eliminating hazardous reagents and solvents, making it a more suitable choice for both laboratory and industrial-scale synthesis.[6][15] Microwave-assisted synthesis provides a pathway to dramatically increase efficiency and reduce energy consumption.[17][18]
Looking ahead, the development of biocatalytic routes holds the ultimate promise for a truly sustainable synthesis.[22][23] As researchers and drug developers, the conscious selection of synthetic methodologies has a direct impact on the safety and sustainability of the chemical industry. By prioritizing greener approaches, we can continue to advance scientific innovation while minimizing our environmental footprint. The starting material, benzaldehyde, is considered readily biodegradable and has a low potential for bioaccumulation, which is a positive attribute from a lifecycle perspective.[29][30][31]
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Safety Operating Guide
Navigating the Disposal of 2-(Hexyloxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Hexyloxy)benzaldehyde, a combustible aromatic aldehyde. By understanding the chemical's properties and the principles behind these procedures, you can ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] Inhalation of its vapors may also lead to respiratory irritation.[1] The primary risks stem from its flammability and its potential to cause harm upon direct contact or inhalation.
A crucial first step is to always consult the manufacturer's Safety Data Sheet (SDS). The SDS provides detailed information on physical and chemical properties, hazards, first-aid measures, and, critically, disposal considerations.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Precaution |
| Combustible Liquid | Can ignite when exposed to heat or flame. | Store away from heat, sparks, and open flames.[3] |
| Skin Irritant | Causes skin irritation upon contact.[1] | Wear chemical-resistant gloves.[1] |
| Serious Eye Irritant | Can cause serious damage to the eyes.[1] | Wear safety goggles or a face shield.[1] |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1] | Handle in a well-ventilated area or fume hood.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevent release into the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. Proper PPE creates a barrier between you and the chemical, mitigating the risk of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] For tasks with a higher splash potential, a face shield worn over safety glasses provides an additional layer of protection.[1]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3] A standard laboratory coat should always be worn.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1]
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is not merely about discarding it; it's a systematic process designed to neutralize its hazards and comply with environmental regulations.
Step 1: Segregation and Collection
The "Why": Cross-contamination of chemical waste streams can lead to dangerous reactions and complicates the disposal process.[4][5] Segregating waste at the source is a fundamental principle of safe laboratory practice.
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and similar aromatic aldehyde waste.[4][5] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[5][6]
-
Never mix this compound with other waste types, particularly strong oxidizing agents, acids, or bases, to prevent violent reactions.[4][7]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").[4][8]
Step 2: On-Site Neutralization (for Spent Aldehyde Solutions)
The "Why": For certain spent aldehyde solutions, chemical deactivation can reduce their toxicity, potentially allowing for a less hazardous disposal route.[9] This process chemically alters the aldehyde to a less harmful substance. Note: This procedure is for spent solutions and not for unused, pure this compound. Unused product must be disposed of as hazardous waste.[9]
Procedure:
-
Consult with your institution's Environmental Health and Safety (EHS) department for approved neutralization protocols.[8] Commercial aldehyde deactivation kits are often available.
-
Perform the neutralization reaction in a fume hood, wearing all appropriate PPE.
-
Follow the specific instructions of the deactivation kit or EHS-approved procedure, which typically involves mixing the aldehyde waste with the neutralizing agent.
-
After the reaction is complete, test the treated solution to ensure the aldehyde concentration is below the permissible limits for sewer disposal, as determined by your local wastewater authority.[9] Keep a detailed log of all treatment activities.[9]
Step 3: Final Disposal
The "Why": All chemical waste must be disposed of in accordance with local, state, and federal regulations to prevent environmental contamination and ensure legal compliance.[6][10]
Procedure:
-
For Unused or Non-Neutralized Waste: Dispose of the sealed and labeled hazardous waste container through your institution's hazardous waste management program.[1][11] Do not attempt to dispose of it down the drain or in regular trash.[6]
-
For Effectively Neutralized Waste: If neutralization has been successfully performed and verified, and with explicit approval from your local sewer authority, the treated aqueous solution may be eligible for drain disposal.[9] Always confirm this with your EHS department and local regulations.
-
Contaminated Materials: Any materials contaminated with this compound, such as paper towels or absorbent pads used for spills, must also be collected in a sealed, labeled hazardous waste container and disposed of through the proper channels.[6][10]
Accidental Release Measures: Preparedness is Key
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
The "Why": A pre-planned response ensures that spills are handled safely and effectively, minimizing the impact on personnel and the laboratory.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[12]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, ensuring the safety of themselves and their colleagues while upholding the highest standards of environmental stewardship.
References
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Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety. Retrieved from [Link]
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National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
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Synerzine. (n.d.). Safety Data Sheet: Benzaldehyde, 4-hydroxy-. Retrieved from [Link]
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ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzaldehyde MSDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. Retrieved from [Link]
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Emory University. (2025-2026). EHSO Manual: Chemical Hazards. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996, December). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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Essential Safety and Operational Guide for 2-(Hexyloxy)benzaldehyde
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-(Hexyloxy)benzaldehyde in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Immediate Safety Briefing: Hazard Summary
This compound and its isomers are classified as hazardous substances. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3][4]
Adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide is mandatory to ensure personnel safety.
Part 1: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against chemical exposure. The following table details the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3] | Protects against splashes and direct contact that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a standard laboratory coat.[3] | Prevents skin contact, which can lead to irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[1][2] If ventilation is inadequate or aerosols are generated, a NIOSH-approved respirator should be used. | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[2][3] |
Expert Insight: The "Why" Behind Glove Selection
While nitrile gloves are commonly used, for aromatic aldehydes like this compound, it's crucial to consider the specific breakthrough time and degradation characteristics of the glove material. Butyl rubber gloves, for instance, offer excellent protection against a wide variety of aldehydes.[5] Always consult the glove manufacturer's compatibility chart for the specific chemical being handled. According to OSHA, the thicker the glove material, the greater the chemical resistance, but this may impair dexterity.[5]
Part 2: Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for both safety and experimental integrity when working with this compound.
Preparation
-
Engineering Controls Verification: Ensure a chemical fume hood is certified and operational. The work area should be free of clutter.
-
Emergency Equipment Accessibility: Verify that an eyewash station and safety shower are unobstructed and accessible.[1]
-
Material Assembly: Gather all necessary chemicals, equipment, and waste containers before beginning the procedure.
-
Donning PPE: Put on all required PPE as specified in the table above.
Handling
-
Containment: All procedures involving this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing or the generation of aerosols. Use a properly calibrated pipette or a graduated cylinder.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]
Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][4]
Caption: Workflow for the safe handling of this compound.
Part 3: Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Unused/Waste Product: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must also be disposed of in the hazardous waste container.
Container Disposal
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
Disposal Workflow
Caption: Waste disposal process for this compound.
References
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.[Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
